Fmoc-Tyr(PO3Me2)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCDMSMVMNCER-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433636 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127633-36-7 | |
| Record name | Fmoc-Tyr(PO3Me2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Tyr(PO3Me2)-OH: Synthesis and Application
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-α-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine, abbreviated as Fmoc-Tyr(PO3Me2)-OH, is a critical building block in the chemical synthesis of phosphopeptides. Tyrosine phosphorylation is a cornerstone of cellular signaling, regulating vast networks of protein interactions and enzymatic activity. The ability to synthesize peptides containing phosphotyrosine at specific sites is paramount for developing research tools to dissect these pathways, create substrates for protein tyrosine kinases (PTKs) and phosphatases (PTPs), and design potential therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical properties, its function in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and a comparative analysis with other phosphotyrosine derivatives.
Core Chemical Properties and Function
This compound is a derivative of the amino acid L-tyrosine, strategically modified for use in Fmoc-based solid-phase peptide synthesis. Its structure consists of three key components:
-
L-Tyrosine Backbone: The fundamental amino acid structure.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group attached to the α-amino group. This group prevents unwanted reactions at the N-terminus during peptide chain elongation and is selectively removed with a mild base, typically piperidine, at the start of each coupling cycle.
-
Dimethyl Phosphate (PO3Me2) Group: This group protects the hydroxyl moiety on the tyrosine side chain. Unlike the free phosphate group, which is highly acidic and can interfere with coupling reactions, the methyl esters neutralize the charge and facilitate efficient incorporation into the growing peptide chain.
The primary function of this compound is to serve as a protected phosphotyrosine residue for direct incorporation during SPPS, enabling the precise synthesis of phosphotyrosine-containing peptides.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Synonyms | Fmoc-O-(dimethylphospho)-L-tyrosine | |
| CAS Number | 127633-36-7 | [1] |
| Molecular Formula | C₂₆H₂₆NO₈P | |
| Molecular Weight | 511.46 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 100-102 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Function in Peptide Synthesis: A Comparative Overview
The synthesis of phosphopeptides was significantly advanced by the development of Fmoc-protected phosphotyrosine derivatives suitable for direct use in SPPS. The choice of phosphate protecting group is critical, as it influences stability, coupling efficiency, and the final deprotection strategy.
This compound was one of the first derivatives used to demonstrate the feasibility of Fmoc-based phosphopeptide synthesis[2]. However, a significant drawback is the partial lability of the methyl phosphate groups to the repeated piperidine treatments used for Fmoc removal. This premature deprotection can introduce negatively charged phosphodiester groups into the peptide chain, potentially hindering subsequent coupling steps due to electrostatic repulsion[2]. Despite this, it remains a viable option, especially when phosphonium- or uronium-based coupling reagents are used, as these can effectively couple amino acids even in the presence of the generated phosphodiester[2].
Table 2: Comparison of Common Fmoc-Phosphotyrosine Derivatives
| Derivative | Phosphate Protection | Key Advantages | Key Disadvantages | Final Deprotection |
| This compound | Dimethyl | Good solubility; historically significant. | Partial loss of methyl groups during piperidine treatment[2]. | Strong acid (e.g., TFA with scavengers) or bromotrimethylsilane (TMSBr)[3]. |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl | Frequently used; compatible with standard uronium-based coupling[4]. | Partially acidic phosphate can complicate coupling; can form salts with piperidine[4]. | Standard TFA cleavage (1-2 hours) removes the benzyl group[4]. |
| Fmoc-Tyr(PO3Bzl2)-OH | Dibenzyl | Fully protected phosphate; avoids issues with acidity during coupling[5]. | Requires harsher final deprotection (hydrogenolysis or strong acid) to remove benzyl groups[2]. | Palladium-catalyzed hydrogenolysis or strong acid cleavage[2][5]. |
| Fmoc-Tyr(PO3tBu2)-OH | Di-t-butyl | Stable to piperidine; affords high purity phosphopeptides[5]. | Sterically hindered; may require optimized coupling conditions. | Acid-labile; cleaved simultaneously with resin and other side-chain groups by TFA[2][5]. |
| Fmoc-Tyr(PO3H2)-OH | Unprotected | Cost-effective; simple[4]. | Highly acidic, leading to sluggish coupling and potential side reactions like pyrophosphate formation[4]. Requires significant excess of base (DIPEA) during coupling[6]. | No additional deprotection needed for the phosphate group. |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a typical SPPS workflow.
This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Reagents and Materials:
-
Peptide-resin (e.g., Rink Amide or Wang resin)
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., PyBOP, 3-5 equivalents) in a minimal volume of DMF.
-
Coupling Reaction: Add the activation mixture to the resin, followed by the addition of DIPEA (6-10 equivalents). Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, the coupling step can be repeated (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
This protocol describes the cleavage of the completed phosphopeptide from the resin and the removal of the methyl phosphate protecting groups.
Reagents and Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail A (Standard Acidolysis): Trifluoroacetic acid (TFA) / Thioanisole (95:5, v/v)
-
Cleavage Cocktail B (For Methyl Group Removal): 1 M Bromotrimethylsilane (TMSBr) / 1 M Thioanisole in TFA
-
Cold Diethyl Ether
-
Centrifuge and Lyophilizer
Methodology:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under a vacuum for at least 1 hour.
-
Cleavage (Method A - Standard):
-
Add the cleavage cocktail (e.g., 5% Thioanisole in TFA) to the dried resin (approximately 10 mL per 0.1 mmol of resin)[3].
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Cleavage (Method B - Specific for Methyl Esters):
-
Treat the peptide-resin with a solution of 1 M TMSBr and 1 M thioanisole in TFA[3].
-
Agitate at room temperature for the recommended duration (typically 2-4 hours, but may require optimization). This method is more aggressive and specifically targets the phosphonate methyl esters.
-
-
Peptide Precipitation: Filter the resin and collect the acidic filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers and residual acid.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be dissolved in a suitable aqueous buffer (e.g., water/acetonitrile mixture) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final phosphopeptide using LC-MS and/or MALDI-TOF mass spectrometry.
Visualizations: Workflows and Pathways
Visual diagrams help clarify the complex processes involved in both the synthesis and application of phosphopeptides.
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the step where this compound is incorporated.
References
- 1. This compound | 127633-36-7 [amp.chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Tyr(PO3Me2)-OH: A Core Component in Phosphopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine, commonly known as Fmoc-Tyr(PO3Me2)-OH. This vital amino acid derivative is a cornerstone in the solid-phase peptide synthesis (SPPS) of phosphopeptides, which are indispensable tools for studying cellular signaling pathways governed by protein tyrosine kinases (PTKs) and phosphatases (PTPs). This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in SPPS. Furthermore, it explores the significance of phosphotyrosine in cellular signaling, offering a context for the application of peptides synthesized using this building block.
Core Chemical and Physical Properties
This compound is a white to off-white solid, soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its structure features the base-labile Fmoc protecting group on the α-amino group and a dimethyl-protected phosphate group on the tyrosine side chain. This protection strategy allows for its seamless integration into standard Fmoc-based SPPS protocols.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine | [1] |
| Synonyms | Fmoc-O-(dimethylphospho)-L-tyrosine, Fmoc-L-Tyr(PO3Me2)-OH | [1][2] |
| CAS Number | 127633-36-7 | [1] |
| Molecular Formula | C26H26NO8P | [1][2] |
| Molecular Weight | 511.46 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 100-102 °C | [2] |
| Purity | ≥96.0% (HPLC) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in DMF, DMSO | [3] |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in the Fmoc/tBu strategy of SPPS. The Fmoc group provides temporary protection of the α-amino group and is removed at each cycle with a mild base, typically piperidine. The dimethyl phosphate protecting group on the tyrosine side chain is stable to these basic conditions and is removed during the final cleavage of the peptide from the resin using strong acidic conditions. This orthogonality in protecting groups is fundamental to the success of modern peptide synthesis.
Experimental Workflow for SPPS
The synthesis of a phosphopeptide using this compound on a solid support follows a cyclical process of deprotection, coupling, and washing steps.
Detailed Experimental Protocols
The following protocols provide a general guideline for the use of this compound in manual solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test should be performed to confirm the presence of a free amine (blue color).
Coupling of this compound
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow color) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
After complete coupling, wash the resin with DMF (3-5 times).
Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection of the Phosphopeptide
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. For the deprotection of the dimethyl phosphonate group, a common cocktail is Trifluoroacetic acid (TFA)/Thioanisole/1,2-Ethanedithiol (EDT)/Anisole (90:5:3:2, v/v/v/v). Some protocols suggest the use of bromotrimethylsilane (TMSBr) or trifluoromethanesulfonic acid (TFMSA) in TFA for efficient removal of the methyl groups from the phosphate.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Significance in Cellular Signaling: The Role of Phosphotyrosine
Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular switch in a multitude of cellular signaling pathways.[4] Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic tails.[5] These phosphorylated tyrosines serve as docking sites for downstream signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[5]
The incorporation of phosphotyrosine or its mimetics, such as the one derived from this compound, into synthetic peptides allows researchers to:
-
Investigate the binding specificity of SH2 and PTB domain-containing proteins.
-
Develop substrates and inhibitors for protein tyrosine phosphatases (PTPs), the enzymes that remove phosphate groups from tyrosine residues.
-
Probe the intricate details of signaling cascades involved in cell growth, differentiation, and metabolism.
Example Signaling Pathway: Grb2-Sos-Ras Activation
A classic example of an SH2 domain-mediated signaling pathway is the activation of the Ras-MAPK cascade. Upon activation, an RTK becomes phosphorylated on specific tyrosine residues. The adaptor protein Grb2, which contains an SH2 domain, recognizes and binds to a specific phosphotyrosine motif on the activated receptor. Grb2, in turn, recruits the guanine nucleotide exchange factor Sos to the plasma membrane. Sos then activates the small G-protein Ras, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade and subsequent changes in gene expression.
Conclusion
This compound is an indispensable reagent for the chemical synthesis of phosphopeptides. Its use in solid-phase peptide synthesis enables the creation of powerful molecular tools to dissect the complex signaling networks that are fundamental to cellular function and are often dysregulated in diseases such as cancer. A thorough understanding of its properties and the methodologies for its application is paramount for advancing research in molecular biology, drug discovery, and personalized medicine.
References
- 1. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 3. The SH2 domain: versatile signaling module and pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
Synthesis and characterization of Fmoc-Tyr(PO3Me2)-OH
An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-Tyr(PO3Me2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphosphono)-L-tyrosine, abbreviated as this compound, is a critical building block in solid-phase peptide synthesis (SPPS). It enables the precise incorporation of phosphotyrosine into peptide sequences, which is essential for studying cellular signaling, enzyme-substrate interactions, and for the development of targeted therapeutics.
Tyrosine phosphorylation is a key post-translational modification that governs a vast array of cellular processes by creating recognition sites for proteins containing domains like Src Homology 2 (SH2).[1] The synthesis of phosphopeptides is therefore crucial for dissecting these pathways. Compared to other derivatives like Fmoc-Tyr(PO3H2)-OH or Fmoc-Tyr(PO(OBzl)OH)-OH, the fully protected dimethyl ester of this compound offers significant advantages. Its non-acidic side chain prevents problematic side reactions and salt formation during peptide coupling, allowing for the use of standard activation methods with high efficiency and purity.[2]
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Chemical Properties and Characterization Data
The identity, purity, and stability of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.
Physicochemical Data
The fundamental physical and chemical properties of the compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[4-(dimethoxyphosphoryloxy)phenyl]propanoic acid | |
| Synonyms | Fmoc-O-(dimethylphospho)-L-tyrosine, N-Fmoc-O-dimethylphospho-L-tyrosine | [3] |
| CAS Number | 127633-36-7 | |
| Molecular Formula | C26H26NO8P | |
| Molecular Weight | 511.46 g/mol | |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 100-102 °C | [3] |
| Solubility | Soluble in DMF, DMSO, Dichloromethane | [1][4] |
| Storage | 2-8°C, desiccated |
Spectroscopic and Chromatographic Data
Spectroscopic data is essential for structural confirmation and purity assessment. While specific spectra can vary slightly based on instrumentation and conditions, the following table outlines the expected characterization results.
| Analysis Technique | Expected Results |
| 1H NMR | Signals corresponding to the Fmoc group protons (~7.2-7.8 ppm), tyrosine aromatic protons, α-proton, β-protons, and the two distinct methoxy protons on the phosphate group. |
| 13C NMR | Resonances for carbonyl carbons (acid and urethane), aromatic carbons (Fmoc and tyrosine), aliphatic carbons of the amino acid backbone, and the methoxy carbons. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]+ peak at m/z ~512.47 and [M+Na]+ at m/z ~534.45. |
| HPLC Purity | ≥96.0% |
Synthesis of this compound
The synthesis of this compound is typically achieved by the phosphorylation of the hydroxyl group of Fmoc-Tyr-OH. A common and effective method involves a phosphoramidite-based approach followed by oxidation.
Synthesis Workflow
Representative Experimental Protocol
This protocol is based on established methods for phosphoramidite-based phosphorylation of hydroxyl groups.[5]
-
Preparation : To a solution of Fmoc-Tyr-OH (1 equivalent) in anhydrous THF or DCM under an inert atmosphere (e.g., Argon), add tetrazole (0.5 equivalents).
-
Phosphitylation : Slowly add dimethyl N,N-diethylphosphoramidite (1.2 equivalents) to the stirring solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Oxidation : Once the formation of the phosphite triester intermediate is complete, cool the reaction mixture to -40°C. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.3 equivalents) in DCM dropwise, maintaining the temperature below -20°C.
-
Quenching and Work-up : After stirring for 30 minutes, quench the reaction by adding an aqueous solution of sodium bisulfite. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound as a white solid.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is readily incorporated into peptide chains using standard Fmoc-SPPS protocols. The fully protected phosphate side chain ensures efficient coupling without the need for modified conditions.[2]
General SPPS Cycle Workflow
Detailed Protocol for Coupling
-
Resin Preparation : Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Amino Acid Activation : In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, HATU, or PyBOP; 0.95 equivalents relative to the amino acid) in DMF. Add N,N-Diisopropylethylamine (DIPEA; 2 equivalents relative to the amino acid) to the mixture and allow it to pre-activate for 1-2 minutes.[6]
-
Coupling Reaction : Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring : Check for reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing : After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Post-Synthesis Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the dimethyl phosphate, must be removed.
Representative Protocol for Cleavage and Deprotection
This procedure involves a two-stage deprotection for the phosphate group followed by global cleavage.[7][8]
-
Resin Preparation : Wash the final peptide-resin with DCM and dry it under vacuum.
-
Phosphate Deprotection (Stage 1 - Saponification) : Treat the peptide-resin with a solution of 1M LiOH in a mixed solvent system (e.g., THF/MeOH/H2O) for 2-4 hours to remove one methyl group. Wash the resin thoroughly with water and DMF.
-
Phosphate Deprotection (Stage 2 - Acidolysis) : The second methyl group is more robust and is typically removed during the final global deprotection step with TFA.
-
Global Deprotection and Cleavage : Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[9]
-
Reaction : Add the cleavage cocktail to the dry peptide-resin and agitate at room temperature for 2-4 hours.[10]
-
Peptide Precipitation : Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate under a stream of nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation and Purification : Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Biological Context: Role in Tyrosine Kinase Signaling
Phosphotyrosine residues, created by the action of protein tyrosine kinases (PTKs), act as docking sites for signaling proteins containing SH2 domains. This interaction is a fundamental mechanism for signal propagation from cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), to intracellular pathways that control cell growth, proliferation, and differentiation. Synthesized phosphopeptides are invaluable tools for studying these pathways, developing kinase inhibitors, and probing the specificity of SH2 domains.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. This compound | 127633-36-7 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Tyr-OH | CAS:92954-90-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Fmoc-Tyr(PO3Me2)-OH CAS number and molecular weight
This document provides key technical specifications for the chemical compound Fmoc-Tyr(PO3Me2)-OH, a derivative of the amino acid tyrosine commonly utilized in peptide synthesis. The data presented is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
Physicochemical Properties
The fundamental identifiers and properties of this compound are summarized in the table below. These values are essential for accurate substance identification, experimental planning, and data interpretation.
| Property | Value | Citations |
| CAS Number | 127633-36-7 | [1][2] |
| Molecular Weight | 511.46 g/mol | [1][2] |
| Molecular Formula | C₂₆H₂₆NO₈P | [1][2] |
Logical Relationship of Chemical Data
The following diagram illustrates the direct association between the chemical entity and its core identifiers.
References
The Biological Significance of Phosphotyrosine Dimethyl Ester Protection: A Prodrug Strategy for Modulating Cellular Signaling
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular signaling pathways. Consequently, molecules that mimic or antagonize the interactions of phosphotyrosine (pTyr) are of significant interest as research tools and therapeutic candidates. However, the inherent properties of the phosphate group—a dianionic charge at physiological pH and susceptibility to rapid hydrolysis by protein tyrosine phosphatases (PTPs)—severely limit the cell permeability and biological stability of pTyr-containing compounds. This technical guide explores the biological significance of protecting the phosphotyrosine moiety as a dimethyl ester. This strategy temporarily masks the phosphate's challenging characteristics, creating a neutral, more stable prodrug capable of crossing the cell membrane. Once inside the cell, the ester groups are cleaved by endogenous esterases, releasing the active phosphotyrosine molecule to engage its intracellular target. This guide provides an in-depth analysis of this strategy, quantitative data, key experimental protocols, and visualizations of the underlying processes.
Introduction: The Phosphotyrosine Conundrum in Drug Discovery
Reversible tyrosine phosphorylation, orchestrated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a cornerstone of signal transduction.[1] Phosphotyrosine (pTyr) residues act as docking sites for proteins containing specialized recognition modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[1] These interactions are critical for assembling signaling complexes that regulate cell growth, differentiation, metabolism, and apoptosis.
The therapeutic potential of modulating these pathways is immense. Small molecules or peptides that can competitively inhibit pTyr-SH2 domain interactions are highly sought after as inhibitors of oncogenic signaling pathways, such as those driven by Signal Transducer and Activator of Transcription 3 (STAT3).[2] However, the development of such agents is hampered by two major obstacles:
-
Poor Cell Permeability: At physiological pH, the phosphate group is dianionic, making pTyr-containing molecules highly polar and effectively impermeable to the lipid bilayer of the cell membrane.[2]
-
Enzymatic Instability: The phosphate monoester of pTyr is a natural substrate for a host of cellular PTPs, which rapidly cleave the phosphate group, inactivating the molecule.[1]
These limitations necessitate chemical strategies to shield the phosphate group until the molecule reaches its intracellular site of action.
The Prodrug Solution: Phosphate Ester Protection
A widely adopted strategy to overcome the challenges of pTyr is the use of a prodrug approach, where the phosphate group is temporarily masked with protecting groups.[1] Esterification of the phosphate is a common and effective method. By converting the acidic hydroxyl groups of the phosphate into esters, the negative charges are neutralized, significantly increasing the molecule's lipophilicity and, therefore, its ability to passively diffuse across the cell membrane.
While various ester groups (e.g., benzyl, pivaloyloxymethyl (POM)) have been explored, the dimethyl ester represents a fundamental and synthetically accessible protecting group. It serves as an excellent case study for understanding the principles and biological significance of phosphotyrosine protection.
Biological Significance of Dimethyl Ester Protection
The primary biological significance of converting phosphotyrosine to its dimethyl ester derivative lies in its ability to function as a cell-permeable prodrug. This significance can be broken down into three key stages: membrane transit, protection from degradation, and intracellular activation.
Enhancing Cell Permeability
Masking the two negative charges of the phosphate group with methyl esters drastically reduces the polarity of the molecule. This charge neutralization is the single most important factor for enabling the compound to leave the aqueous extracellular environment and partition into the hydrophobic cell membrane, facilitating passive diffusion into the cytoplasm.
Improving Enzymatic Stability
Protein tyrosine phosphatases recognize and bind the specific geometry and charge of the phosphate monoester. By converting this to a phosphate triester, the phosphotyrosine dimethyl ester is no longer a substrate for most PTPs.[3] This protection significantly increases the half-life of the compound in the extracellular space and during its transit to the target, preventing premature inactivation.
Intracellular Activation
The prodrug is inert until the methyl groups are removed. The activation mechanism relies on the ubiquitous presence of carboxylesterases within the cell.[4][5] These enzymes catalyze the hydrolysis of the ester bonds, cleaving the methyl groups and regenerating the native phosphotyrosine residue. Once unmasked, the active molecule can bind to its intended intracellular target, such as an SH2 domain, and exert its biological effect.
Applications in SH2 Domain-Mediated Signaling
Case Study: Targeting the STAT3 Pathway
The STAT3 signaling pathway is a prime example where pTyr-SH2 interactions are critical and a major target in oncology. Upon cytokine or growth factor stimulation, Janus kinases (JAKs) phosphorylate tyrosine residues on receptor tails. STAT3 is recruited to these pTyr sites and is itself phosphorylated at Tyr705. This phosphorylation event creates a docking site for the SH2 domain of another STAT3 monomer, leading to homodimerization. The STAT3 dimer then translocates to the nucleus to regulate the expression of genes involved in proliferation and survival.[6]
A pTyr dimethyl ester-protected peptide or small molecule designed to mimic the STAT3 pTyr705 docking motif can be used to inhibit this pathway. The prodrug enters the cell, is activated, and the resulting pTyr-containing molecule competitively binds to the STAT3 SH2 domain, preventing dimerization and blocking downstream signaling.[2]
Quantitative Data Analysis
Direct quantitative comparisons of unprotected pTyr molecules versus their dimethyl ester prodrugs are scarce in the literature. The tables below compile representative data to illustrate the key concepts of SH2 domain binding affinities, the challenge of cellular potency, and the permeability classifications used to evaluate such compounds.
Table 1: Representative Binding Affinities of pTyr Peptides to SH2 Domains (This data shows the high intrinsic affinity of unprotected phosphopeptides in biochemical assays.)
| SH2 Domain | Phosphopeptide Ligand | Binding Affinity (Kd) | Assay Method |
| STAT4 | 5-CF-GpYLPQNID | 34 ± 4 nM | Fluorescence Polarization[7] |
| Grb2 | pYVNV | ~1 µM | Isothermal Titration Calorimetry |
| SHP2 | pYVNV | ~5 µM | Surface Plasmon Resonance |
Table 2: Cellular Potency of Selected STAT3 Pathway Inhibitors (This data highlights that while biochemical potency can be high, achieving cellular activity often requires high concentrations for charged molecules or the use of advanced prodrug strategies.)
| Compound | Target | Biochemical Potency (IC50 / Kd) | Cellular Potency (e.g., IC50) | Prodrug Strategy |
| GpYLPQTV-NH₂ | STAT3 SH2 Domain | 23 µM (IC50) | >100 µM | None (unprotected peptide) |
| ISS-610 | STAT3 Dimerization | 42 µM (IC50) | ~1 mM | None (pTyr mimetic)[2] |
| ISS-610-Met Prodrug 13 | STAT3 Dimerization | Not Reported | ~30 µM | Aryloxy Phosphoramidate[2] |
| Phosphonate Dimethyl Ester | BTN3A1 | Not Reported | Low / Inactive | Dimethyl Ester (on phosphonate) |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical assay conditions. The phosphonate dimethyl ester example shows that this specific prodrug may not always be efficiently cleaved, highlighting that prodrug efficacy is context-dependent.
Table 3: Caco-2 Cell Permeability Classifications (This in vitro assay is a standard tool to predict human intestinal absorption and general cell permeability.)[8][9]
| Apparent Permeability (Papp) (x 10-6 cm/s) | Classification | Predicted Human Absorption | Example Compounds |
| < 1 | Low | Low (<50%) | Acyclovir, Ranitidine |
| 1 - 10 | Moderate | Moderate (50-80%) | Verapamil, Fluoxetine |
| > 10 | High | High (>80%) | Propranolol, Ketoprofen |
Unprotected pTyr peptides typically exhibit Papp values well below 1 x 10-6 cm/s. An effective dimethyl ester prodrug would be expected to shift this value into the moderate or high permeability range.
Key Experimental Protocols
A logical workflow is required to synthesize and validate a pTyr dimethyl ester prodrug.
Protocol: Synthesis of a Phosphotyrosine Dimethyl Ester Peptide via SPPS
This protocol describes the incorporation of a phosphotyrosine dimethyl ester into a peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).[10][11]
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-20 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Tyr(PO(OMe)₂) -OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU/HATU (3-5 eq.), and an activator base like DIPEA (6-10 eq.) in a minimal volume of DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
To cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu), use a cleavage cocktail such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Note: This standard cocktail will not remove the methyl esters from the phosphate group.
-
Incubate for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Phosphate Deprotection (Optional): To generate the unprotected phosphopeptide for comparison, the methyl groups can be cleaved using strong acid/nucleophile combinations like TMSBr/TFA.[10]
Protocol: In Vitro Phosphatase Stability Assay
This colorimetric assay measures the stability of the protected peptide against a phosphatase by quantifying the release of inorganic phosphate (Pi).[12][13]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.5).
-
Prepare solutions of the test compounds: the pTyr(OMe)₂-peptide and the unprotected pTyr-peptide (control) in the reaction buffer.
-
Prepare a solution of a recombinant phosphatase (e.g., PTP1B) in the reaction buffer.
-
Prepare a Malachite Green reagent for phosphate detection.
-
-
Assay Procedure:
-
In a 96-well plate, add the test peptides to achieve a final concentration of 50-100 µM.
-
Initiate the reaction by adding the phosphatase (e.g., 100 nM final concentration).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 10, 30, 60, 120 minutes), stop the reaction by adding the Malachite Green reagent.
-
Include a phosphate standard curve on the same plate.
-
-
Data Analysis:
-
Read the absorbance at ~620 nm.
-
Calculate the amount of Pi released at each time point using the standard curve.
-
Plot Pi released vs. time. The unprotected peptide should show a rapid increase in Pi, while a stable dimethyl ester-protected peptide will show little to no Pi release.
-
Protocol: SH2 Domain Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding of a test compound to an SH2 domain by monitoring changes in the rotation of a fluorescently-labeled probe peptide.[7][14]
-
Reagents and Materials:
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4).
-
Recombinant, purified SH2 domain (e.g., STAT3 SH2).
-
A high-affinity fluorescently labeled peptide probe for the SH2 domain (e.g., 5-CF-GpYLPQTV-NH₂).
-
The unlabeled test compound (pTyr(OMe)₂-peptide, after in vitro deprotection, or the unprotected version).
-
Black, low-volume 384-well plates.
-
-
Competition Assay Protocol:
-
Prepare a serial dilution of the unlabeled test compound in assay buffer.
-
In the wells of the 384-well plate, add a fixed concentration of the SH2 domain (e.g., 20 nM) and the fluorescent probe (e.g., 10 nM).
-
Add the serially diluted test compound to the wells. Include controls for no inhibitor (high polarization) and no SH2 domain (low polarization).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization (FP) using a suitable plate reader.
-
Plot the FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC₅₀ value, which can then be converted to a binding affinity (Kᵢ).
-
Protocol: Cellular Target Engagement Assay (Western Blot for p-STAT3)
This protocol assesses the ability of a pTyr(OMe)₂ prodrug to inhibit STAT3 activation in a relevant cancer cell line.[6][15][16]
-
Cell Culture and Treatment:
-
Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-468) to ~80% confluency.
-
Treat the cells with various concentrations of the pTyr(OMe)₂ prodrug (e.g., 0.1, 1, 10, 30, 100 µM) or a vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.
-
-
Analysis and Normalization:
-
Quantify the band intensity for p-STAT3.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal loading and to normalize the p-STAT3 signal.
-
A dose-dependent decrease in the ratio of p-STAT3 to total STAT3 indicates successful cell penetration, activation, and target engagement by the prodrug.
-
Conclusion and Future Perspectives
The protection of phosphotyrosine as a dimethyl ester is a foundational prodrug strategy with clear biological significance. It addresses the core liabilities of pTyr-based molecules—poor membrane permeability and enzymatic instability—enabling them to function as probes and inhibitor candidates in a cellular context.
However, the strategy is not without its challenges. The efficiency of intracellular cleavage by esterases can be highly variable and compound-dependent. As seen with some phosphonate analogs, a dimethyl ester can be too stable, leading to poor activation and low cellular potency. This highlights a critical consideration in prodrug design: the balance between stability in transit and lability at the site of action.
Future research will continue to refine this approach, exploring other ester-based protecting groups (e.g., acyloxymethyl esters) and alternative prodrug technologies like phosphoramidates that may offer more reliable and tunable intracellular release kinetics. Nonetheless, the dimethyl ester remains a vital tool and an essential concept for any researcher aiming to modulate the vast and complex world of phosphotyrosine signaling.
References
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphotyrosine prodrugs: design, synthesis and anti-STAT3 activity of ISS-610 aryloxy triester phosphoramidate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational motions regulate phosphoryl transfer in related protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization. | Broad Institute [broadinstitute.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Strategic Role of Fmoc-Tyr(PO3Me2)-OH in Advancing Protein Phosphorylation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
Protein phosphorylation, a fundamental post-translational modification, is a cornerstone of cellular signaling, regulating a vast array of biological processes. The study of phosphotyrosine-dependent pathways is critical for understanding diseases such as cancer and for the development of targeted therapeutics. The chemical synthesis of phosphotyrosine-containing peptides is an indispensable tool in this field, enabling detailed investigations of kinase-substrate interactions, phosphatase activity, and the binding of phosphotyrosine-specific domains like SH2 and PTB. This technical guide provides a comprehensive overview of the use of Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine (Fmoc-Tyr(PO3Me2)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the creation of phosphopeptides. We will delve into its chemical properties, compare it with other commercially available protected phosphotyrosine derivatives, and provide detailed experimental protocols for its application. Furthermore, we will illustrate key signaling pathways and experimental workflows using diagrams to provide a clear and actionable resource for researchers in the field.
Introduction to Protein Tyrosine Phosphorylation
Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a primary mechanism for regulating protein function and transmitting signals within cells[1]. Tyrosine phosphorylation, although less frequent than serine or threonine phosphorylation, plays a pivotal role in high-fidelity signaling pathways that control cell growth, differentiation, apoptosis, and metabolism[1][2]. This post-translational modification is catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs)[3]. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing specific recognition modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby propagating downstream signaling cascades[3][4][5].
The transient and often substoichiometric nature of in vivo phosphorylation makes the study of these events challenging. Synthetic phosphopeptides that mimic specific phosphorylation sites are therefore invaluable tools for:
-
Substrates for Kinase and Phosphatase Assays: Enabling the characterization of enzyme kinetics and inhibitor screening[6][7].
-
Probes for Binding Studies: Facilitating the investigation of interactions with SH2 and PTB domain-containing proteins[3][8].
-
Development of Research Tools: Including antibodies specific to phosphorylated sites.
-
Therapeutic Leads: As potential modulators of phosphorylation-dependent interactions.
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing these critical research tools[9][10]. The choice of the protected phosphotyrosine building block is crucial for the successful synthesis of high-purity phosphopeptides.
Fmoc-Protected Phosphotyrosine Derivatives in SPPS
Several Fmoc-protected tyrosine derivatives are available for the incorporation of phosphotyrosine into synthetic peptides. The primary challenge lies in protecting the phosphate group to prevent side reactions during peptide synthesis while allowing for its efficient removal during the final cleavage and deprotection step. The most commonly used derivatives are Fmoc-Tyr(PO(OBzl)OH)-OH, Fmoc-Tyr(PO3H2)-OH, and Fmoc-Tyr(PO(NMe2)2)-OH, with this compound being a variant of the fully protected phosphate strategy.
Comparison of Common Fmoc-Tyr(pY) Derivatives
The selection of the appropriate building block depends on the specific peptide sequence, the desired purity, and the synthetic strategy. Below is a comparison of the most common derivatives.
| Derivative | Phosphate Protection | Advantages | Disadvantages | Recommended Coupling |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Partially protected (benzyl ester) | Most frequently used.[3] | Partially protected phosphate can interfere with coupling.[3] Can cause poor incorporation with some coupling reagents (PyBOP, DIPCDI).[3] Risk of benzylation of sensitive residues during cleavage.[3] | Uronium-based reagents (HCTU, HATU) with excess DIPEA.[3][4] |
| Fmoc-Tyr(PO3H2)-OH | Unprotected | Cost-effective.[3] No phosphate protecting group removal step is needed.[3] | Sluggish coupling.[3][11] Potential for pyrophosphate formation, especially with adjacent pTyr residues.[3][9][11] | HATU with at least three equivalents of DIPEA.[3][4][11] |
| Fmoc-Tyr(PO(NMe2)2)-OH | Fully protected (dimethylamidate) | Improved solubility.[3][11] Avoids side reactions like pyrophosphate formation.[3] Compatible with standard coupling methods.[3][11] | Requires an additional deprotection step for the phosphate group. | Standard coupling methods (PyBOP/DIPEA, TBTU/DIPEA, DIPCDI/HOBt).[3][11] |
| This compound | Fully protected (dimethyl ester) | Fully protected phosphate prevents side reactions during coupling. | Requires a specific deprotection step to remove the methyl groups. | Standard coupling reagents like PyBOP can be used.[12] |
The Role and Advantages of this compound
This compound offers the advantage of a fully protected phosphate group, thereby preventing the side reactions associated with unprotected or partially protected derivatives, such as pyrophosphate formation and interference with coupling reactions. This leads to cleaner synthesis and potentially higher yields of the desired phosphopeptide. The dimethyl protection is removed during the final cleavage from the resin.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound and related techniques in studying protein phosphorylation.
Solid-Phase Peptide Synthesis of a Phosphotyrosine-Containing Peptide
This protocol outlines the manual synthesis of a model phosphopeptide using this compound on a Wang resin.
Materials:
-
Fmoc-Wang resin
-
Fmoc-amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), PyBOP (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirm coupling completion with a Kaiser test.
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, using this compound as the amino acid. PyBOP is a suitable coupling reagent for this derivative.[12]
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for the phosphotyrosine position) for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. The methyl groups on the phosphate are typically cleaved under these standard TFA conditions.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Purification and Analysis:
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by reverse-phase HPLC and confirm identity by mass spectrometry.
-
In Vitro Kinase Assay
This protocol describes a general procedure for an in vitro kinase assay using a synthetic phosphopeptide as a substrate.
Materials:
-
Purified active protein tyrosine kinase
-
Synthetic peptide substrate (containing a tyrosine residue)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Phospho-tyrosine specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well plate
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the synthetic peptide substrate to a final concentration of approximately 100 µM (this should be optimized for each kinase-substrate pair).[7]
-
Add the purified kinase to the wells.
-
-
Initiate Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the phosphorylated peptide using a phospho-tyrosine specific antibody in an ELISA-like format.[7]
-
-
Data Analysis: The amount of phosphorylated peptide is proportional to the measured signal, which can be used to determine the kinase activity.
SH2 Domain Binding Assay (ELISA-based)
This protocol outlines an ELISA-based method to study the interaction between a phosphopeptide and an SH2 domain-containing protein.
Materials:
-
Biotinylated synthetic phosphopeptide
-
Streptavidin-coated 96-well plate
-
GST-tagged SH2 domain-containing protein
-
Anti-GST antibody conjugated to HRP
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
Procedure:
-
Plate Coating:
-
Incubate a streptavidin-coated 96-well plate with the biotinylated phosphopeptide in PBS for 1 hour at room temperature.
-
Wash the plate with wash buffer.
-
-
Blocking: Block the plate with blocking buffer for 1 hour at room temperature.
-
SH2 Domain Binding:
-
Add varying concentrations of the GST-tagged SH2 domain protein to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate with wash buffer.
-
-
Detection:
-
Add the anti-GST-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plate with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm. The signal intensity is proportional to the amount of SH2 domain bound to the phosphopeptide.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts for generating such diagrams.
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Simplified EGFR Signaling Pathway
References
- 1. Phosphorylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Exploring protein phosphorylation by combining computational approaches and biochemical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective Targeting of SH2 Domain–Phosphotyrosine Interactions of Src Family Tyrosine Kinases with Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chempep.com [chempep.com]
- 11. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 12. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phosphopeptide Synthesis Using Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The targeted synthesis of phosphopeptides is therefore an indispensable tool for dissecting these complex biological pathways, developing novel kinase inhibitors, and generating specific antibodies for immunological studies.[1][2] The "building block" approach, which involves the incorporation of pre-phosphorylated Fmoc-amino acids during solid-phase peptide synthesis (SPPS), has become a robust and widely adopted strategy.[1] This method provides precise control over the location of the phosphate group, a significant advantage over post-synthetic "global" phosphorylation techniques.[1]
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for the successful synthesis of phosphopeptides using Fmoc chemistry. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to navigate the challenges and optimize the outcomes of phosphopeptide synthesis.
Core Principles of Fmoc-Based Phosphopeptide Synthesis
The synthesis of phosphopeptides via Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The workflow is characterized by a repeating cycle of deprotection, activation, and coupling.
A simplified workflow for Fmoc-based solid-phase peptide synthesis is as follows:
Choosing the Right Phosphorylated Building Block
The selection of the appropriate protected phosphoamino acid is critical for a successful synthesis. The choice depends on the specific amino acid (Ser, Thr, or Tyr) and the overall synthetic strategy.
| Phosphoamino Acid | Derivative | Key Features & Considerations |
| Phosphoserine (pSer) | Fmoc-Ser(PO(OBzl)OH)-OH | The monobenzyl (Bzl) protecting group provides a balance of stability during synthesis and ease of removal during final cleavage.[1] However, it is susceptible to β-elimination under the basic conditions of Fmoc deprotection.[3] |
| Phosphothreonine (pThr) | Fmoc-Thr(PO(OBzl)OH)-OH | Similar to the phosphoserine derivative, the monobenzyl protection is standard. This derivative is also prone to β-elimination, though generally to a lesser extent than phosphoserine.[2] |
| Phosphotyrosine (pTyr) | Fmoc-Tyr(PO(OBzl)OH)-OH | A commonly used derivative where the benzyl group is cleaved with TFA. The partially protected phosphate can complicate coupling, often requiring uronium-based reagents.[4] |
| Fmoc-Tyr(PO(tBu)2)-OH | The di-tert-butyl (tBu) protecting groups are stable during synthesis and are removed during the final acidolytic cleavage. This can be an effective strategy for preparing Tyr(P)-containing peptides.[5] | |
| Fmoc-Tyr(PO3H2)-OH | This is the most cost-effective option as it lacks a phosphate protecting group. However, the unprotected phosphate can lead to sluggish coupling and requires optimized conditions, such as the use of HATU and excess DIPEA.[6] |
Key Challenges in Phosphopeptide Synthesis
β-Elimination: This is a significant side reaction, particularly for phosphoserine and phosphothreonine, that occurs during the piperidine-mediated Fmoc deprotection.[3] The basic conditions can lead to the elimination of the phosphate group, resulting in the formation of dehydroalanine or dehydroaminobutyric acid, respectively. Strategies to mitigate β-elimination include using milder bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or alternative deprotection protocols.[7]
Coupling Efficiency: The bulky and negatively charged nature of the protected phosphate group can hinder coupling reactions. To overcome this, highly efficient coupling reagents such as HATU are often employed, sometimes in combination with extended reaction times or double coupling cycles.[2]
Detailed Experimental Protocols
The following protocols provide a generalized methodology for the manual solid-phase synthesis of phosphopeptides. Modifications may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[8]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.[8]
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: After each coupling step, wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of phosphorylated amino acids, refer to the specific considerations in the table below.
Protocol 2: Cleavage and Global Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[9]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the crude peptide.[9]
-
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 3: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)
For complex samples, enrichment of phosphopeptides prior to analysis is often necessary due to their low abundance.[10]
-
Sample Preparation: Resuspend the crude peptide mixture in a binding/equilibration buffer (e.g., 2M lactic acid/50% ACN).[11]
-
Column Equilibration:
-
Phosphopeptide Binding:
-
Apply the resuspended peptide sample to the equilibrated TiO2 spin tip.
-
Centrifuge to allow the phosphopeptides to bind to the TiO2 resin. Reapplying the flow-through can increase yield.[12]
-
-
Washing:
-
Wash the column sequentially with the binding/equilibration buffer, a wash buffer, and LC-MS grade water to remove non-specifically bound peptides.[12]
-
-
Elution:
Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is typically purified using preparative RP-HPLC.
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water).
-
Chromatography:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of an organic solvent (e.g., acetonitrile containing 0.1% TFA) against an aqueous solvent (e.g., water containing 0.1% TFA).
-
-
Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.
-
Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to identify the desired phosphopeptide. Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation: Comparative Performance of Reagents
The choice of reagents can significantly impact the outcome of phosphopeptide synthesis. The following tables summarize quantitative data to aid in the selection of optimal conditions.
Table 1: Comparison of Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Purity of Crude Peptide (%) | Level of Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | >95 | Very Low | High efficiency and fast reaction times, especially for difficult sequences.[14][15] |
| HBTU | Aminium/Uronium Salt | >95 | Low | Generally lower efficiency and slower than HATU.[14] |
| DIC/HOBt | Carbodiimide/Additive | >90 | Low to Moderate | Cost-effective; byproduct is soluble.[16] |
| PyBOP | Phosphonium Salt | >95 | Low | Highly efficient with low racemization.[17] |
Purity and racemization levels are dependent on the specific peptide sequence and reaction conditions.
Table 2: Comparison of Deprotection Reagents for Mitigating β-Elimination
| Deprotection Reagent | Concentration in DMF | Temperature | β-Elimination Byproduct (%) | Comments |
| 20% Piperidine | 20% | Room Temp. | Variable, can be significant | Standard reagent, but can induce β-elimination, especially for pSer.[7] |
| 0.5% DBU | 0.5% | 90°C | Not observed | Very effective at suppressing β-elimination even at high temperatures.[7] |
| 50% Cyclohexylamine/DCM | 50% (in DCM) | Room Temp. | Complete suppression | Provides crude peptide of high purity.[7] |
| 1% Piperazine | 1% | Room Temp. | Significant after 2h | Can lead to significant byproduct formation over time.[7] |
The extent of β-elimination is highly sequence-dependent.
Visualization of Key Signaling Pathways
Phosphopeptides are instrumental in studying signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of phosphorylation in key cellular cascades.
Conclusion
The synthesis of phosphopeptides using Fmoc chemistry is a powerful technique that has significantly advanced our ability to study cellular signaling. While challenges such as β-elimination and reduced coupling efficiencies exist, a thorough understanding of the underlying chemistry and the strategic selection of protecting groups, coupling reagents, and reaction conditions can lead to the successful synthesis of these vital research tools. The protocols and comparative data presented in this guide offer a solid foundation for researchers to optimize their synthetic strategies, ultimately enabling deeper insights into the complex world of protein phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. researchgate.net [researchgate.net]
- 8. Global Phosphoproteomic Analysis of Insulin/Akt/mTORC1/S6K Signaling in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohsu.edu [ohsu.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. TiO2 Phosphopeptide Enrichment [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Fmoc-Tyr(PO3Me2)-OH: A Technical Guide to Synthesizing Kinase Substrates
Abstract: The phosphorylation of tyrosine residues is a fundamental mechanism in cellular signal transduction, orchestrated by protein tyrosine kinases (PTKs). The study of these enzymes and their signaling cascades is critical for drug discovery and understanding various diseases. Synthetic peptides containing phosphotyrosine (pTyr) are indispensable tools for assaying kinase activity and exploring substrate specificity. This technical guide provides an in-depth overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine (Fmoc-Tyr(PO3Me2)-OH), a key building block for the solid-phase synthesis of phosphopeptides. We detail its chemical properties, provide comprehensive experimental protocols for its use, and present a comparative analysis against other pTyr derivatives. This document serves as a critical resource for researchers, chemists, and drug development professionals engaged in the study of kinase signaling.
Core Chemical & Physical Properties
This compound is an N-terminally protected form of L-tyrosine where the hydroxyl side chain is protected as a dimethyl phosphate ester. This protection strategy is pivotal for its application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino group, while the methyl esters on the phosphate are stable to the basic conditions used for Fmoc removal but can be cleaved under specific acidolytic conditions.
| Property | Value | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine | [1][2] |
| CAS Number | 127633-36-7 | [1][2] |
| Molecular Formula | C₂₆H₂₆NO₈P | [1][2] |
| Molecular Weight | 511.46 g/mol | [1][2] |
| Appearance | White solid product | [2] |
| Melting Point | 100-102 °C | [2] |
| Purity | ≥96.0% | [1] |
| Solubility | Soluble in DMF and other common organic solvents for SPPS | |
| Storage Temperature | 2-8°C | [1][2] |
The Role of Phosphotyrosine in Kinase Signaling
Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular switch in numerous cellular processes, including growth, differentiation, and metabolism.[3] Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are activated upon ligand binding, leading to dimerization and autophosphorylation of specific tyrosine residues within their cytoplasmic domains. These newly formed phosphotyrosine sites serve as high-affinity docking sites for downstream signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, initiating complex intracellular signaling cascades.[3] The synthesis of peptides mimicking these phosphorylation sites is essential for dissecting these pathways.
A generic Receptor Tyrosine Kinase (RTK) signaling pathway.
Synthesis of Phosphopeptides using this compound
The synthesis of phosphotyrosine-containing peptides is effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS). The choice of phosphate protecting group is critical to the success of the synthesis. The dimethyl ester protection of this compound offers a key advantage: it is stable to the repeated piperidine treatments required for Fmoc group removal during chain elongation.[4] This prevents the formation of negatively charged phosphodiester intermediates on the resin, which can hinder subsequent coupling steps, especially in sequences with multiple or adjacent phosphotyrosine residues.[4]
Experimental Protocol: Fmoc-SPPS Cycle
This protocol outlines a standard cycle for incorporating this compound or any other Fmoc-protected amino acid into a peptide chain on a solid support resin (e.g., Wang resin).
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 3-5 equivalents of this compound with a suitable coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF for 1-5 minutes.[4][6]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[4] Microwave-assisted coupling can significantly reduce this time.[7]
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If incomplete, the coupling step can be repeated.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
General workflow for an Fmoc-SPPS cycle.
Experimental Protocol: Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the methyl groups on the phosphate, must be removed.
-
Final Fmoc Removal: Perform a final Fmoc deprotection step as described above.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[8]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For the removal of the methyl phosphate groups, a stronger acid treatment is required than for standard protecting groups. A common method involves a two-step process or a single-step strong acid cocktail.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
-
Peptide Precipitation and Purification:
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual acid.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for peptide cleavage, deprotection, and purification.
Comparative Analysis of Phosphotyrosine Building Blocks
Several Fmoc-protected phosphotyrosine derivatives are available for SPPS, each with distinct advantages and disadvantages. The choice of building block can significantly impact the purity and yield of the final peptide.
| Derivative | Phosphate Protection | Advantages | Disadvantages | Coupling Conditions |
| This compound | Dimethyl ester | Stable to piperidine; avoids intermediate negative charges, reducing aggregation.[4] | Requires strong acid (e.g., TMSBr/TFA) for deprotection.[6] | Standard uronium/phosphonium reagents (HBTU, HATU, PyBOP) with DIPEA.[4][6] |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl ester | Most commonly used; compatible with many sequences. | Partially protected phosphate can complicate coupling; potential for side reactions.[9] | Best with uronium-based reagents (HBTU, HATU) and excess DIPEA.[3][9] |
| Fmoc-Tyr(PO3H2)-OH | None (free acid) | Cost-effective; no final phosphate deprotection step needed.[9] | Sluggish coupling; pyrophosphate formation in adjacent pTyr sequences; strong negative charge can cause aggregation.[3][9] | Requires strong activating agents like HATU with at least 3 equivalents of DIPEA.[3][9] |
| Fmoc-Tyr(PO(tBu)2)-OH | Di-tert-butyl ester | Stable to piperidine; provides high purity peptides with low contamination.[10] | Can be sterically hindered; requires strong acid for deprotection. | Standard coupling conditions. |
Application in Kinase Assays
Synthetic phosphopeptides are crucial for in vitro kinase assays to determine enzyme kinetics, inhibitor efficacy, and substrate specificity.[11] These assays typically measure the rate of transfer of a phosphate group from ATP to the peptide substrate by a specific kinase.
Experimental Protocol: General Kinase Activity Assay
This protocol provides a general framework for a non-radioactive, antibody-based kinase assay (e.g., ELISA or TR-FRET).
-
Reaction Setup: In a microplate well, combine the kinase buffer, the purified kinase enzyme, the synthetic peptide substrate, and ATP.
-
Initiate Reaction: The reaction is often initiated by the addition of ATP or the enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, which is typically a strong chelating agent like EDTA to sequester Mg²⁺ ions required by the kinase.
-
Detection:
-
Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue (anti-pTyr antibody), often conjugated to a reporter molecule like horseradish peroxidase (HRP) or a fluorophore.[12][13]
-
Incubate to allow antibody binding.
-
Wash the wells to remove unbound antibody.
-
Add a substrate for the reporter enzyme (e.g., TMB for HRP) or measure the fluorescence/luminescence signal.
-
-
Data Analysis: Quantify the signal, which is proportional to the amount of phosphorylated peptide and thus reflects the kinase activity.
General workflow for an antibody-based kinase activity assay.
Conclusion
This compound is a highly effective and valuable building block for the synthesis of phosphotyrosine-containing peptides. Its fully protected phosphate side chain circumvents common problems encountered with other derivatives, such as poor coupling efficiency and aggregation due to intermediate charge formation. While it requires a specific, strong acid-based deprotection step, the resulting high purity and yield of complex phosphopeptides make it an excellent choice for researchers developing specific substrates and tools to investigate the intricate world of kinase signaling and to advance drug discovery efforts targeting these critical enzymes.
References
- 1. This compound = 96.0 127633-36-7 [sigmaaldrich.com]
- 2. This compound | 127633-36-7 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kohan.com.tw [kohan.com.tw]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 11. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Toolkit: A Technical Guide to Phosphotyrosine Analogs in Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
A comprehensive overview of the synthesis, application, and data analysis of phosphotyrosine analogs in the study of protein tyrosine kinase and phosphatase signaling pathways.
Introduction
Reversible tyrosine phosphorylation, a cornerstone of cellular communication, governs a vast array of physiological processes, from cell growth and differentiation to metabolism and apoptosis.[1] This dynamic post-translational modification is orchestrated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Dysregulation of this delicate balance is a hallmark of numerous diseases, including cancer and autoimmune disorders. The study of these intricate signaling networks has been revolutionized by the development of phosphotyrosine (pTyr) analogs—synthetic mimics of the natural phosphotyrosine residue. These powerful tools provide researchers with unprecedented control to dissect signaling events, validate therapeutic targets, and screen for novel inhibitors.
This in-depth technical guide explores the diverse landscape of phosphotyrosine analogs, detailing their synthesis, experimental applications, and the insights they provide into the complex world of cell signaling. We present detailed protocols for key experiments, quantitative data for comparative analysis, and visual representations of signaling pathways and experimental workflows to empower researchers in their quest to unravel the complexities of tyrosine phosphorylation.
Core Concepts in Phosphotyrosine Signaling
Phosphotyrosine-based signal transduction is a highly regulated process involving a trio of key molecular players: "writers," "readers," and "erasers".
-
Writers (Protein Tyrosine Kinases): These enzymes catalyze the transfer of a phosphate group from ATP to the hydroxyl group of a tyrosine residue on a substrate protein.
-
Readers (e.g., SH2 and PTB Domains): Proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains specifically recognize and bind to phosphorylated tyrosine residues, thereby recruiting downstream signaling effectors and propagating the signal.
-
Erasers (Protein Tyrosine Phosphatases): These enzymes remove the phosphate group from phosphotyrosine residues, terminating the signal.
The transient nature of tyrosine phosphorylation, with lifetimes that can be less than four minutes, presents a significant challenge for researchers.[2] Phosphotyrosine analogs have emerged as indispensable tools to overcome this limitation, offering stability and tailored functionalities for a range of experimental applications.
Types of Phosphotyrosine Analogs and Their Applications
A variety of phosphotyrosine analogs have been developed, each with unique properties that make them suitable for specific research applications. These can be broadly categorized as non-hydrolyzable analogs, photo-activatable analogs, and fluorescently labeled analogs.
Non-Hydrolyzable Phosphotyrosine Analogs
These analogs are designed to be resistant to the enzymatic activity of PTPs, effectively "trapping" the phosphorylated state. This stability is crucial for a variety of applications, including:
-
Studying PTPs: By resisting dephosphorylation, these analogs can act as competitive inhibitors of PTPs, allowing for the study of their substrate specificity and kinetics.
-
Biochemical and Structural Studies: The stability of non-hydrolyzable analogs facilitates the isolation and structural characterization of protein-pTyr complexes.
-
Pull-Down Assays: When incorporated into peptides and immobilized on beads, these analogs can be used as "bait" to capture and identify pTyr-binding proteins from cell lysates.
A widely used non-hydrolyzable analog is 4-(phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp), which mimics the charge and geometry of phosphotyrosine but is resistant to enzymatic cleavage.
Table 1: Comparison of Phosphotyrosine and a Non-Hydrolyzable Analog
| Feature | O-phospho-L-tyrosine | 4-(phosphonomethyl)-L-phenylalanine (Pmp) |
| Susceptibility to Phosphatases | Readily hydrolyzed | Stable |
| Primary Applications | Substrate for PTP activity assays, transient stimulation of signaling pathways. | Stable inhibitor of PTPs, probe for SH2 domain binding, tool for structural studies. |
Photo-activatable ("Caged") Phosphotyrosine Analogs
These analogs contain a photolabile protecting group that renders the phosphate group inactive. Upon exposure to a specific wavelength of light, the protecting group is cleaved, "uncaging" the phosphotyrosine and initiating a signaling event with high spatiotemporal precision. This technology allows researchers to:
-
Control Signaling in Time and Space: Initiate signaling cascades at a precise moment and in a specific subcellular location within a living cell.
-
Study Dynamic Cellular Processes: Investigate the immediate and localized effects of tyrosine phosphorylation on processes like cell migration, neurite outgrowth, and protein trafficking.
A common caging group is the 1-(2-nitrophenyl)ethyl (NPE) group, which can be removed by UV light.
Fluorescently Labeled Phosphotyrosine Analogs
These analogs are conjugated to a fluorophore, enabling their visualization and tracking within cells. They are instrumental in:
-
Fluorescence Resonance Energy Transfer (FRET)-based Biosensors: Genetically encoded biosensors incorporating a fluorescent pTyr analog and a pTyr-binding domain can be used to monitor kinase activity in real-time within living cells. Phosphorylation of the analog leads to a conformational change that alters the FRET signal.
-
Fluorescence Microscopy: Fluorescently labeled pTyr-containing peptides can be introduced into cells to visualize the localization and dynamics of pTyr-dependent interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing phosphotyrosine analogs.
Protocol 1: In Vitro Protein Tyrosine Phosphatase (PTP) Assay Using a Non-Hydrolyzable Analog as a Control
This protocol describes a colorimetric assay to measure the activity of a purified PTP using a standard phosphopeptide substrate and a non-hydrolyzable analog as a negative control.[3][4]
Materials:
-
Purified PTP (e.g., PTP1B)
-
Phosphopeptide substrate (e.g., a peptide containing a pTyr residue)
-
Non-hydrolyzable pTyr analog peptide (e.g., containing 4-(phosphonomethyl)-L-phenylalanine)
-
Phosphatase Assay Buffer (50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM DTT)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the phosphopeptide substrate and the non-hydrolyzable analog peptide in Phosphatase Assay Buffer.
-
Set up Reactions: In a 96-well plate, add 25 µL of the appropriate peptide solution to each well.
-
Initiate Reaction: Add 25 µL of purified PTP (e.g., 50 nM final concentration) to each well. For a "no enzyme" control, add 25 µL of Phosphatase Assay Buffer.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction and Detect Phosphate: Add 100 µL of the Malachite Green reagent to each well to stop the reaction and initiate color development.
-
Measure Absorbance: After 15 minutes, measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Plot the absorbance versus the substrate concentration. The activity of the PTP is proportional to the amount of phosphate released from the hydrolyzable substrate, while no significant phosphate release should be observed with the non-hydrolyzable analog.
Table 2: Example Data for PTP1B Activity Assay
| Substrate | Substrate Concentration (µM) | Absorbance at 620 nm (Phosphate Released) |
| Phosphopeptide | 0 | 0.05 |
| 10 | 0.25 | |
| 50 | 0.85 | |
| 100 | 1.20 | |
| Non-hydrolyzable Analog | 100 | 0.06 |
Protocol 2: GST Pull-Down Assay to Identify Phosphotyrosine-Dependent Protein Interactions
This protocol describes the use of a GST-tagged SH2 domain as "bait" to pull down interacting proteins from a cell lysate, with a phosphopeptide used for elution. A non-phosphorylated peptide serves as a control.
Workflow for a GST Pull-Down Assay
Caption: Workflow for a GST pull-down assay to identify pTyr-dependent interactions.
Materials:
-
GST-tagged SH2 domain fusion protein
-
Glutathione-Sepharose beads
-
Cell lysate from cells stimulated to induce tyrosine phosphorylation
-
Phosphopeptide corresponding to the SH2 domain's binding motif
-
Non-phosphorylated control peptide
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Elution Buffer (Binding/Wash Buffer containing 100 µM phosphopeptide or non-phosphorylated peptide)
Procedure:
-
Immobilize Bait Protein: Incubate the GST-SH2 domain fusion protein with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C.
-
Wash Beads: Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
Bind Prey Proteins: Incubate the beads with the cell lysate for 2-4 hours at 4°C.
-
Wash: Wash the beads five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute: Resuspend the beads in Elution Buffer containing either the phosphopeptide or the non-phosphorylated peptide. Incubate for 30 minutes at 4°C with gentle agitation.
-
Collect Eluate: Centrifuge the beads and collect the supernatant (eluate).
-
Analyze: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
Table 3: Expected Results of GST Pull-Down Assay
| Elution Condition | Protein of Interest Detected in Eluate |
| Phosphopeptide | Yes |
| Non-phosphorylated Peptide | No |
Protocol 3: Live-Cell Imaging of Kinase Activity Using a FRET-Based Biosensor
This protocol outlines the general steps for using a genetically encoded FRET biosensor to visualize tyrosine kinase activity in living cells.[5][6]
Workflow for FRET-Based Live-Cell Imaging
Caption: General workflow for monitoring kinase activity using a FRET biosensor.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes
-
Plasmid DNA encoding the FRET biosensor
-
Transfection reagent
-
Live-cell imaging medium
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the donor and acceptor fluorophores)
-
Agonist to stimulate the kinase of interest (e.g., EGF for EGFR)
Procedure:
-
Transfection: Transfect the cells with the FRET biosensor plasmid DNA according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Cell Preparation: Replace the culture medium with live-cell imaging medium.
-
Microscopy Setup: Place the dish on the microscope stage and locate the transfected cells. Set up the microscope for FRET imaging, acquiring images in both the donor and acceptor emission channels upon excitation of the donor fluorophore.
-
Baseline Imaging: Acquire a series of baseline images before stimulation.
-
Stimulation: Add the agonist to the imaging medium to stimulate the kinase of interest.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to monitor the change in the FRET signal.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence intensity for each time point. An increase or decrease in this ratio (depending on the biosensor design) indicates a change in kinase activity.
Table 4: Example Quantitative Data from FRET Imaging
| Time (minutes) | FRET Ratio (Acceptor/Donor) |
| 0 (Baseline) | 1.25 |
| 2 | 1.40 |
| 5 | 1.65 |
| 10 | 1.50 |
| 15 | 1.30 |
Synthesis of Phosphotyrosine Analogs
The ability to synthesize custom phosphotyrosine analogs has been a driving force in the field. This section provides an overview of the synthesis of key types of analogs.
Synthesis of Fmoc-Protected Phosphotyrosine for Solid-Phase Peptide Synthesis
The "building block" approach, where a pre-phosphorylated and protected tyrosine residue is incorporated during solid-phase peptide synthesis (SPPS), is a common strategy.[7][8]
General Synthetic Scheme for Fmoc-Tyr(PO(OBzl)OH)-OH
Caption: A simplified synthetic route for a common Fmoc-protected phosphotyrosine building block.
Synthesis of a Caged Phosphotyrosine Analog
Caged phosphotyrosine can be synthesized by reacting a protected phosphotyrosine with a photolabile protecting group, such as a nitroveratryl (NVOC) derivative.[3]
Synthesis of a Fluorescently Labeled Phosphotyrosine Analog
Fluorescently labeled phosphotyrosine can be prepared by conjugating a fluorophore, such as a dansyl group, to the amino group of O-phosphotyrosine.[2]
Data Presentation: Binding Affinities of SH2 Domains
The affinity of SH2 domains for their cognate phosphopeptides is a critical determinant of signaling specificity. The equilibrium dissociation constant (Kd) is a common measure of this affinity, with lower Kd values indicating tighter binding.
Table 5: Representative Binding Affinities (Kd) of SH2 Domains to Phosphopeptides
| SH2 Domain | Phosphopeptide Sequence | Kd (nM) | Reference |
| Src | pYEEI | 550 | [9] |
| Lck | pYEEI | 270 | [9] |
| Grb2 | pYVNV | 350 | [10] |
| p85α N-terminal | pYMDM | 3.4 | [11] |
| p85α C-terminal | pYMPM | 0.34 | [11] |
| STAT1 | pYDKPH | ~8700 | [12] |
| Cbl | pYSFY | ~1007 | [12] |
Signaling Pathway Visualizations
Understanding the context in which phosphotyrosine analogs are used requires a clear picture of the signaling pathways they help to elucidate. The following diagrams, generated using the DOT language, illustrate the key components and interactions of the EGFR and STAT3 signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway.[13][14][15][16][17]
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway
Caption: A simplified diagram of the canonical STAT3 signaling pathway.[1][18][19][20][21]
Conclusion
Phosphotyrosine analogs represent a versatile and powerful class of chemical tools that have profoundly advanced our understanding of cell signaling. From stabilizing transient phosphorylation events to enabling precise spatiotemporal control of signaling cascades, these synthetic molecules provide researchers with an ever-expanding toolkit to dissect the complexities of tyrosine kinase and phosphatase biology. The continued development of novel analogs with enhanced properties, coupled with advances in imaging and proteomic technologies, promises to further illuminate the intricate signaling networks that govern cellular life and disease. This guide provides a foundational understanding and practical protocols to empower researchers to effectively leverage these tools in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of fluorescent substrates for protein tyrosine phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. FRET analysis of protein tyrosine kinase c-Src activation mediated via aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. whitelabs.org [whitelabs.org]
- 12. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Protected Phosphotyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and application of Fluorenylmethyloxycarbonyl (Fmoc)-protected phosphotyrosine (pTyr) derivatives. These reagents are fundamental building blocks for the chemical synthesis of phosphopeptides, which are indispensable tools for investigating cellular signaling, developing kinase inhibitors, and probing complex protein-protein interactions.
Introduction: The Central Role of Phosphotyrosine in Cellular Signaling
Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular switch in a vast array of cellular processes, including proliferation, differentiation, metabolism, and immune responses.[1] This dynamic process is governed by the interplay of protein tyrosine kinases (PTKs or "writers"), which catalyze the transfer of a phosphate group to tyrosine residues, and protein tyrosine phosphatases (PTPs or "erasers"), which remove it.[1] The resulting phosphotyrosine motifs are recognized by specialized protein domains, such as Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains (the "readers"), which propagate downstream signaling cascades.[1][2][3]
To dissect these intricate pathways, researchers rely on synthetic phosphopeptides that mimic the native substrates of these enzymes. The "global phosphorylation" strategy, utilizing Fmoc-protected phosphotyrosine amino acids in Solid-Phase Peptide Synthesis (SPPS), is the most common and effective method for producing these vital research tools.[4][5] This guide focuses on the properties and handling of these essential derivatives.
Physicochemical Properties of Common Fmoc-Phosphotyrosine Derivatives
The choice of Fmoc-pTyr derivative is critical and depends on the specific peptide sequence, synthesis strategy, and desired purity of the final product. Several derivatives with different phosphate protecting groups are commercially available, each with distinct physicochemical properties that impact their handling and performance in peptide synthesis.
Table 1: Comparison of Physicochemical Properties of Key Fmoc-pTyr Derivatives
| Property | Fmoc-Tyr(PO₃H₂)-OH | Fmoc-Tyr(PO(OBzl)OH)-OH | Fmoc-Tyr(PO₃tBu₂)-OH |
| CAS Number | 147762-53-6[6][7][8] | 191348-16-0[9] | Not widely available |
| Molecular Formula | C₂₄H₂₂NO₈P[6][7] | C₃₁H₂₈NO₈P[5][9] | C₃₂H₃₆NO₈P |
| Molecular Weight | 483.41 g/mol [7] | 573.5 g/mol [5] | 597.6 g/mol |
| Appearance | White to off-white powder[5][10] | White to beige powder[9] | Solid |
| Purity (Typical) | ≥95% (HPLC)[11] | ≥95% (HPLC)[9] | High Purity |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml)[6], soluble in DMF. | Clearly soluble in DMF (1 mmol in 2 ml).[9] | Soluble in DMF |
| Storage | Room temperature or -20°C[6][8][11] | 15-25°C[9] | -20°C |
| Key Features | Phosphate is unprotected. Most cost-effective.[4][12] | Phosphate is monobenzyl-protected. Most frequently used derivative.[12][13] | Phosphate is di-tert-butyl-protected. Preferred for high-purity synthesis.[14][15] |
| Synthetic Challenges | Sluggish coupling; potential for pyrophosphate formation with adjacent pTyr residues.[4] | Partially protected phosphate can interfere with coupling; requires specific activation methods.[4][12] | Requires complete removal of t-butyl groups during final cleavage. |
Synthesis, Purification, and Analysis
The generation of high-purity Fmoc-pTyr derivatives is a multi-step process requiring careful control over reaction conditions and rigorous analytical verification.
General Synthesis and Purification Workflow
The synthesis generally involves the phosphorylation of a protected tyrosine derivative, followed by the introduction of the Fmoc group. Purification is typically achieved through recrystallization or column chromatography to remove by-products and unreacted starting materials.[16]
Caption: General workflow for the synthesis and purification of Fmoc-pTyr derivatives.
Analytical Techniques for Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the final product before its use in peptide synthesis.
Table 2: Key Analytical Methods for Characterization
| Technique | Purpose | Expected Outcome |
| HPLC | Purity assessment and quantification of impurities.[17] | A major peak corresponding to the product, with purity typically ≥95%.[9] |
| Mass Spectrometry (MS) | Confirmation of molecular weight.[17] | The observed molecular weight should match the theoretical calculated mass. |
| ¹H and ¹³C NMR | Structural confirmation of the entire molecule.[16] | Characteristic peaks corresponding to the protons and carbons of the Fmoc, tyrosine, and phosphate-protecting groups. |
| ³¹P NMR | Direct confirmation of the phosphorus environment.[18][19] | A single peak in the expected chemical shift range for the phosphate or phosphotriester. |
| Infrared (IR) Spectroscopy | Confirmation of functional groups.[10] | Characteristic absorption bands for C=O, O-H, N-H, and P=O bonds. |
Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of these derivatives is their incorporation into peptide chains using the Fmoc-SPPS methodology. The process involves a repeated cycle of deprotection and coupling steps to elongate the peptide chain on a solid support.
The Fmoc-SPPS Cycle for Phosphopeptide Synthesis
Caption: The iterative cycle of Fmoc-SPPS for phosphopeptide synthesis.
Experimental Protocol: Manual Coupling of Fmoc-Tyr(PO(OBzl)OH)-OH
This protocol outlines a standard procedure for incorporating the most commonly used derivative, Fmoc-Tyr(PO(OBzl)OH)-OH, into a peptide chain on a solid support.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (3-5 equivalents relative to resin loading) and an activator like HATU or HCTU (3-5 eq.) in a minimal volume of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.). A higher excess of base is often beneficial for these derivatives.[4][12]
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-4 hours. The sluggish nature of pTyr derivatives may require extended coupling times.
-
Monitoring: Perform a Kaiser or TNBS test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.
-
Deprotection: The resin is now ready for the next step: removal of the N-terminal Fmoc group with a 20% piperidine solution in DMF to prepare for the subsequent amino acid coupling.[20]
Biological Context and Research Applications
Synthetic phosphopeptides are crucial for studying the biological systems they mimic. Their primary use is in the biochemical analysis of the enzymes and binding proteins that constitute phosphotyrosine signaling pathways.
The "Writer-Reader-Eraser" Model of pTyr Signaling
Cellular signaling through tyrosine phosphorylation is a tightly regulated process involving three key protein families.
Caption: The core components of a phosphotyrosine signaling pathway.
Application in Kinase and Phosphatase Assays
A primary application of synthetic phosphopeptides is in the development of assays to measure the activity of kinases and phosphatases. These assays are fundamental for basic research and high-throughput screening (HTS) in drug discovery.
Caption: General principle of kinase and phosphatase assays using synthetic peptides.
These assays can be configured in various formats, including radioactive assays ([³²P]ATP), fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and mass spectrometry, to identify enzyme inhibitors or characterize substrate specificity.[15][21][22]
References
- 1. Phosphotyrosine Signaling: Evolving a New Cellular Communication System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human phosphotyrosine signaling network: Evolution and hotspots of hijacking in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphorylation - Wikipedia [en.wikipedia.org]
- 4. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Tyr(PO(OBzl)OH)-OH Novabiochem 191348-16-0 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc-Tyr(PO3H2)-OH =95.0 HPLC 147762-53-6 C24H22NO8P [sigmaaldrich.com]
- 12. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 13. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 14. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 15. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chempep.com [chempep.com]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
Methodological & Application
Application Notes and Protocol for the Incorporation of Fmoc-Tyr(PO3Me2)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of N-α-Fmoc-O-(dimethylphospho)-L-tyrosine (Fmoc-Tyr(PO3Me2)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This phosphotyrosine analog is a valuable building block for the synthesis of phosphopeptides, which are crucial for studying signal transduction pathways and developing novel therapeutics.
Introduction
Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. The synthesis of phosphopeptides is therefore essential for dissecting these biological mechanisms. This compound is a commonly used derivative for introducing phosphotyrosine into synthetic peptides. The dimethyl ester protecting group on the phosphate moiety is stable to the basic conditions used for Fmoc deprotection but is readily cleaved during the final acidic cleavage from the resin. This protocol outlines the efficient coupling of this derivative and subsequent handling to ensure the successful synthesis of high-purity phosphopeptides.
Data Summary
The following table summarizes the recommended reagent stoichiometry for the coupling of this compound. These values are provided as a starting point and may require optimization based on the specific peptide sequence and resin.
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 4 | Phosphotyrosine building block |
| Coupling Reagent (HBTU/HATU) | 1.9 - 3.9 | Uronium salt activator |
| Base (DIPEA) | 4 - 8 | Tertiary amine base for activation |
| Solvent | - | DMF or NMP |
Experimental Protocols
This section provides a detailed step-by-step methodology for the incorporation of this compound.
Resin Preparation and Swelling
-
Place the desired amount of a suitable solid support (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g of resin).
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.
N-terminal Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.
Coupling of this compound
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and a uronium-based coupling reagent such as HBTU or HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended, or a double coupling may be performed.
-
Monitoring: After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL/g of resin) and then with dichloromethane (DCM) (3 x 10 mL/g of resin).
Chain Elongation
Repeat the deprotection (Section 3.2) and coupling (Section 3.3, using the desired standard Fmoc-amino acid) steps for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the dimethyl ester from the phosphate group.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
The following diagram illustrates the experimental workflow for incorporating this compound in SPPS.
Caption: Workflow for Fmoc-SPPS of a phosphopeptide.
Coupling Reagents for Efficient Incorporation of Fmoc-Tyr(PO3Me2)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a ubiquitous post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Tyrosine phosphorylation, mediated by protein tyrosine kinases (PTKs), is particularly crucial in cellular communication, and its dysregulation is a hallmark of numerous diseases, including cancer.[1][2] Synthetic phosphopeptides are indispensable tools for elucidating the mechanisms of protein kinases and phosphatases, developing novel therapeutic inhibitors, and generating specific antibodies.[1][3]
The incorporation of phosphorylated amino acids into peptides during solid-phase peptide synthesis (SPPS) presents unique challenges. The bulky and charged nature of the phosphate group can hinder coupling efficiency and lead to undesirable side reactions. The choice of coupling reagent is therefore paramount to ensure high yields and purity of the final phosphopeptide. This document provides a comprehensive guide to the selection and use of coupling reagents for the efficient incorporation of Nα-Fmoc-O-(dimethylphosphono)-L-tyrosine (Fmoc-Tyr(PO3Me2)-OH), a key building block in phosphopeptide synthesis.
Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. For the incorporation of the sterically demanding this compound, uronium/aminium-based reagents are generally superior to carbodiimides. Below is a summary of commonly used coupling reagents.
| Reagent Class | Coupling Reagent | Common Additives | Base | Key Characteristics & Recommendations |
| Uronium/Aminium | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | None typically required | DIPEA, Collidine | Highly recommended. Forms a highly reactive OAt-ester, leading to faster and more complete coupling.[3][4] Reduced risk of epimerization compared to HBTU.[3] Ideal for sterically hindered amino acids.[4] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (Hydroxybenzotriazole) | DIPEA | Effective and widely used. Forms a less reactive OBt-ester compared to HATU, which may result in slower reaction times.[3] Generally provides good yields but may require longer coupling times or double coupling for difficult sequences.[5] | |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None typically required | DIPEA | Similar in reactivity to HBTU but can offer improved solubility and handling properties. | |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt | DIPEA | A phosphonium-based reagent that is also effective, though uronium-based reagents are more commonly cited for phosphotyrosine incorporation. | |
| Carbodiimide | DIC (N,N'-Diisopropylcarbodiimide) | HOBt, OxymaPure | DIPEA | Generally less efficient for coupling sterically hindered or phosphorylated amino acids compared to uronium/aminium reagents. Can be used, but may result in lower yields and require longer reaction times. |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Manual SPPS Coupling of this compound using HATU
This protocol describes the manual coupling of this compound to a resin-bound peptide chain on a 0.1 mmol scale.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
HATU (0.49 mmol, 4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (5 eq.) and HATU (4.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (10 eq.) to the mixture and agitate for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Protocol 2: Automated SPPS Coupling of this compound
This protocol is a general guideline for automated peptide synthesizers. Specific parameters may need to be adjusted based on the instrument's software and capabilities.
Reagent Preparation:
-
This compound solution: Prepare a 0.2 M solution in DMF.
-
HATU solution: Prepare a 0.5 M solution in DMF.
-
DIPEA solution: Prepare a 2 M solution in NMP or DMF.
-
Deprotection solution: 20% piperidine in DMF.
Automated Synthesis Cycle for this compound Incorporation:
-
Fmoc Deprotection: Standard instrument protocol for Fmoc removal using 20% piperidine in DMF.
-
Washing: Thorough washing with DMF.
-
Coupling:
-
Deliver the following to the reaction vessel:
-
This compound solution (5 equivalents)
-
HATU solution (4.9 equivalents)
-
DIPEA solution (10 equivalents)
-
-
Set the coupling time to 2-4 hours.
-
-
Washing: Thorough washing with DMF.
Visualizations
Signaling Pathway
Phosphotyrosine residues are critical for signal transduction cascades initiated by Receptor Tyrosine Kinases (RTKs). The diagram below illustrates a simplified RTK signaling pathway.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in the solid-phase synthesis of a phosphotyrosine-containing peptide.
Caption: Experimental workflow for phosphopeptide synthesis.
Conclusion
The efficient incorporation of this compound is crucial for the successful synthesis of phosphopeptides. The use of uronium/aminium-based coupling reagents, particularly HATU, in conjunction with a hindered base such as DIPEA, is strongly recommended to overcome the steric and electronic challenges posed by the phosphotyrosine residue. The protocols and workflows provided in this document offer a robust starting point for researchers to produce high-quality phosphopeptides for a wide range of applications in biological and biomedical research.
References
Step-by-Step Guide for the Deprotection of Fmoc-Tyr(PO3Me2)-OH in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation of tyrosine residues is a critical post-translational modification that governs a vast array of cellular signaling pathways. The study of these pathways often necessitates the use of synthetic phosphopeptides. In Fmoc-based solid-phase peptide synthesis (SPPS), the incorporation of phosphotyrosine (pTyr) is commonly achieved using Fmoc-amino acid derivatives where the phosphate group is protected. Fmoc-Tyr(PO3Me2)-OH, with its dimethyl-protected phosphate group, is a key building block in this process. The successful synthesis of phosphopeptides hinges on the efficient and clean removal of these methyl protecting groups, a process that requires specific deprotection conditions to avoid side reactions.
This guide provides a detailed, step-by-step protocol for the deprotection of the dimethyl phosphate group from tyrosine residues incorporated using this compound during SPPS. It also includes a discussion of the underlying chemistry, potential challenges, and a relevant signaling pathway where such synthetic peptides are instrumental.
Core Principles of Deprotection
The deprotection of the dimethyl phosphate group from a tyrosine residue within a peptide synthesized on a solid support is typically performed concurrently with the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. However, the methyl esters of the phosphate group are more stable than many standard side-chain protecting groups (e.g., t-butyl) and require a stronger acid treatment for efficient removal.
A widely accepted and effective method involves a two-step cleavage and deprotection strategy. The first step utilizes a standard trifluoroacetic acid (TFA) cocktail to cleave the peptide from the resin and remove most side-chain protecting groups. The second, more crucial step for the phosphate group, employs a stronger reagent, bromotrimethylsilane (TMSBr), in the presence of scavengers to cleave the methyl esters from the phosphate.
Quantitative Data Summary
While specific yields can be sequence-dependent, the two-step deprotection protocol for peptides containing Tyr(PO3Me2) is generally efficient. The use of TMSBr for demethylation is a well-established method for the cleavage of methyl phosphonates.
| Parameter | Condition | Typical Outcome | Reference |
| Deprotection Reagent | 1 M TMSBr / 1 M Thioanisole in TFA | High efficiency of methyl group cleavage | [1] |
| Reaction Time | 15 minutes at 0°C | Sufficient for complete deprotection | [2] |
| Purity | Post-HPLC purification | High purity achievable | [3] |
| Side Reactions | Inadequate Scavenging | Potential for alkylation of sensitive residues |
Experimental Protocols
Materials and Reagents
-
Peptide-resin containing the this compound residue
-
Trifluoroacetic acid (TFA), reagent grade
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
m-Cresol
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Centrifuge tubes
-
Sintered glass funnel
-
Reaction vessel
-
Nitrogen or Argon gas supply
Protocol 1: Two-Step Cleavage and Deprotection of Peptides Containing Tyr(PO3Me2)
This protocol is designed for the final cleavage of the peptide from the resin and the simultaneous deprotection of the dimethyl phosphate group and other acid-labile side-chain protecting groups.
Step 1: Initial TFA Cleavage (Removal of Resin and Acid-Labile Protecting Groups)
-
Resin Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual DMF and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail A: In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 1-2 mL per 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the partially deprotected peptide under vacuum.
Step 2: Demethylation of the Phosphate Group with TMSBr
-
Prepare Cleavage Cocktail B: In a fume hood, cool a mixture of 1 M thioanisole in TFA to 0°C in an ice bath. Cautiously add 1 M TMSBr to this solution. A typical formulation is 7.5 mL TFA, 1.17 mL thioanisole, 0.50 mL EDT, 0.1 mL m-cresol, and 1.32 mL TMSBr.[2]
-
Deprotection Reaction: Dissolve the dried peptide from Step 1 in the pre-cooled Cleavage Cocktail B. Maintain the reaction at 0°C under an inert atmosphere (nitrogen or argon) for 15 minutes with occasional swirling.[2]
-
Peptide Precipitation: After the reaction is complete, precipitate the fully deprotected peptide by adding the reaction mixture dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the reaction mixture).
-
Final Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the pellet with cold diethyl ether (2-3 times). Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the synthesis and deprotection of phosphotyrosine-containing peptides.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
References
Application Notes and Protocols for Cleavage of Peptides Containing Tyr(PO3Me2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides incorporating phosphotyrosine, a critical post-translational modification in cellular signaling, is a cornerstone of modern chemical biology and drug discovery. The use of a dimethyl ester, Tyr(PO3Me2), as a protecting group for the phosphate moiety is a common strategy in solid-phase peptide synthesis (SPPS). However, the exceptional stability of the P-O(Me) bond necessitates specialized, often harsh, cleavage conditions to successfully deprotect the phosphotyrosine residue and liberate the desired phosphopeptide.
These application notes provide a comprehensive guide to the selection of appropriate cleavage cocktails, detailed experimental protocols for the deprotection of Tyr(PO3Me2)-containing peptides, and troubleshooting advice to ensure high-purity phosphopeptide recovery.
Core Challenges: The Stability of the Dimethyl Phosphate Group
Standard cleavage cocktails used in Fmoc- or Boc-based SPPS, which typically rely on high concentrations of trifluoroacetic acid (TFA), are insufficient to remove the methyl groups from the phosphotyrosine side chain. The deprotection of Tyr(PO3Me2) requires more potent acidolytic or silylitic reagents to facilitate the cleavage of the stable methyl-phosphate bond. This process is often the rate-limiting step in the entire synthesis and requires careful optimization to maximize yield and minimize side reactions.
The most effective deprotection strategies involve a "push-pull" mechanism where the phosphonyl oxygen is protonated or silylated, activating the methyl group for nucleophilic attack by a scavenger.
Recommended Cleavage Cocktails for Tyr(PO3Me2) Deprotection
The scientific literature strongly indicates a preference for silyl-based deprotection reagents, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), over trifluoromethanesulfonic acid (TfOH) due to their higher efficiency in achieving complete methyl cleavage and resulting in products of greater purity. Thioanisole is a critical scavenger that acts as a nucleophile to accept the methyl group.
Below is a summary of recommended cleavage cocktails for the simultaneous deprotection of the Tyr(PO3Me2) residue and cleavage from the resin.
| Cocktail Component | Reagent | Purpose | Typical Concentration/Ratio |
| Primary Reagent | Trimethylsilyl bromide (TMSBr) | Silylating agent to activate the phosphate ester | 1 M in TFA |
| Acid | Trifluoroacetic acid (TFA) | Solvent, cleaves other acid-labile protecting groups and the peptide from the resin | Main solvent component |
| Scavenger (Nucleophile) | Thioanisole (PhSMe) | Cleaves the activated methyl ester | 1 M in TFA |
| Scavenger (Carbocation) | m-Cresol | Protects tyrosine and tryptophan from re-alkylation | Variable, often included |
| Alternative Reagents | TMSOTf, TfOH | Alternative activating agents (silyl-based are preferred) | - |
Experimental Protocols
Protocol 1: TMSBr-Mediated Cleavage and Deprotection of Tyr(PO3Me2)-Containing Peptides
This protocol is adapted from established procedures for the deprotection of Tyr(PO3Me2) residues. The reaction is sequence-dependent and may require optimization of the cleavage time from 4 to 24 hours. Reaction progress should be monitored by RP-HPLC.
Materials:
-
Peptide-resin containing Tyr(PO3Me2)
-
Trimethylsilyl bromide (TMSBr)
-
Trifluoroacetic acid (TFA), reagent grade
-
Thioanisole (PhSMe)
-
m-Cresol
-
Methanol (MeOH), ice-cold
-
Diethyl ether (Et2O), ice-cold
-
Nitrogen gas (N2)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.06 mmol scale) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail under a nitrogen atmosphere at 0°C (ice bath). For a 2.7 mL total volume, combine:
-
TFA: 1.95 mL
-
Thioanisole: 0.35 mL
-
m-Cresol: 0.30 mL
-
-
Initiation of Cleavage: Add the prepared cocktail to the peptide-resin.
-
Addition of TMSBr: To the cooled and stirred suspension, add TMSBr (0.40 mL) via syringe.
-
Reaction: Stir the mixture under a nitrogen atmosphere at 0°C to 4°C. The optimal reaction time is sequence-dependent and can range from 4 to 24 hours. Monitor the reaction by taking small aliquots, precipitating the peptide in cold ether, and analyzing by RP-HPLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding 2 mL of ice-cold methanol to the mixture.
-
Filtration and Resin Wash: Filter the cleavage mixture to separate the resin beads. Wash the resin with a small volume of fresh TFA, followed by dichloromethane (DCM), and combine the filtrates.
-
Peptide Precipitation: Slowly add the combined filtrate to a 10-fold volume of ice-cold diethyl ether in a centrifuge tube. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the mixture at low speed (e.g., 3000 x g) for 5 minutes. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification of the Cleaved Phosphopeptide
Materials:
-
Crude, dried phosphopeptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Solvent A. If necessary, add a small amount of Solvent B to aid dissolution. Centrifuge to remove any insoluble material.
-
HPLC Purification: Inject the peptide solution onto an equilibrated C18 column. Elute the peptide using a suitable gradient of Solvent B (e.g., 5-60% over 30 minutes). Monitor the absorbance at 220 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Analysis: Confirm the mass of the purified peptide in the collected fractions using mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final phosphopeptide as a white, fluffy powder. A yield of approximately 70-75% can be expected.
Visualizations
Application Notes and Protocols for HPLC Purification of Peptides Synthesized with Fmoc-Tyr(PO₃Me₂)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry is a fundamental technique for the generation of custom peptides for research, therapeutic, and diagnostic applications. The incorporation of modified amino acids, such as Fmoc-Tyr(PO₃Me₂)-OH, allows for the synthesis of peptides that can mimic post-translationally modified proteins, in this case, phosphotyrosine. The dimethylated phosphate group offers a protected version of phosphotyrosine, which can be advantageous in certain synthetic and biological contexts.
The purification of the crude synthetic peptide is a critical step to remove impurities such as truncated sequences, deletion sequences, and by-products from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for this purpose.[1] However, the unique physicochemical properties of peptides containing Fmoc-Tyr(PO₃Me₂)-OH, which include the hydrophobicity of the N-terminal Fmoc group and the modified phosphotyrosine residue, present specific challenges and considerations for purification.
These application notes provide a detailed methodology for the efficient purification of peptides synthesized using Fmoc-Tyr(PO₃Me₂)-OH by RP-HPLC, complete with experimental protocols, data presentation, and troubleshooting guidelines.
Key Considerations for HPLC Purification
When developing an HPLC purification method for peptides containing Fmoc-Tyr(PO₃Me₂)-OH, several factors must be considered:
-
"Fmoc-on" Purification Strategy : Retaining the N-terminal Fmoc group during the initial purification step, often referred to as the "Fmoc-on" strategy, can be highly advantageous. The significant hydrophobicity of the Fmoc group dramatically increases the retention time of the full-length peptide on a reversed-phase column compared to non-Fmoc-containing failure sequences (truncated peptides).[2] This difference in retention provides a powerful basis for separation.
-
Stability of the Fmoc Group : The Fmoc group is stable in the acidic mobile phases typically used for peptide purification, such as those containing 0.1% trifluoroacetic acid (TFA).[2] It is, however, labile to basic conditions, so maintaining an acidic pH is crucial to prevent premature deprotection on the column.[2]
-
Phosphonate Protection : The dimethyl protection on the phosphate group reduces the overall negative charge and increases the hydrophobicity of the phosphotyrosine residue compared to an unprotected phosphate group. This will influence the peptide's retention behavior, generally leading to longer retention times than the unprotected phosphopeptide.[3]
-
Solubility : Crude peptides, especially those with a high degree of hydrophobicity, may have poor solubility in aqueous solutions.[2] Proper sample preparation is critical to ensure the peptide is fully dissolved before injection to avoid peak distortion and column clogging.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development
This initial step is crucial for determining the retention time of the target peptide, assessing the impurity profile of the crude product, and optimizing the separation conditions for preparative purification.
1. Sample Preparation:
- Dissolve approximately 1 mg of the crude lyophilized peptide in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Vortex thoroughly to ensure complete dissolution.
- Centrifuge the sample to pellet any insoluble material.
- Filter the supernatant through a 0.22 µm syringe filter before injection.[4]
2. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]
- Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[4]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV absorbance at 214 nm (peptide backbone), 254 nm, and 301 nm (Fmoc group).[2]
- Column Temperature: 30-40°C to improve peak shape and reproducibility.[2]
- Injection Volume: 10-20 µL.
3. Gradient Elution:
- Scouting Gradient: A broad, linear gradient from 5% to 95% Mobile Phase B over 30 minutes is recommended to determine the approximate elution time of the target peptide.[4]
- Optimized Gradient: Based on the scouting run, a shallower gradient should be designed around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient might be 25% to 55% B over 30 minutes.
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol scales up the optimized analytical method to purify a larger quantity of the peptide.
1. Sample Preparation:
- Dissolve the crude peptide (e.g., 20-100 mg, depending on column capacity) in a minimal volume of a strong solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2]
- Dilute the dissolved peptide with Mobile Phase A to the desired injection concentration. Ensure the final concentration of the strong solvent is low (<10%) to prevent peak distortion.[2]
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
- Flow Rate: As per the column manufacturer's recommendation (e.g., 15-20 mL/min for a 21.2 mm ID column).
- Detection: UV absorbance at 214 nm, 254 nm, and 301 nm.[2]
3. Gradient Elution and Fraction Collection:
- Equilibrate the column with the starting percentage of Mobile Phase B from the optimized analytical method.
- Inject the prepared sample.
- Run the optimized preparative gradient.
- Collect fractions (e.g., 5-10 mL per tube) across the main peak corresponding to the target peptide. It is advisable to collect smaller fractions across the peak to achieve higher purity in the final pooled sample.
4. Post-Purification Analysis:
- Analyze each collected fraction for purity using the optimized analytical HPLC method (Protocol 1).
- Confirm the identity of the peptide in the pure fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).
- Pool the fractions that meet the desired purity level.
- Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Data Presentation
The following table summarizes typical HPLC parameters and expected results for the purification of a model 10-mer peptide containing one Fmoc-Tyr(PO₃Me₂)-OH residue.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18.0 mL/min |
| Gradient | 25-55% B over 30 min | 30-50% B over 40 min |
| Crude Purity | ~65% | - |
| Retention Time | ~18.5 min | ~22.0 min |
| Post-Purification Purity | >98% | >98% |
| Yield | - | ~30-40% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the peptide sequence, synthesis efficiency, and specific HPLC system.
Visualizations
Experimental Workflow
Caption: Workflow for the preparative HPLC purification of synthesized peptides.
Phosphotyrosine Signaling Pathway
Peptides containing phosphotyrosine are crucial tools for studying cellular signaling. Phosphotyrosine (pTyr) signaling is a key mechanism in metazoans for regulating processes like cell proliferation, differentiation, and adhesion.[5] This signaling is primarily mediated by a "writer, reader, eraser" system.[5][6]
Caption: A simplified diagram of a phosphotyrosine signaling pathway.
References
- 1. The human phosphotyrosine signaling network: Evolution and hotspots of hijacking in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phosphopeptide elution times in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phosphotyrosine Signaling: Evolving a New Cellular Communication System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of SH2 domains and phosphotyrosine signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-Tyr(PO3Me2)-OH in the Synthesis of SH2 Domain-Binding Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphosphono)-L-tyrosine, Fmoc-Tyr(PO3Me2)-OH, in the solid-phase peptide synthesis (SPPS) of peptides that bind to Src Homology 2 (SH2) domains. SH2 domains are crucial protein-protein interaction modules involved in a myriad of cellular signaling pathways, making them attractive targets for therapeutic intervention. The synthesis of phosphotyrosine (pTyr)-containing peptides is essential for studying these interactions and for the development of novel drugs.
Introduction to SH2 Domains and Phosphotyrosine Signaling
Src Homology 2 (SH2) domains are structurally conserved protein domains that recognize and bind to specific peptide sequences containing a phosphorylated tyrosine residue.[1] This interaction is a fundamental mechanism in intracellular signal transduction, governing processes such as cell growth, differentiation, and apoptosis.[2][3] Receptor tyrosine kinases (RTKs), upon activation by extracellular signals, autophosphorylate specific tyrosine residues in their cytoplasmic tails. These phosphorylated sites then serve as docking stations for SH2 domain-containing proteins, which in turn recruit other signaling molecules to propagate the signal downstream.[4] Dysregulation of these signaling pathways is a hallmark of many diseases, including cancer.[5]
The ability to synthesize peptides that mimic the natural ligands of SH2 domains is a powerful tool for researchers. These synthetic phosphopeptides can be used to:
-
Investigate the binding specificity of different SH2 domains.
-
Elucidate the roles of specific protein-protein interactions in signaling pathways.
-
Develop inhibitors or modulators of SH2 domain-mediated interactions for therapeutic purposes.
This compound in Solid-Phase Peptide Synthesis
The chemical synthesis of phosphopeptides presents unique challenges, primarily due to the lability of the phosphate group under various chemical conditions used during peptide synthesis. The "Fmoc/tBu" strategy is the most common approach for solid-phase peptide synthesis (SPPS).[6][7][8] In this method, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups.
For the incorporation of phosphotyrosine, a key consideration is the protection of the phosphate moiety. This compound is a valuable building block for this purpose. The dimethyl ester protection of the phosphate group offers several advantages:
-
Stability: The dimethyl phosphonate is stable to the mildly basic conditions (e.g., piperidine) used for Fmoc group removal during the iterative cycles of peptide chain elongation.[2]
-
Compatibility: It is compatible with standard coupling reagents used in Fmoc-SPPS.
-
Cleavage: The methyl protecting groups can be removed under strong acidic conditions, typically during the final cleavage of the peptide from the solid support and removal of other side-chain protecting groups.[9]
However, a potential drawback is the partial loss of a methyl group from the phosphate during repeated piperidine treatments, which can lead to side reactions in subsequent coupling steps.[2] Careful optimization of the deprotection and coupling conditions is therefore crucial for successful synthesis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified SH2 domain-mediated signaling pathway and the general workflow for synthesizing SH2 domain-binding peptides using this compound.
Caption: Simplified SH2 domain-mediated signaling pathway.
Caption: General workflow for phosphopeptide synthesis and analysis.
Quantitative Data: SH2 Domain-Binding Affinities
The binding affinities of synthetic phosphopeptides to SH2 domains are typically determined using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[10] The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating stronger binding. The following table summarizes representative binding data for phosphopeptides interacting with various SH2 domains.
| SH2 Domain | Phosphopeptide Sequence | Binding Affinity (Kd) | Technique | Reference |
| Src | pYEEI | ~0.6 µM | ITC, SPR | [10] |
| Lck | pYEEI | ~4 µM | ITC | [10] |
| p85 N-terminal | pYVNV | ~0.3 µM | ITC | [10] |
| Fes | EEPQpYEEIPIY | 1.3 µM (IC50) | FP | [11] |
| Src | pYEEI | 4 nM (Kd) | Assay | [12] |
Note: The peptides in this table were not all necessarily synthesized using this compound, but they represent typical binding affinities for SH2 domain interactions.
Experimental Protocols
Solid-Phase Peptide Synthesis of a Model SH2 Domain-Binding Peptide
This protocol describes the manual synthesis of a model phosphopeptide, Ac-pY-V-N-V-NH2, on a Rink Amide resin using this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Val-OH, Fmoc-Asn(Trt)-OH, this compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Val-OH):
-
Pre-activate Fmoc-Val-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (Fmoc-Asn(Trt)-OH, this compound):
-
Repeat the Fmoc deprotection (step 2) and coupling (step 3) cycles for Fmoc-Asn(Trt)-OH and then for this compound.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the methyl groups from the phosphate.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
SH2 Domain Binding Assay by Fluorescence Polarization (FP)
This protocol provides a general method for assessing the binding of the synthesized phosphopeptide to an SH2 domain.
Materials:
-
Purified recombinant SH2 domain
-
Fluorescently labeled probe peptide (a known high-affinity binder for the SH2 domain)
-
Synthesized phosphopeptide
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a dilution series of the synthesized phosphopeptide in the assay buffer.
-
In a microplate, add a fixed concentration of the SH2 domain and the fluorescently labeled probe peptide to each well.
-
Add the serially diluted synthesized phosphopeptide to the wells. Include control wells with no competitor peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis:
-
The fluorescence polarization values will decrease as the synthesized phosphopeptide competes with the fluorescent probe for binding to the SH2 domain.
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a suitable binding model to determine the IC50 value, which is the concentration of the synthesized peptide that inhibits 50% of the fluorescent probe binding. The IC50 value can be used to calculate the binding affinity (Ki).
-
Conclusion
This compound is a critical reagent for the synthesis of phosphopeptides that are instrumental in the study of SH2 domain-mediated cell signaling. The protocols and data presented in this guide provide a foundation for researchers to synthesize and evaluate these important molecular tools. A thorough understanding of the principles of solid-phase peptide synthesis and biophysical binding assays is essential for the successful application of this technology in drug discovery and molecular biology research.
References
- 1. Phosphopeptide binding to the N-SH2 domain of tyrosine phosphatase SHP2 correlates with the unzipping of its central β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of O-Phosphopeptides on Solid Phase | Springer Nature Experiments [experiments.springernature.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Engineered SH2 Domains for Targeted Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fmoc-Tyr(PO₃Me₂)-OH in the Development of Protein Tyrosine Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular processes through the phosphorylation and dephosphorylation of tyrosine residues on key signaling proteins.[1] Dysregulation of PTP activity is implicated in numerous diseases, including type 2 diabetes, obesity, and cancer.[1] Protein Tyrosine Phosphatase 1B (PTP1B), in particular, is a major negative regulator of the insulin and leptin signaling pathways, making it a prime therapeutic target.[2] Inhibition of PTP1B enhances insulin sensitivity, suggesting that PTP1B inhibitors could be effective treatments for insulin resistance-related diseases.
The development of potent and selective PTP inhibitors often involves the synthesis of peptides and peptidomimetics that mimic the endogenous phosphotyrosine (pTyr) substrates. Fmoc-Tyr(PO₃Me₂)-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing a protected phosphotyrosine residue. The dimethyl ester protection of the phosphate group offers advantages during synthesis, although care must be taken during the deprotection steps. This document provides detailed application notes and protocols for the use of Fmoc-Tyr(PO₃Me₂)-OH in synthesizing phosphopeptide-based PTP inhibitors and for evaluating their inhibitory activity.
Data Presentation: Inhibitory Activity of PTP1B Inhibitors
Table 1: IC₅₀ Values of Selected PTP1B Inhibitors
| Compound/Inhibitor | IC₅₀ (µM) | Notes | Reference |
| Compound 14i | 6.09 | A 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one derivative. | [3] |
| Compound 14h | 6.83 | A 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one derivative. | [3] |
| Compound 3a | 69 | A 2-(4-methoxyphenyl) ethyl] acetamide derivative. | [4] |
| Compound 3c | 71 | A 2-(4-methoxyphenyl) ethyl] acetamide derivative. | [4] |
| Compound 3b | 87 | A 2-(4-methoxyphenyl) ethyl] acetamide derivative. | [4] |
| NM-14 | 1.88 | A 5-Cl substituted benzothiazole analogue. | [5] |
| 10c | 8.2 | A 3-acetamido-4-methyl benzoic acid derivative. | [5] |
| 10e | 8.3 | A 3-acetamido-4-methyl benzoic acid derivative. | [5] |
Table 2: Kᵢ Values and Mode of Inhibition for Selected PTP1B Inhibitors
| Compound/Inhibitor | Kᵢ (µM) | Mode of Inhibition | Reference |
| bis-DFMP derivative | 1.5 | Not specified | [6] |
| Ursolic Acid | Not specified | Allosteric | [7] |
| Trodusquemine | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Phosphotyrosine-Containing Peptide using Fmoc-Tyr(PO₃Me₂)-OH
This protocol outlines the manual synthesis of a phosphopeptide on a solid support resin using Fmoc chemistry.
Materials:
-
Rink Amide resin or Wang resin
-
Fmoc-protected amino acids
-
Fmoc-Tyr(PO₃Me₂)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5-7 times).
-
-
Incorporation of Fmoc-Tyr(PO₃Me₂)-OH: Follow the same coupling procedure as in step 3, using Fmoc-Tyr(PO₃Me₂)-OH as the amino acid to be coupled.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature. Note: This step also cleaves the methyl protecting groups from the phosphate.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Protocol 2: In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized phosphopeptide against recombinant human PTP1B using the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (in assay buffer)
-
Synthesized phosphopeptide inhibitor stock solution (in DMSO or assay buffer)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the phosphopeptide inhibitor in assay buffer. Include a vehicle control (DMSO or buffer).
-
Dilute the PTP1B enzyme to the desired working concentration in cold assay buffer.
-
Prepare the pNPP substrate solution to a 2X final concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control to the appropriate wells.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of the diluted PTP1B enzyme solution to each well, except for the blank wells (add 10 µL of assay buffer instead).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X pNPP substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also induce a yellow color from the p-nitrophenol product.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of vehicle control well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
PTP1B in Insulin Signaling Pathway
References
- 1. Drugging Protein Tyrosine Phosphatases through Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR-/- mouse model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new potent PTP1B inhibitors with the skeleton of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent non-peptidyl inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Tyr(PO3Me2)-OH for the Generation of Phosphopeptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Tyrosine phosphorylation, in particular, plays a critical role in mediating cellular communication and is often dysregulated in diseases such as cancer and metabolic disorders. The synthesis of phosphopeptide libraries is an indispensable tool for systematically investigating the substrate specificity of protein tyrosine kinases and phosphatases, developing novel therapeutic agents, and elucidating complex signaling networks.[1]
Fmoc-Tyr(PO3Me2)-OH, Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine, is a key building block for the solid-phase peptide synthesis (SPPS) of phosphotyrosine-containing peptides. The dimethyl protection of the phosphate group offers good solubility and coupling efficiency during synthesis.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the generation of phosphopeptide libraries.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C26H26NO8P |
| Molecular Weight | 511.46 g/mol |
| CAS Number | 127633-36-7 |
| Appearance | White to off-white powder |
| Purity | ≥96.0% |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in DMF and other common organic solvents for SPPS. |
Data sourced from Sigma-Aldrich.
Applications in Research and Drug Development
The generation of phosphopeptide libraries using this compound has numerous applications in both basic research and drug development:
-
Kinase and Phosphatase Substrate Identification: Phosphopeptide libraries are screened against protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) to identify their specific substrate sequences.[3][4] This information is crucial for understanding their biological roles and for designing specific inhibitors.
-
Drug Discovery: High-throughput screening of phosphopeptide libraries can identify peptide-based inhibitors or modulators of enzymes involved in tyrosine phosphorylation signaling.[1] These peptides can serve as lead compounds for the development of novel therapeutics.
-
Signal Transduction Research: Synthetic phosphopeptides are instrumental in studying the binding interactions of proteins containing phosphotyrosine-binding domains, such as Src Homology 2 (SH2) domains.[2] This allows for the detailed characterization of signaling pathways.[2]
-
Epitope Mapping: Overlapping phosphopeptide libraries can be used to map the binding sites of antibodies that specifically recognize phosphorylated epitopes.
Signaling Pathway Context: EGFR Signaling
Tyrosine phosphorylation is a cornerstone of many critical signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, which is pivotal in cell proliferation and survival, is a prime example. The binding of EGF to its receptor induces receptor dimerization and autophosphorylation on specific tyrosine residues, creating docking sites for SH2 domain-containing proteins and initiating downstream signaling cascades.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Experimental Protocols
General Workflow for Phosphopeptide Library Synthesis
The synthesis of a phosphopeptide library using this compound follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The workflow involves iterative cycles of deprotection, coupling, and washing steps.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Solid-Phase Synthesis of a Phosphopeptide
This protocol outlines the manual synthesis of a single phosphopeptide on a solid support.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate tube, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Wash the resin thoroughly with DMF (3x).
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
Protocol 2: Cleavage and Deprotection
Procedure:
-
Cleavage:
-
Add the cleavage cocktail (TFA/TIS/Water) to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Reduce the volume of the TFA filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
-
Collection:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification and Characterization
Procedure:
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the phosphopeptide using mass spectrometry (e.g., LC-MS) and, if necessary, amino acid analysis or NMR.[4]
Quantitative Data and Troubleshooting
Coupling Efficiency
The choice of coupling reagent and base can significantly impact the efficiency of incorporating this compound.
| Coupling Reagent | Base | Relative Coupling Efficiency | Notes |
| HATU | DIPEA | High | Recommended for efficient and rapid coupling with minimal side reactions.[5] |
| HBTU | DIPEA | High | A commonly used and effective coupling reagent. |
| PyBOP | DIPEA | Moderate to High | Another effective coupling reagent for phosphopeptide synthesis.[6] |
| DIC/HOBt | DIPEA | Moderate | Can be sluggish and may lead to side reactions with the phosphate group. |
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| β-Elimination | Loss of the phosphate group, particularly from N-terminal phosphoserine or phosphothreonine residues, during Fmoc deprotection with piperidine.[7] | Use a milder base for deprotection, such as 0.5% DBU in DMF, especially when using elevated temperatures.[7] |
| Pyrophosphate Formation | Can occur in peptides containing adjacent unprotected phosphotyrosine residues.[8] | Careful control of coupling conditions and stoichiometry. |
| Aspartimide Formation | Can occur when an aspartate residue is present, leading to a mixture of α- and β-peptides. | Use of protecting groups on the aspartate side chain that minimize this side reaction. |
Conclusion
This compound is a valuable reagent for the synthesis of phosphopeptide libraries. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this building block in their research. Careful optimization of coupling conditions and awareness of potential side reactions are crucial for the successful synthesis of high-quality phosphopeptide libraries, which are essential tools for advancing our understanding of cellular signaling and for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Tyr(PO₃Me₂)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation of tyrosine residues is a critical post-translational modification that governs a multitude of cellular signaling pathways. The study of these pathways often requires the use of synthetic phosphopeptides. Fmoc-Tyr(PO₃Me₂)-OH is a valuable building block for solid-phase peptide synthesis (SPPS) as the dimethylated phosphate group serves as a stable mimetic of the natural phosphate group, resistant to enzymatic degradation by phosphatases. This attribute makes peptides incorporating Tyr(PO₃Me₂) powerful tools for investigating signal transduction pathways. This document provides detailed protocols for the synthesis of peptides using Fmoc-Tyr(PO₃Me₂)-OH and their subsequent analysis by mass spectrometry.
Physicochemical Properties of Fmoc-Tyr(PO₃Me₂)-OH
A thorough understanding of the properties of Fmoc-Tyr(PO₃Me₂)-OH is crucial for its successful application in peptide synthesis.
| Property | Value |
| Formal Name | N-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphosphono)-L-tyrosine |
| Molecular Formula | C₃₀H₂₈NO₇P |
| Molecular Weight | 557.5 g/mol |
| Appearance | White to off-white solid |
| Side-Chain Protecting Group | Dimethylphosphonate (PO₃Me₂) |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF) PO₃Me₂: Acid-labile (e.g., TMSBr/thioanisole in TFA) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model peptide, Ac-Ala-Asp-Tyr(PO₃Me₂)-Gly-NH₂, on a Rink Amide resin.
1. Resin Preparation and Swelling
-
Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for 30-60 minutes with gentle agitation.[1]
-
Drain the DMF.
2. Fmoc Deprotection
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh aliquot of 20% piperidine in DMF (5 mL).
-
Agitate for an additional 15-20 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[1]
-
Perform a Kaiser test to confirm the presence of a free amine.
3. Amino Acid Coupling
-
In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and a coupling reagent such as HBTU (0.4 mmol, 4 equivalents) in DMF (2 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
4. Iterative Synthesis Cycle
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Tyr(PO₃Me₂)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Ala-OH.
5. N-terminal Acetylation
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
-
Dry the resin under vacuum.
6. Cleavage and Deprotection of the Peptide
-
Step 1: Cleavage from Resin and Side-Chain Deprotection (excluding PO₃Me₂)
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Add the cleavage cocktail (5 mL) to the dried peptide-resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
-
-
Step 2: Deprotection of the Dimethylphosphonate Group
-
To the TFA solution from the previous step, add thioanisole (1 M) and bromotrimethylsilane (TMSBr) (1 M).[3]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by adding a small amount of water.
-
-
Step 3: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation for Mass Spectrometry
-
Dissolve the purified, lyophilized peptide in 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.
-
For complex samples, desalting using a C18 ZipTip or equivalent is recommended to remove any remaining salts or impurities.
Mass Spectrometry Analysis
Electrospray ionization (ESI) mass spectrometry is the preferred method for analyzing phosphopeptides due to its soft ionization nature, which helps to preserve the labile phosphate group.
Expected Mass Spectrometry Data
The following table summarizes the expected m/z values for the model peptide Ac-Ala-Asp-Tyr(PO₃H₂)-Gly-NH₂.
| Ion | Calculated m/z |
| [M+H]⁺ | 556.19 |
| [M+2H]²⁺ | 278.60 |
| [M+Na]⁺ | 578.17 |
Fragmentation of Tyr(PO₃H₂)-Containing Peptides
In tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), phosphopeptides often exhibit a characteristic neutral loss of phosphoric acid (H₃PO₄, 98 Da) or HPO₃ (80 Da).[4] For peptides containing Tyr(PO₃H₂), the fragmentation spectrum will typically be dominated by this neutral loss, which can sometimes complicate sequence analysis. The use of alternative fragmentation techniques such as Electron-Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) can provide more extensive backbone fragmentation and aid in confident sequence determination and localization of the phosphorylation site.[5]
Characteristic Fragment Ions for Phosphotyrosine:
-
Immonium ion of phosphotyrosine: m/z 216.04
The following table presents a hypothetical fragmentation pattern for the model peptide Ac-Ala-Asp-Tyr(PO₃H₂)-Gly-NH₂.
| b-ions | m/z | y-ions | m/z |
| b₁ | 114.05 | y₁ | 75.03 |
| b₂ | 229.08 | y₂ | 318.10 |
| b₃ | 472.15 | y₃ | 433.13 |
| b₄ | 529.17 | y₄ | 504.17 |
| b₃-H₃PO₄ | 374.15 | y₂-H₃PO₄ | 220.10 |
Visualizations
Experimental Workflow for SPPS and MS Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. lab.rockefeller.edu [lab.rockefeller.edu]
- 5. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Multiply Phosphorylated Peptides using Fmoc-Tyr(PO3Me2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation, a critical post-translational modification, is a cornerstone of cellular signaling, regulating a vast array of biological processes. The study of phosphoproteins and their roles in health and disease relies heavily on the availability of synthetic phosphopeptides. The synthesis of peptides containing multiple phosphorylated residues, particularly phosphotyrosine (pTyr), presents significant synthetic challenges. These challenges include steric hindrance, electrostatic repulsion during amino acid coupling, and the lability of the phosphate protecting groups to the reagents used in solid-phase peptide synthesis (SPPS).[1][2]
This document provides detailed application notes and protocols for the synthesis of multiply phosphorylated peptides utilizing the building block Fmoc-Tyr(PO3Me2)-OH . The dimethyl ester protection of the phosphate group offers advantages in terms of solubility and compatibility with a range of coupling reagents. However, it requires specific considerations during Fmoc deprotection and for the final deprotection of the phosphate group. These protocols are intended to guide researchers in overcoming the challenges associated with the synthesis of these complex biomolecules.
Signaling Pathway Context: Tandem Phosphotyrosine Motifs in SH2 Domain Recruitment
Multiply phosphorylated tyrosine residues often function as docking sites for signaling proteins containing tandem Src Homology 2 (SH2) domains. The binding of these proteins initiates downstream signaling cascades. For example, the tandem SH2 domains of p120RasGAP bind to two proximal phosphotyrosine motifs on target proteins like p190RhoGAP, leading to the regulation of Ras and Rho GTPase signaling pathways.[3] Understanding the synthesis of peptides mimicking these tandem pTyr motifs is crucial for dissecting these signaling events.
Caption: Tandem pTyr-SH2 Domain Signaling.
Data Presentation: Comparison of Phosphotyrosine Building Blocks
The choice of the phosphotyrosine building block is critical for the successful synthesis of phosphopeptides. The following table summarizes the characteristics of commonly used Fmoc-Tyr(P)-OH derivatives.
| Building Block | Key Advantages | Key Disadvantages | Recommended Coupling |
| This compound | Fully protected phosphate, good solubility. | Susceptible to partial demethylation by piperidine; requires specific final deprotection. | Uronium/Phosphonium reagents (HBTU, HATU, PyBOP) with a non-nucleophilic base (e.g., DIPEA). |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Most commonly used; monobenzyl group is readily cleaved by TFA. | Partially protected phosphate can lead to side reactions and requires excess coupling reagents. | Uronium reagents with increased excess of DIPEA. |
| Fmoc-Tyr(PO3H2)-OH | Cost-effective; no phosphate deprotection needed. | Unprotected phosphate can cause aggregation and coupling difficulties; risk of pyrophosphate formation with adjacent pTyr residues. | HATU with at least three equivalents of DIPEA. |
| Fmoc-Tyr(PO(NMe2)2)-OH | Fully protected phosphate, compatible with all standard coupling methods.[1] | Requires acid-catalyzed hydrolysis for final deprotection.[1] | Standard coupling methods (PyBOP/DIPEA, TBTU/DIPEA, DIPCDI/HOBt). |
Experimental Protocols
General Workflow for Multiply Phosphorylated Peptide Synthesis
The synthesis of multiply phosphorylated peptides using this compound follows the general principles of Fmoc-SPPS but with critical modifications to ensure the integrity of the dimethyl phosphate group and to achieve high coupling efficiency.
Caption: SPPS Workflow for Phosphopeptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Multiply Phosphorylated Peptide
This protocol outlines the manual synthesis of a peptide containing multiple this compound residues on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Fmoc Deprotection Solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, MeOH
Procedure:
-
Resin Swelling and Initial Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add the 2% DBU in DMF solution.
-
Agitate for 5-10 minutes, drain, and repeat the DBU treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for non-phosphorylated residues):
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 2, using this compound as the amino acid. Given the bulky nature of the protected phosphotyrosine, extending the coupling time to 4 hours or performing a double coupling may be necessary to ensure complete reaction.
-
-
Iterative Deprotection and Coupling:
-
After each coupling step, wash the resin with DMF.
-
Repeat the Fmoc deprotection step as described in step 1.
-
Continue with the coupling of the subsequent amino acids as described in steps 2 and 3.
-
-
Final Fmoc Deprotection and Washing:
-
After the final amino acid coupling, perform the Fmoc deprotection as described in step 1.
-
Wash the resin sequentially with DMF (5 times), DCM (3 times), and MeOH (3 times), then dry under vacuum.
-
Protocol 2: Cleavage from Resin and Final Deprotection
Materials:
-
Dry, peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Cold diethyl ether
-
Phosphate Deprotection Reagents: Thiophenol, Triethylamine, DMF, Trifluoromethanesulfonic acid (TFMSA)
Procedure:
-
Cleavage from Resin:
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum and lyophilize. At this stage, the peptide is still protected with methyl groups on the phosphate.
-
-
Two-Step Phosphate Deprotection:
-
Step 1 (S-alkylation): Dissolve the lyophilized peptide in a mixture of thiophenol, triethylamine, and DMF. Stir at room temperature for 1-2 hours. This step removes one of the methyl groups.
-
Step 2 (Acid-catalyzed hydrolysis): After completion of the first step (monitored by HPLC-MS), the reaction mixture is treated with a solution of TFA and TFMSA to remove the second methyl group. The reaction is typically complete within 1-2 hours.
-
-
Purification:
-
Purify the fully deprotected phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry to confirm the correct molecular weight.
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: The coupling of the bulky this compound can be sluggish. If the ninhydrin test remains positive after the initial coupling, a second coupling should be performed. Using a more potent coupling reagent like HATU may also be beneficial.
-
Partial Demethylation during SPPS: The use of 2% DBU for Fmoc deprotection is recommended to minimize the premature loss of the methyl protecting groups from the phosphate.[1] Standard piperidine solutions should be avoided as they can cause partial demethylation.[1]
-
Incomplete Final Phosphate Deprotection: The two-step deprotection protocol is crucial for the complete removal of both methyl groups. The progress of each step should be carefully monitored by HPLC-MS to ensure the reaction goes to completion before proceeding to the next step or purification.
-
Side Reactions during Cleavage: The standard TFA cleavage cocktail with scavengers like TIS is important to prevent side reactions with sensitive amino acid residues.
By following these optimized protocols and considering the key challenges, researchers can successfully synthesize multiply phosphorylated peptides using this compound, enabling further investigations into the critical roles of protein phosphorylation in cellular signaling.
References
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 2. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem engagement of phosphotyrosines by the dual SH2 domains of p120RasGAP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Tyr(PO3Me2)-OH Solubility
Welcome to the technical support center for troubleshooting issues related to the solubility of Fmoc-Tyr(PO3Me2)-OH. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving well in DMF. What are the common causes?
A1: Several factors can contribute to the poor solubility of Fmoc-protected amino acids, including this compound, in DMF. These include:
-
Solvent Quality: The purity of DMF is crucial. Degraded DMF can contain amines, which may affect solubility and the integrity of the Fmoc protecting group.[1] It is recommended to use high-purity, peptide-synthesis-grade DMF.
-
Reagent Concentration: The desired concentration of the Fmoc-amino acid solution may exceed its solubility limit in DMF at ambient temperature.
-
Temperature: Lower laboratory temperatures can decrease the solubility of many organic compounds, including protected amino acids.[1]
-
Aggregation: The large, hydrophobic Fmoc group can lead to aggregation of the amino acid derivative, reducing its solubility.[2]
Q2: Can I use heat to improve the solubility of this compound in DMF?
A2: Yes, gentle heating is a common and effective method to increase the solubility of Fmoc-amino acids.[1][3] It is advisable to warm the solution to a temperature between 37-40°C.[1] However, prolonged or excessive heating should be avoided as it may lead to the degradation of the amino acid derivative.[1]
Q3: Are there alternative solvents or co-solvents that can improve the solubility of this compound?
A3: Yes, if you are facing persistent solubility issues with DMF, consider the following alternatives:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF and often exhibits superior solvating properties for Fmoc-amino acids, particularly for hydrophobic or aggregation-prone sequences.[3]
-
Dimethyl Sulfoxide (DMSO): DMSO can be used as a co-solvent with DMF. Adding a small percentage of DMSO to your DMF solution can significantly enhance solubility and help disrupt aggregation.[3] For instance, a mixture of DMF with 15-25% DMSO can be effective.[3]
Q4: How does the phosphate protecting group affect the solubility of Fmoc-phosphorylated tyrosine?
A4: The protecting group on the phosphate moiety significantly influences the solubility of the Fmoc-amino acid. A fully protected phosphate group, such as the dimethyl ester in this compound, generally leads to better solubility in organic solvents like DMF compared to the unprotected version, Fmoc-Tyr(PO3H2)-OH, which has been reported as only sparingly soluble in DMSO.[4] For example, the related compound Fmoc-Tyr(PO(NMe2)2)-OH is described as clearly soluble in DMF.
Troubleshooting Guide
Issue: this compound powder does not fully dissolve in DMF at the desired concentration.
This guide provides a systematic workflow to troubleshoot and resolve this common issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Dissolution using Sonication
This protocol is intended to aid the dissolution of this compound in DMF using mechanical energy.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
Glass vial
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound and place it in a clean, dry glass vial.
-
Add the calculated volume of DMF to achieve the desired concentration.
-
Place the vial in a sonicator bath.
-
Sonicate the mixture for 5-15 minutes.[1]
-
Visually inspect the solution to ensure there are no suspended particles. If particles remain, continue sonication for another 5 minutes.
-
Once fully dissolved, proceed with the coupling reaction.
Protocol 2: Dissolution using Gentle Heating
This protocol describes the use of gentle heat to improve the solubility of this compound.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF or NMP
-
Glass vial
-
Heating block or water bath with temperature control
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Combine the this compound and the desired solvent (DMF) in a glass vial. Add a stir bar if using a magnetic stirrer.
-
Place the vial in a heating block or water bath pre-set to 37-40°C.[1]
-
Stir the mixture gently.
-
Maintain the temperature and continue stirring until the solid is fully dissolved. This may take 10-20 minutes.[1]
-
Once dissolved, allow the solution to cool to room temperature before use in your synthesis protocol.
-
Caution: Avoid temperatures above 40°C and prolonged heating to prevent potential degradation of the Fmoc-amino acid.[1]
Protocol 3: Dissolution using a Co-solvent System
This protocol details the use of DMSO as a co-solvent to enhance solubility.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
High-purity, peptide-synthesis-grade DMSO
-
Glass vial
Procedure:
-
Prepare a co-solvent mixture. A common starting point is a 4:1 ratio of DMF to DMSO.[3] For particularly difficult sequences, a higher percentage of DMSO (up to 25%) may be beneficial.[3]
-
Weigh the required amount of this compound and place it in a clean, dry glass vial.
-
Add the calculated volume of the DMF/DMSO co-solvent mixture to achieve the desired concentration.
-
Vortex or stir the mixture until the solid is completely dissolved. Sonication (Protocol 1) or gentle heating (Protocol 2) can be used in conjunction with the co-solvent if needed.
-
Proceed with the coupling reaction.
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| Fmoc-Tyr(PO(NMe2)2)-OH | DMF | Clearly Soluble | Qualitative data for a 0.5 M solution. |
| Fmoc-Tyr(PO3H2)-OH | DMSO | Sparingly Soluble (1-10 mg/mL)[4] | The unprotected phosphate significantly reduces solubility in organic solvents.[4] |
| Fmoc-Tyr(Me)-OH | DMF | Clearly Soluble[3] | A less polar, permanently protected derivative with good solubility.[3] |
| Fmoc-Tyr(Me)-OH | NMP | Highly Soluble[3] | NMP often provides better solvation than DMF for such derivatives.[3] |
| Fmoc-Tyr(Me)-OH | DMF/DMSO (4:1) | Highly Soluble[3] | The addition of DMSO enhances solubility.[3] |
| Fmoc-Tyr-OH | DMSO | 66.67 mg/mL | Requires sonication.[1] |
Note: This data is illustrative and based on general observations and information for related compounds. Empirical testing is recommended for specific applications and concentrations.
Logical Relationships in Solubility and Coupling
The success of the coupling step in SPPS is directly dependent on the effective concentration of the activated amino acid in solution. The following diagram illustrates the logical relationship between factors influencing solubility and the outcome of the coupling reaction.
Caption: Factors influencing this compound solubility and coupling efficiency.
References
Troubleshooting incomplete coupling of Fmoc-Tyr(PO3Me2)-OH in SPPS
Topic: Troubleshooting Incomplete Coupling of Fmoc-Tyr(PO3Me2)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of this compound during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling of this compound?
A1: Incomplete coupling of this compound in SPPS can be attributed to several factors:
-
Steric Hindrance: The bulky dimethyl phosphate group on the tyrosine side chain, in addition to the Fmoc protecting group, can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This is a common issue with sterically hindered amino acids.
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, rendering the N-terminal amine inaccessible to the incoming activated amino acid.
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to effectively activate the carboxylic acid of this compound, leading to a sluggish or incomplete reaction.
-
Side Reactions: A notable side reaction is the partial demethylation of the dimethyl phosphate group by the piperidine used for Fmoc deprotection. This can alter the properties of the amino acid and potentially hinder subsequent coupling steps.
Q2: My Kaiser test is positive after a standard coupling protocol for this compound. What is the immediate course of action?
A2: A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction. The recommended immediate action is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.
Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A3: For sterically hindered amino acids, more potent coupling reagents are generally required. Uronium/aminium-based reagents such as HATU , HBTU , and HCTU are highly recommended. Phosphonium-based reagents like PyBOP are also excellent choices. Standard carbodiimide reagents like DIC alone may be less effective but can be improved with the addition of an additive like HOBt or OxymaPure. For phosphorylated amino acids, TBTU and HBTU have been reported to be effective when used with an excess of base.[1]
Q4: Can the base used during activation impact the coupling of this compound?
A4: Yes, the choice and amount of base are crucial. While DIPEA (N,N-Diisopropylethylamine) is commonly used, for challenging couplings, a weaker base like 2,4,6-collidine may be preferred to minimize potential side reactions such as racemization. For phosphotyrosine derivatives, it is often recommended to use a 3-fold excess of base relative to the amino acid to ensure efficient activation.
Q5: How can I minimize the risk of demethylation of the phosphate group?
A5: To minimize piperidine-induced demethylation, it is advisable to keep the Fmoc deprotection times as short as possible while still ensuring complete removal of the Fmoc group. Careful monitoring of the deprotection step is recommended.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving incomplete coupling of this compound.
Issue: Positive Kaiser Test After Coupling
A positive Kaiser test (blue or purple beads) indicates the presence of free primary amines and, therefore, an incomplete coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a positive Kaiser test.
Data Presentation
The following table summarizes recommended coupling conditions for this compound based on literature for sterically hindered and phosphorylated amino acids. These are starting points and may require further optimization.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Recommended Additive | Typical Coupling Time | Key Recommendations |
| HATU | 1 : 0.95 : 2 | None | 1-2 hours | Highly effective for hindered amino acids. Pre-activation of 1-2 minutes is recommended. |
| HBTU | 1 : 0.95 : 2 | HOBt (1 eq.) | 1-2 hours | A robust and widely used reagent. Effective for phosphotyrosine derivatives. |
| HCTU | 1 : 0.95 : 2 | None | 1-2 hours | Similar in efficacy to HATU, often with better solubility. |
| PyBOP | 1 : 1 : 2 | None | 1-3 hours | Good for hindered couplings with reduced risk of guanidinylation compared to uronium salts. |
| DIC/HOBt | 1 : 1 : 1 (DIC:HOBt) | HOBt | 2-4 hours | A more economical option, but may require longer reaction times for complete coupling. |
Experimental Protocols
Protocol 1: Standard Double Coupling using HATU
This protocol is recommended for the initial attempt at coupling this compound.
Workflow Diagram:
Caption: Workflow for the double coupling protocol.
Detailed Steps:
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling - Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Intermediate Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling - Activation: Prepare a fresh activation mixture as described in step 2.
-
Second Coupling - Reaction: Add the new activation mixture to the resin. Agitate the reaction vessel for another 1-2 hours at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow/colorless beads) indicates a successful coupling.
Protocol 2: Kaiser Test for Monitoring Coupling Reactions
This qualitative test is essential for monitoring the presence of free primary amines on the resin.[2][3][4]
Reagents:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[4]
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[4]
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[4]
Procedure:
-
Sample Collection: Take a small sample of resin (10-15 beads) and place it in a small test tube.
-
Washing: Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents. Decant the solvent.
-
Reagent Addition: Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heating: Heat the test tube at 110°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
References
Technical Support Center: Fmoc-Tyr(PO₃Me₂)-OH in Peptide Synthesis
Welcome to the Technical Support Center for Fmoc-Tyr(PO₃Me₂)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of this reagent in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate potential challenges and prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Fmoc-Tyr(PO₃Me₂)-OH?
Fmoc-Tyr(PO₃Me₂)-OH is a key building block for the synthesis of phosphotyrosine-containing peptides. These peptides are crucial tools for studying cellular signaling pathways, kinase activity, and the role of protein phosphorylation in various biological processes. The dimethyl phosphonate protecting group offers a stable derivative for incorporation into the peptide chain via Fmoc-based SPPS.
Q2: Is the dimethyl phosphonate group on Fmoc-Tyr(PO₃Me₂)-OH stable during standard Fmoc-SPPS cycles?
The dimethyl phosphonate group is generally stable under the basic conditions of repeated Fmoc deprotection using piperidine. Unlike phosphoserine and phosphothreonine derivatives, phosphotyrosine residues are not susceptible to β-elimination, a common side reaction that leads to the formation of dehydroamino acids.[1] However, prolonged or harsh basic conditions should be avoided to minimize any potential for side reactions.
Q3: What are the most common side reactions encountered when using Fmoc-Tyr(PO₃Me₂)-OH?
The most common issues arise during the coupling and final cleavage/deprotection steps. These include:
-
Incomplete Coupling: Phosphorylated amino acids can sometimes exhibit lower coupling efficiency compared to their non-phosphorylated counterparts. This can lead to deletion sequences in the final peptide.
-
Incomplete Deprotection of the Phosphate Group: The removal of both methyl groups from the phosphonate requires specific and robust cleavage conditions. Incomplete deprotection can result in the final peptide containing a monomethylated or even the fully protected dimethylated phosphotyrosine.
-
Side Reactions During Cleavage: The strong acidic conditions and nucleophilic scavengers required for deprotection can potentially lead to side reactions with other sensitive amino acid residues in the peptide sequence.
Q4: How can I detect side products in my crude peptide?
The most effective methods for detecting side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Byproducts will typically have different retention times compared to the desired full-length phosphopeptide. For example, a peptide with incomplete phosphate deprotection (monomethylated) will be less polar and may have a longer retention time on a reverse-phase column.
-
Mass Spectrometry: MS is crucial for identifying the exact nature of the impurities. A mass difference of +14 Da would indicate a monomethylated phosphonate, while a difference of +28 Da would indicate the fully protected dimethyl phosphonate. Other mass shifts can indicate side reactions on other residues.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of Fmoc-Tyr(PO₃Me₂)-OH
| Symptom | Potential Cause | Recommended Solution |
| Presence of deletion sequences (mass corresponding to the peptide minus Tyr(PO₃H₂)) in the final product. | 1. Steric hindrance from the protected phosphotyrosine. 2. Insufficient activation of the amino acid. 3. Peptide aggregation on the resin. | 1. Double Couple: Perform a second coupling of Fmoc-Tyr(PO₃Me₂)-OH to ensure the reaction goes to completion. 2. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DIC/HOBt) to a uronium/aminium or phosphonium-based reagent such as HATU, HCTU, or PyBOP. 3. Increase Reaction Time and/or Temperature: Extend the coupling time to 2-4 hours. For difficult couplings, microwave-assisted peptide synthesis can be beneficial.[1] 4. Incorporate Chaotropic Agents: For sequences prone to aggregation, consider adding chaotropic salts or using a different solvent system (e.g., NMP instead of DMF). |
Issue 2: Incomplete Deprotection of the Dimethyl Phosphonate Group
| Symptom | Potential Cause | Recommended Solution |
| Presence of species with +14 Da (monomethylated) or +28 Da (dimethylated) mass shifts in the final product. | 1. Insufficient cleavage/deprotection time. 2. Inadequate concentration or reactivity of the nucleophilic scavenger. 3. Ineffective cleavage cocktail for the specific peptide sequence. | 1. Extend Cleavage Time: Increase the duration of the cleavage reaction to 4-6 hours. 2. Optimize the Cleavage Cocktail: Ensure a sufficient concentration of a nucleophilic scavenger. A common and effective cocktail is 1 M TMSBr/1 M thioanisole in TFA.[2] 3. Perform a Two-Step Cleavage: An initial treatment with a standard TFA cocktail to cleave the peptide from the resin and remove other side-chain protecting groups can be followed by a specific treatment to deprotect the phosphonate group. |
Issue 3: Side Reactions on Other Residues During Final Cleavage
| Symptom | Potential Cause | Recommended Solution |
| Presence of unexpected mass additions (e.g., +74 Da for t-butylation of Trp) or modifications to sensitive amino acids (Met, Cys, Trp). | Reactive carbocations generated from other protecting groups are not effectively scavenged and react with nucleophilic side chains. | 1. Use a Comprehensive Scavenger Cocktail: For peptides containing multiple sensitive residues, a more complex cleavage cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary to protect all susceptible side chains.[3] 2. Optimize Scavenger Concentrations: The concentration of scavengers may need to be increased for peptides with a high number of sensitive residues or protecting groups. |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Tyr(PO₃Me₂)-OH
This protocol is for a standard 0.1 mmol scale synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Tyr(PO₃Me₂)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(PO₃Me₂)-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2 hours at room temperature.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Confirmation (Optional): Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, perform a second coupling (double couple) using fresh reagents.
Protocol 2: Cleavage and Deprotection of Tyr(PO₃Me₂)-Containing Peptides
This protocol is for the final cleavage from the resin and deprotection of the dimethyl phosphonate group.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 1 M Bromotrimethylsilane (TMSBr) and 1 M Thioanisole in Trifluoroacetic Acid (TFA)[2]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage and Deprotection: Add the freshly prepared, ice-cold cleavage cocktail to the dried resin in a reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 4-6 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Slowly add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and byproducts.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Visualizing Workflows and Relationships
Caption: General workflow for the solid-phase synthesis of phosphotyrosine-containing peptides using Fmoc-Tyr(PO₃Me₂)-OH.
Caption: A logical workflow for troubleshooting common issues encountered during the synthesis of phosphotyrosine peptides.
References
Optimization of cleavage conditions to prevent phosphate group side reactions
Technical Support Center: Optimization of Cleavage and Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of cleavage conditions to prevent side reactions, particularly those involving phosphate groups during the post-synthesis processing of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary steps in post-synthesis oligonucleotide processing?
A1: The post-synthesis process involves three main stages:
-
Cleavage: The oligonucleotide is released from the solid support (e.g., CPG or polystyrene)[1][2].
-
Phosphate Deprotection: The protecting groups on the phosphate backbone, typically 2-cyanoethyl groups, are removed[1][3].
-
Base Deprotection: Protecting groups on the nucleobases (e.g., acyl groups on A, C, and G) are removed to yield the final, functional oligonucleotide[1][4].
These steps are often performed concurrently using a single deprotection solution, such as concentrated ammonium hydroxide[2][5].
Q2: What are the most common side reactions that can occur during cleavage and deprotection?
A2: Several side reactions can compromise the purity and yield of the final oligonucleotide product. Key reactions include:
-
Depurination: The acidic conditions used for detritylation during synthesis can weaken the N-glycosidic bond between a purine base (A or G) and the sugar backbone, leading to cleavage at this site[6].
-
Base Modification: The exocyclic amine groups of nucleobases can be susceptible to modification. For instance, using methylamine (in AMA solutions) can cause transamination of cytidine if it is protected with a benzoyl group instead of an acetyl group[3][7]. The O6 position of guanine can also be modified by phosphoramidite reagents, which can lead to chain cleavage after oxidation[6][8].
-
Phosphate Group Isomerization: In RNA synthesis, isomerization of the internucleotide linkages can occur as an undesirable side process, particularly during acid hydrolysis[9].
-
β-Elimination: This reaction involves the cleavage of the C-O bond in the sugar-phosphate backbone and can be initiated by the presence of a carbonyl group at the β-position relative to the phosphodiester group[9].
Q3: How do I choose the correct deprotection strategy for my oligonucleotide?
A3: The optimal deprotection strategy depends on the specific components of your oligonucleotide. Key considerations include:
-
Presence of Sensitive Modifications: Many dyes (like TAMRA or HEX), labels, and modified bases are not stable under standard strong alkaline conditions (e.g., concentrated ammonium hydroxide at high temperatures)[3][10]. For these, milder deprotection methods are required.
-
RNA or Chimeric Oligonucleotides: RNA synthesis involves a crucial final step to remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM). This requires a separate deprotection step using a fluoride source like triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) after the initial cleavage and deprotection of the base and phosphate groups[3][11].
-
Required Purity and Yield: The application of the oligonucleotide will dictate the required purity. Sensitive applications may necessitate HPLC purification to remove failure sequences and byproducts from side reactions[5][10].
Below is a flowchart to guide your decision-making process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage or Deprotection (Observed as multiple peaks in HPLC/MS corresponding to partially protected or support-bound species) | 1. Deprotection reagent is old or degraded. Ammonium hydroxide loses ammonia gas over time, reducing its effectiveness[3].2. Insufficient reaction time or temperature. Some protecting groups, like isobutyryl-dG (iBu-dG), are slower to remove[3][12].3. Insufficient volume of cleavage solution. The entire solid support must be submerged. | 1. Use fresh deprotection reagents. Store ammonium hydroxide refrigerated and use within one week of opening[3].2. Increase incubation time or temperature according to the recommendations for the specific protecting groups used. (See Table 1 below).3. Ensure at least 1-2 mL of solution is used for standard synthesis scales[12]. |
| Low Yield of Full-Length Product | 1. Depurination. Prolonged exposure to acid during the synthesis cycle can lead to abasic sites, which are then cleaved during basic deprotection[6].2. Chain cleavage at modified bases. Certain base modifications, such as phosphitylation at the O6 position of guanine, can lead to strand scission upon deprotection[6][8].3. Premature cleavage from support. The linker attaching the oligo to the solid support may be unstable to certain reagents used during synthesis. | 1. Use milder deblocking acids (e.g., dichloroacetic acid) and reduce deblocking time during synthesis[6].2. Use O6-protected dG phosphoramidites or ensure capping steps are highly efficient to prevent side reactions at the guanine base[8].3. Choose a solid support and linker compatible with all synthesis and deprotection conditions. |
| Presence of Unexpected Peaks in Analysis (Mass spec shows masses not corresponding to desired product or simple deletions) | 1. Base modification. Reaction with deprotection reagents (e.g., transamination of Cytosine with methylamine) or byproducts[3][6].2. Re-attachment of protecting groups. The monomethoxytrityl (MMT) group, if used, can sometimes re-attach to the oligonucleotide after removal[12].3. Michael addition of acrylonitrile. Acrylonitrile is a byproduct of cyanoethyl group removal and can modify thymine and guanine bases[6]. | 1. Use acetyl-protected dC (Ac-dC) when using AMA for deprotection to prevent transamination[3].2. Add a non-volatile base to the oligonucleotide solution before drying to neutralize any residual acid that could promote re-attachment[12].3. Ensure deprotection conditions are sufficient to fully remove base-protecting groups that might be susceptible to side reactions. Some protocols recommend scavengers like aniline to trap reactive byproducts[13]. |
Data Presentation: Cleavage and Deprotection Conditions
The following tables summarize common deprotection conditions. Note that times and temperatures are starting points and may require optimization based on oligonucleotide sequence, length, and modifications.
Table 1: Deprotection Conditions using Ammonium Hydroxide (Based on data for standard DNA oligonucleotides)
| Base Protecting Group on dG | Temperature | Time |
| Isobutyryl (iBu) | Room Temp. | 120 min |
| Isobutyryl (iBu) | 55 °C | 8-12 hours[12] |
| Acetyl (Ac) | 37 °C | 30 min |
| Acetyl (Ac) | 55 °C | 10 min |
| Acetyl (Ac) | 65 °C | 5 min |
| Data adapted from Glen Research Deprotection Guide.[3] |
Table 2: Comparison of Common Deprotection Reagents
| Reagent | Composition | Typical Conditions | Advantages | Disadvantages |
| Ammonium Hydroxide | 28-30% NH₃ in H₂O | 55 °C for 8-12 hours | Well-established, effective for standard oligos[5][12]. | Long deprotection times, harsh conditions can degrade sensitive modifications[10]. |
| AMA | 1:1 mixture of aq. Ammonium Hydroxide & aq. Methylamine (40%) | 65 °C for 5-10 minutes | Very fast ("UltraFAST") deprotection[3]. | Can cause transamination of Bz-dC; requires Ac-dC. Methylamine is volatile and has a strong odor[3]. |
| Potassium Carbonate | 0.05 M K₂CO₃ in Methanol | Room Temp. for 2-4 hours | Very mild ("UltraMILD"), suitable for highly sensitive modifications[3][10]. | Requires special "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC)[10]. |
| Gaseous Ammonia | Anhydrous NH₃ gas | Elevated temp. & pressure (e.g., 80-90°C, 10-40 psi) | Can accelerate deprotection and is suitable for high-throughput applications; avoids liquid handling[14]. | Requires specialized equipment. Reaction rates can be sensitive to residual water[14]. |
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is suitable for standard DNA oligonucleotides without sensitive modifications.
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged[12].
-
Tightly seal the vial with a cap containing a secure gasket to prevent ammonia leakage.
-
Incubate the vial at 55°C for 8-12 hours. The exact time depends on the base-protecting groups used[12].
-
After incubation, allow the vial to cool completely to room temperature before opening.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new, clean tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 2: UltraFAST Deprotection with AMA
This protocol is for rapid deprotection and requires the use of Ac-dC to prevent side reactions.
-
Prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. (Caution: Work in a well-ventilated fume hood).
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of the AMA solution.
-
Seal the vial tightly and let it stand at room temperature for 5 minutes to complete the cleavage from the support[3].
-
Incubate the vial at 65°C for 5-10 minutes to complete the deprotection[3][12].
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube and dry in a vacuum concentrator.
Protocol 3: Two-Step Deprotection for RNA Oligonucleotides
This protocol includes the final desilylation step required for RNA.
-
Step A: Cleavage and Base/Phosphate Deprotection
-
Perform cleavage and deprotection using AMA as described in Protocol 2. This removes the oligo from the support and deprotects the bases and phosphate backbone while leaving the 2'-hydroxyl silyl protecting groups intact[3].
-
After drying the oligonucleotide, proceed to the desilylation step.
-
-
Step B: 2'-Hydroxyl Desilylation
-
Prepare the desilylation reagent (e.g., triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent like DMSO or NMP).
-
Dissolve the dried oligonucleotide pellet in the desilylation reagent.
-
Incubate at the recommended temperature (e.g., 65°C) for the specified time (e.g., 2.5 hours).
-
Quench the reaction and purify the fully deprotected RNA oligonucleotide, typically via desalting or HPLC.
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers - Amerigo Scientific [amerigoscientific.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Nucleotide Phosphate Groups [tud.ttu.ee]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize racemization of Fmoc-Tyr(PO3Me2)-OH during coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the coupling of Fmoc-Tyr(PO3Me2)-OH in your solid-phase peptide synthesis (SPPS) experiments, ensuring the stereochemical integrity of your synthetic phosphopeptides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during coupling?
A1: Like other amino acids, the α-carbon of this compound is susceptible to epimerization (racemization) during the carboxyl group activation step of peptide coupling. This process is primarily base-catalyzed and proceeds through the formation of a planar oxazolone intermediate. The acidity of the α-proton is increased upon activation, making it easier for a base to abstract it. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of stereochemical purity. Factors such as strong bases, elevated temperatures, and prolonged activation times can exacerbate this issue.
Q2: What are the primary strategies to minimize racemization of this compound?
A2: The key strategies to minimize racemization focus on carefully selecting coupling reagents and additives, optimizing the base used, and controlling reaction conditions. These include:
-
Choice of Coupling Reagent and Additive: Employing coupling reagents that form less reactive intermediates or using them in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial.[1][2]
-
Base Selection: Using weaker or sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA), can significantly reduce the rate of racemization.[1]
-
Temperature Control: Performing the coupling reaction at a lower temperature (e.g., 0°C or room temperature) can help to slow down the rate of racemization.[3]
-
Minimizing Pre-activation Time: The longer the amino acid is in its activated state before coupling, the greater the opportunity for racemization. Therefore, it is important to minimize the pre-activation time.
Q3: Are there any specific considerations for the dimethyl phosphate protecting group on this compound?
A3: Yes, the dimethyl phosphate group has specific chemical properties to consider. One important point is that Fmoc-Tyr(PO(OMe)2)-OH can undergo partial monodemethylation when exposed to the piperidine solution used for Fmoc group removal.[4][5] This can lead to a heterogeneous peptide population. While this is a separate issue from racemization during coupling, it is a critical factor to consider for the overall purity of the final phosphopeptide.
Troubleshooting Guide: High Racemization of this compound
If you are observing significant racemization of your this compound residue, work through the following steps to diagnose and resolve the issue.
.dot
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Issue: Your current coupling reagent may be too reactive or you may not be using an appropriate additive.
-
Solution:
-
If using a carbodiimide-based reagent like DIC or DCC alone, always include an additive. OxymaPure and HOAt are generally more effective at suppressing racemization than HOBt.[1][2]
-
If using an onium salt (e.g., HBTU, TBTU), ensure an additive like HOBt or HOAt is present. For particularly sensitive couplings, consider switching to a HATU/HOAt-based system, which has been shown to result in lower epimerization.[1]
-
Consider using a phosphonium salt reagent like PyBOP, which is also known for low racemization levels.
-
Step 2: Assess Your Base Selection and Stoichiometry
-
Issue: The use of a strong, non-hindered base like DIPEA is a common cause of increased racemization.
-
Solution:
-
Replace DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that have been shown to significantly reduce racemization.[1][3]
-
Use the minimum amount of base necessary for the reaction to proceed. An excess of base will increase the risk of epimerization.
-
Step 3: Control Your Reaction Conditions
-
Issue: Elevated temperatures and prolonged activation times can increase the rate of racemization.
-
Solution:
-
Perform the coupling reaction at a lower temperature. If you are currently coupling at room temperature, try performing the reaction at 0°C.
-
Minimize the pre-activation time of the this compound before adding it to the resin. Ideally, pre-activation should be for the shortest time necessary to form the active species.
-
Step 4: Verify Reagent Quality and Protocol
-
Issue: Impurities in your this compound or other reagents, or inconsistencies in your protocol, could be contributing to the problem.
-
Solution:
-
Ensure that your this compound is of high purity and has not degraded during storage.
-
Use high-purity solvents and other reagents.
-
Review your protocol to ensure consistency in reagent equivalents, reaction times, and washing steps.
-
Data Presentation: Racemization Levels with Different Coupling Conditions
While specific quantitative data for this compound is limited in the literature, the following table provides representative data for other racemization-prone amino acids, which can guide the selection of coupling conditions.
Table 1: Comparison of Racemization Levels for Different Coupling Reagents and Bases
| Amino Acid Derivative | Coupling Reagent | Base | % D-Isomer (Racemization) | Reference |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | PyBOP | DIEA | 3.8% | [1] |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HBTU | DIEA | 1.7% | [1] |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HATU | DIEA | 1.3% | [1] |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HBTU | NMM | 0.6% | [1] |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HATU | NMM | 0.4% | [1] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt | DIPEA | 7.8% (5 min pre-activation) | [4] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt | DIPEA | 0.3% (5 min pre-activation) | [4] |
Note: The data for Fmoc-Ser(Ac₃GlcNAcα)-OH is from a study on a challenging glycosylated amino acid and highlights the significant impact of both the coupling reagent and the base on the level of epimerization. The error for all data points was reported as less than 0.3%.[1]
Experimental Protocols
The following are detailed protocols for the coupling of this compound using methods designed to minimize racemization. These protocols assume a standard 0.1 mmol scale synthesis and begin after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.
Protocol 1: Low-Racemization Coupling using HATU/NMM
This protocol is recommended for couplings where minimizing racemization is of the highest priority.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected using a standard protocol (e.g., 20% piperidine in DMF).
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation Mixture Preparation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).
-
Add N-methylmorpholine (NMM) (6 equivalents, 0.6 mmol) to the solution.
-
Allow the mixture to pre-activate for no more than 2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
.dot
Caption: Recommended workflow for a single low-racemization coupling cycle.
Protocol 2: Cost-Effective Low-Racemization Coupling using DIC/OxymaPure
This protocol offers a good balance between minimizing racemization and reagent cost.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Activation Mixture Preparation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents, 0.3 mmol) and OxymaPure (3 equivalents, 0.3 mmol) in DMF (2 mL).
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Washing and Monitoring:
-
Follow the same washing and monitoring steps as in Protocol 1.
-
Mandatory Visualizations
.dot
Caption: Simplified mechanism of racemization during peptide coupling.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Aggregation of Peptides Containing Fmoc-Tyr(PO3Me2)-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the phosphotyrosine analog, Fmoc-Tyr(PO3Me2)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation during SPPS when using this compound?
A1: Peptide aggregation during SPPS is a common challenge that arises from the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1] These aggregated structures can physically block reactive sites, resulting in incomplete deprotection and coupling reactions.[2] While sequences rich in hydrophobic amino acids are generally more susceptible to aggregation, the incorporation of this compound can introduce additional complexities. The bulky nature of the protected phosphotyrosine residue can contribute to steric hindrance and potentially alter the solvation properties of the peptide-resin complex, thereby promoting aggregation.
Q2: How can I identify on-resin peptide aggregation?
A2: Several signs during SPPS can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1]
-
Slow or Incomplete Reactions: A positive Kaiser test (indicating free primary amines) after a coupling step or sluggish Fmoc deprotection are strong indicators of aggregation.[2]
-
Physical Clumping: The resin may become sticky and form visible clumps.
-
Low Yield and Purity: A significant reduction in the final peptide yield and the presence of deletion sequences in the analytical data (e.g., HPLC, mass spectrometry) are common outcomes of aggregation.
Q3: Are there specific coupling reagents recommended for this compound to minimize aggregation?
A3: Yes, the choice of coupling reagent is critical. For phosphopeptide synthesis, including those with this compound, uronium/aminium-based reagents are generally preferred over carbodiimides. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[3] They rapidly form activated esters, which can improve coupling efficiency, especially for sterically hindered residues. It is also crucial to use a sufficient excess of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the acidic protons and facilitate the reaction.[3] Phosphonium-based reagents like PyBOP are also effective, particularly because the activated form of the phosphorodiester they generate does not undergo amidation, which can be a side reaction with this building block.[4]
Q4: Can the dimethyl protection on the phosphate group of this compound be lost during synthesis?
A4: Yes, partial loss of the methyl groups from the dimethyl phosphate can occur during the repeated piperidine treatments for Fmoc deprotection.[4] This can lead to a heterogeneous final product containing a mixture of dimethylated, monomethylated, and unprotected phosphotyrosine residues. To mitigate this, it is advisable to use milder Fmoc deprotection conditions if possible or to choose a synthetic strategy that minimizes the number of deprotection cycles after the incorporation of this compound.
Troubleshooting Guides
Issue 1: Poor Coupling Efficiency of this compound or Subsequent Residues
-
Symptom: Positive Kaiser test after coupling, low yield of the final peptide.
-
Possible Cause: On-resin aggregation, steric hindrance from the bulky protected phosphotyrosine.
-
Solutions:
-
Optimize Coupling Reagents: Switch to a more powerful uronium-based coupling reagent like HATU.[3]
-
Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).
-
Double Couple: After the initial coupling, perform a second coupling with a fresh solution of the activated amino acid.
-
Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight for difficult couplings.[5]
-
Issue 2: General Peptide Aggregation After Incorporating this compound
-
Symptom: Poor resin swelling, clumping of the resin, sluggish deprotection and coupling in subsequent cycles.
-
Possible Cause: The peptide sequence is prone to forming secondary structures, exacerbated by the presence of the modified tyrosine.
-
Solutions:
-
Solvent Modification: Switch from DMF to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties for many aggregating sequences. A mixture of DMF with 10-20% DMSO can also be effective.[1][2]
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like LiCl (0.5 M in DMF) before the coupling step to disrupt hydrogen bonding.[1]
-
Incorporate Structure-Disrupting Elements: If the sequence allows, introduce pseudoproline dipeptides at strategic locations (optimally spaced 5-6 residues apart) to break up secondary structures.[6][7][8]
-
Microwave Synthesis: Utilize a microwave peptide synthesizer. The elevated temperatures can help to disrupt aggregation and accelerate both deprotection and coupling reactions.[9]
-
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Class | Recommended Excess (vs. Resin Loading) | Key Advantages | Potential Issues |
| HATU | Uronium | 3-4 equivalents | High coupling efficiency, rapid reaction times, reduced risk of racemization.[3] | Higher cost. |
| HBTU | Uronium | 3-4 equivalents | Effective and widely used, good for standard couplings.[3] | Can lead to guanidinylation of the N-terminus if not pre-activated. |
| PyBOP | Phosphonium | 3-4 equivalents | Avoids side reactions with the phosphate group, byproducts are less hazardous.[4] | Can be less effective for highly hindered couplings compared to HATU. |
| DIC/HOBt | Carbodiimide | 3-4 equivalents | Cost-effective. | Can be sluggish and may lead to side reactions with the phosphate group.[3] |
Table 2: Troubleshooting Strategies for Peptide Aggregation
| Strategy | Principle | Typical Application | Expected Outcome |
| Solvent Change (DMF to NMP) | Improved solvation of the peptide-resin complex. | For sequences showing poor swelling in DMF. | Increased reaction rates and improved peptide purity.[2] |
| Chaotropic Salt Wash (e.g., LiCl) | Disruption of intermolecular hydrogen bonds. | Prior to a difficult coupling step in an aggregating sequence. | Improved accessibility of the N-terminus for coupling.[1] |
| Pseudoproline Dipeptides | Introduction of a "kink" in the peptide backbone to disrupt secondary structure formation.[7] | Inserted strategically in long or hydrophobic sequences. | Significantly improved synthesis efficiency and final purity.[6][8] |
| Microwave-Assisted SPPS | Use of elevated temperatures to disrupt aggregation and accelerate reactions. | For "difficult" sequences, including phosphopeptides. | Reduced reaction times and improved purity of the crude peptide.[9] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 3 min, 1 x 7 min). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Activation Mixture: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in a minimal volume of DMF.
-
Coupling: Add the activation mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling (double coupling) is recommended.
Protocol 2: Chaotropic Salt Wash for Aggregated Peptides
-
Deprotection and Initial Wash: Following Fmoc deprotection, wash the peptide-resin with DMF (3x).
-
Chaotropic Wash: Add a solution of 0.5 M LiCl in DMF to the resin and agitate for 15-30 minutes.
-
Final Wash: Drain the chaotropic salt solution and wash the resin thoroughly with DMF (5x) to remove any residual LiCl.
-
Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.
Visualizations
Caption: Optimized coupling workflow for this compound.
Caption: Troubleshooting logic for on-resin peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. kohan.com.tw [kohan.com.tw]
Technical Support Center: Synthesis of Long Phosphopeptides with Fmoc-Tyr(PO3Me2)-OH
Welcome to the technical support center for the synthesis of long phosphopeptides utilizing Fmoc-Tyr(PO3Me2)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for improving synthesis yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound for phosphopeptide synthesis?
A1: this compound offers a key advantage in the synthesis of phosphotyrosine-containing peptides due to the dimethyl protecting group on the phosphate. This protection minimizes side reactions associated with the unprotected phosphate group and is generally stable during the Fmoc-SPPS cycles. The methyl groups are typically removed during the final cleavage and deprotection step.
Q2: What are the most common challenges encountered when synthesizing long phosphopeptides with this compound?
A2: Researchers often face several challenges during the synthesis of long phosphopeptides, including:
-
Low Coupling Efficiency: The bulky nature of the phosphorylated tyrosine residue can lead to steric hindrance and incomplete coupling reactions.[1]
-
Peptide Aggregation: Long and hydrophobic peptide sequences are prone to aggregation on the solid support, which can block reactive sites and hinder both coupling and deprotection steps.[2][3]
-
Incomplete Fmoc Deprotection: Aggregation can prevent the complete removal of the Fmoc protecting group, leading to deletion sequences.[2]
-
Side Reactions: Partial loss of the methyl phosphate group during repeated piperidine-mediated cleavage of the Fmoc group can occur.[4] Additionally, aspartimide formation can be an issue in sequences containing Asp residues.[2]
Q3: Which coupling reagents are recommended for incorporating this compound?
A3: For efficient coupling of the sterically hindered this compound, uronium or aminium-based coupling reagents are highly recommended. Reagents such as HATU, HBTU, and HCTU have demonstrated high efficiency in promoting amide bond formation with phosphopeptides.[5][6][7] Phosphonium-based reagents like PyBOP can also be effective.[8] Carbodiimide-based methods (e.g., DIC/HOBt) may be slower and could lead to side reactions.[6]
Q4: How can peptide aggregation be minimized during the synthesis of long phosphopeptides?
A4: Several strategies can be employed to mitigate on-resin peptide aggregation:
-
Use of Low-Loading Resin: A lower substitution resin can increase the distance between peptide chains, reducing intermolecular interactions.[9]
-
Chaotropic Agents: Adding chaotropic salts like LiCl or using solvents like N-methylpyrrolidone (NMP) can help disrupt secondary structures.[2]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can improve reaction kinetics and disrupt aggregation.[2] Microwave-assisted synthesis has been shown to be effective for difficult phosphopeptides.[5]
-
Pseudoprolines and Backbone Protection: Incorporating pseudoproline dipeptides or using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[2]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your phosphopeptide synthesis.
Problem 1: Low Yield of the Final Phosphopeptide
| Potential Cause | Recommended Solution |
| Incomplete Coupling of this compound | 1. Double Couple: Perform a second coupling of the this compound residue.[1] 2. Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents. 3. Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU.[1] 4. Extend Coupling Time: Increase the reaction time to allow the coupling to proceed to completion. |
| Peptide Aggregation | 1. Incorporate Aggregation Disruptors: Use pseudoproline dipeptides or backbone protection (e.g., Hmb) in the sequence.[2] 2. Change Solvent System: Switch from DMF to NMP or add chaotropic agents.[2] 3. Utilize Microwave Synthesis: Employ microwave energy to enhance coupling efficiency and reduce aggregation.[5] |
| Incomplete Final Cleavage/Deprotection | 1. Optimize Cleavage Cocktail: Ensure the appropriate scavengers are used in the TFA cleavage cocktail to protect sensitive residues. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[10] 2. Extend Cleavage Time: For complete removal of the dimethyl phosphate protecting groups, a two-step cleavage procedure involving TMSOTf/TFA may be necessary.[4] |
Problem 2: Presence of Deletion Sequences in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | 1. Increase Deprotection Time/Repetitions: Extend the piperidine treatment time or perform additional deprotection steps.[1] 2. Use a Stronger Base: Consider using DBU in the deprotection solution for difficult sequences.[2] 3. Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.[1] |
| Aggregation Hindering Reagent Access | 1. Implement Anti-Aggregation Strategies: Refer to the solutions for peptide aggregation in "Problem 1". 2. Sonication: Gently sonicate the reaction vessel during deprotection to improve reagent penetration.[2] |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Phosphoamino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Notes |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Highly efficient for sterically hindered amino acids; low racemization.[7] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | A widely used and effective coupling reagent.[7] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Effective, but may be incompatible with unprotected phosphate groups.[11] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | A more economical option, but can be slower and may lead to side reactions.[7] |
Data is representative and can vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Coupling: Add the activation mixture to the deprotected peptide-resin and agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again.
-
Confirmation: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.[1]
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing sensitive residues like Met or Trp, add appropriate scavengers.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection and Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold ether and then dry it. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Two-Step Methyl Phosphate Deprotection
For complete removal of the methyl protecting groups from the phosphate, a stronger acid treatment may be required.
-
Initial Cleavage: Treat the peptide-resin with a mixture of TMSOTf/TFA/PhSMe/m-cresol/EDT to cleave the peptide from the resin and achieve partial demethylation.[4]
-
Complete Demethylation: Add DMS and additional TMSOTf to the mixture to drive the complete cleavage of the methyl groups.[4]
Visualizations
Caption: General workflow for solid-phase synthesis of phosphopeptides.
Caption: Troubleshooting guide for low phosphopeptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. kohan.com.tw [kohan.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation as a Tool To Modulate Aggregation Propensity and To Predict Fibril Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
Overcoming challenges in the synthesis of adjacent phosphotyrosine residues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the chemical synthesis of peptides containing adjacent phosphotyrosine (pY) residues. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing peptides with adjacent phosphotyrosine residues?
A1: The synthesis of peptides containing tandem phosphotyrosine residues presents several key difficulties:
-
Steric Hindrance: The bulky nature of the protected phosphate groups on adjacent residues can physically obstruct the coupling of the next amino acid, leading to incomplete reactions and lower yields.[1]
-
Electrostatic Repulsion: The negatively charged phosphate groups can repel each other and the incoming activated amino acid, further hindering coupling efficiency.[1]
-
Pyrophosphate Formation: With certain protecting group strategies, particularly when using Fmoc-Tyr(PO3H2)-OH, there is a risk of intramolecular pyrophosphate formation between the two adjacent phosphotyrosine residues.[2][3]
-
Incomplete Deprotection: The steric bulk around the phosphotyrosine residues can sometimes lead to incomplete removal of the Fmoc protecting group, resulting in deletion sequences.
-
Purification Difficulties: The high polarity and charge of the final phosphopeptide can make purification by reverse-phase HPLC challenging, often leading to poor peak shape and resolution.
Q2: Which protecting group strategy is recommended for the phosphate group on tyrosine during Fmoc-SPPS?
A2: The choice of phosphate protecting group is critical for a successful synthesis. Here's a comparison of common strategies:
| Protecting Group Strategy | Advantages | Disadvantages |
| Unprotected Phosphate (Fmoc-Tyr(PO3H2)-OH) | Cost-effective and direct. | Can lead to pyrophosphate formation and solubility issues. Coupling is often sluggish.[2][3] |
| Monobenzyl Ester (Fmoc-Tyr(PO(OBzl)OH)-OH) | A commonly used and commercially available option. | The remaining acidic proton can interfere with coupling reactions. |
| Di-tert-butyl Ester (Fmoc-Tyr(PO3tBu2)-OH) | Offers good protection and solubility. The tert-butyl groups are readily cleaved by TFA. | Can be more expensive than other options. |
| Dimethyl (Fmoc-Tyr(PO(OMe)2)-OH) | Provides good protection. | May be susceptible to partial deprotection during repeated piperidine treatments for Fmoc removal. |
For the synthesis of adjacent phosphotyrosine residues, using a fully protected phosphate group, such as the di-tert-butyl ester, is often recommended to minimize side reactions and improve coupling efficiency.
Q3: What are the best coupling reagents for incorporating phosphotyrosine residues?
A3: Due to the challenges of steric hindrance and electrostatic repulsion, more potent coupling reagents are generally required. Iminium/uronium-based reagents are often preferred over standard carbodiimide reagents.[4]
| Coupling Reagent | Class | Key Features |
| HATU, HCTU | Iminium/Uronium | Highly efficient and fast-acting, even for sterically hindered couplings. Recommended for difficult sequences.[4] |
| PyBOP, PyAOP | Phosphonium | Strong coupling reagents with high reactivity. PyAOP is particularly effective for hindered couplings. |
| DIC/HOBt | Carbodiimide | A standard and cost-effective option, but may be less effective for challenging phosphopeptide syntheses and can increase the risk of racemization.[5] |
Using a higher concentration of the coupling reagent and amino acid, along with extended coupling times, can also help to drive the reaction to completion.[5]
Troubleshooting Guide
Problem 1: Low yield of the final phosphopeptide.
| Possible Cause | Suggested Solution |
| Incomplete Coupling | * Use a more potent coupling reagent like HATU or PyBOP.[4]* Increase the equivalents of amino acid and coupling reagent (e.g., 3-5 equivalents).* Extend the coupling time or perform a double coupling for the phosphotyrosine residues and the subsequent amino acid.[4]* Perform the synthesis at an elevated temperature to disrupt potential aggregation.[6] |
| Incomplete Fmoc Deprotection | * Extend the piperidine treatment time.* Consider using a stronger base solution, such as DBU in DMF, for the deprotection step, especially if aggregation is suspected.[6] |
| Peptide Aggregation on Resin | * Switch the synthesis solvent from DMF to NMP or use a mixture of solvents.[6]* Incorporate pseudoproline dipeptides in the sequence if possible to disrupt secondary structure formation. |
| Loss During Cleavage/Workup | * Ensure the cleavage cocktail is appropriate for your peptide and resin. For peptides with sensitive residues, include scavengers like triisopropylsilane (TIS) and water.* If the peptide precipitates in the cleavage cocktail, try different precipitation and washing solvents, such as cold diethyl ether.[5] |
Problem 2: Presence of significant impurities in the crude product.
| Possible Cause | Suggested Solution |
| Deletion Sequences | This is often due to incomplete coupling or deprotection. Refer to the solutions for "Low Yield". A test cleavage and MS analysis of a small amount of resin at intermediate steps can help pinpoint where the synthesis is failing.[5] |
| Side Reactions (e.g., Pyrophosphate formation) | * Use a fully protected phosphotyrosine building block (e.g., Fmoc-Tyr(PO3tBu2)-OH) to prevent this intramolecular reaction. |
| Racemization | * Avoid excessive exposure to basic conditions.* Use coupling reagents with additives like HOBt or Oxyma to suppress racemization. |
Problem 3: Difficulty in purifying the phosphopeptide by HPLC.
| Possible Cause | Suggested Solution |
| Poor Peak Shape/Broad Peaks | * The highly charged nature of phosphopeptides can lead to interactions with the silica backbone of the column. Use a column with end-capping or a different stationary phase.* Optimize the mobile phase. A shallower gradient and the addition of a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape. |
| Low Recovery | * Phosphopeptides can adhere to metal surfaces in the HPLC system. Using a biocompatible or PEEK-lined system can help.* Consider alternative purification methods such as ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC). |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide with Adjacent Phosphotyrosine Residues
This protocol outlines a general procedure for the manual or automated synthesis of a peptide containing a -pYpY- motif.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide MBHA for a C-terminal amide).
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Amino Acid Coupling (General Cycle):
-
Deprotection: Remove the Fmoc group from the resin-bound amine by treating with 20% piperidine in DMF (1 x 1 min, 1 x 7 min). Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), a coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF.
3. Incorporation of Adjacent Phosphotyrosine Residues:
-
For the coupling of the first and second Fmoc-Tyr(PO3R2)-OH (where R is a protecting group like tBu), use the general coupling procedure but with the following modifications:
-
Use 3-5 equivalents of the protected phosphotyrosine.
-
Use a potent coupling reagent like HATU.
-
Extend the coupling time to 2-4 hours or perform a double coupling.
-
-
The amino acid following the second phosphotyrosine may also require a double coupling due to steric hindrance.
4. Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin.
-
Prepare a cleavage cocktail, for example, 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Purification by Reverse-Phase HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often required for good separation of phosphopeptides. For example, 5-40% B over 35 minutes.
-
Detection: Monitor the absorbance at 220 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the desired phosphopeptide.
-
Pool the pure fractions and lyophilize.
Protocol 3: Analysis by Mass Spectrometry
1. Sample Preparation:
-
The purified phosphopeptide can be analyzed directly. For more complex samples, enrichment may be necessary.
2. Phosphopeptide Enrichment (Optional):
-
IMAC (Immobilized Metal Affinity Chromatography):
-
TiO2 (Titanium Dioxide) Chromatography:
-
Load the acidified peptide sample onto a TiO2 column.
-
Wash with an acidic, low-acetonitrile buffer.
-
Elute with a high pH buffer.
-
3. Mass Spectrometry Analysis:
-
Use an ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometer.
-
In MS/MS mode, phosphopeptides often show a characteristic neutral loss of the phosphate group (98 Da for H3PO4 or 80 Da for HPO3). This can be used as a diagnostic tool.
-
Techniques like Multi-Stage Activation (MS3) can be used to fragment the peptide backbone after the neutral loss for sequence confirmation.
Signaling Pathways and Experimental Workflows
Adjacent phosphotyrosine residues often function as docking sites for signaling proteins containing tandem SH2 domains. This "bidentate" interaction provides higher affinity and specificity compared to binding to a single phosphotyrosine.[8] A key example is the immunoreceptor tyrosine-based activation motif (ITAM) found in the signaling chains of immune receptors like the T-cell receptor (TCR) and B-cell receptor (BCR).[9]
Syk/ZAP-70 Signaling Pathway
Upon receptor activation, the two tyrosines within the ITAM are phosphorylated by Src-family kinases. This creates a docking site for the tandem SH2 domains of Syk or ZAP-70, leading to their recruitment and activation, which propagates the downstream signal.[10][11][12]
References
- 1. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Enrichment of Phosphopeptides via Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoreceptor tyrosine-based activation motif - Wikipedia [en.wikipedia.org]
- 10. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and function of Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Best Practices for Fmoc-Tyr(PO3Me2)-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling, storing, and effectively utilizing Fmoc-Tyr(PO3Me2)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound for phosphopeptide synthesis?
A1: this compound offers a key advantage in the synthesis of phosphotyrosine-containing peptides due to its fully protected phosphate group. This protection prevents potential side reactions and solubility issues that can arise from the free phosphate's acidic nature during peptide synthesis. The dimethyl protection is generally stable to the basic conditions of Fmoc deprotection, providing good orthogonality.
Q2: How should I store this compound?
A2: For long-term storage, it is recommended to keep solid this compound at 2-8°C in a tightly sealed container to protect it from moisture. For solutions in DMF, it is best to prepare them fresh before use. If short-term storage of a solution is necessary, it should be kept at low temperatures and used as soon as possible, as the stability of Fmoc-amino acids in solution can be limited.
Q3: My this compound is not dissolving well in DMF. What can I do?
A3: Poor solubility of Fmoc-amino acids in DMF can be due to several factors, including the quality of the solvent, low laboratory temperatures, or the inherent properties of the amino acid derivative. To improve solubility, you can try the following:
-
Ensure you are using high-purity, peptide-synthesis-grade DMF.
-
Gently warm the solution to 30-40°C.
-
Use sonication to aid dissolution.
-
Consider using an alternative solvent such as N-methylpyrrolidone (NMP), which often has better solvating properties.
Q4: I am observing incomplete coupling of this compound. What are the likely causes and solutions?
A4: Incomplete coupling can be due to steric hindrance, peptide aggregation on the resin, or inefficient activation. To address this, consider the following:
-
Use a more potent coupling reagent: Reagents like HATU or HCTU are often more effective for coupling bulky or challenging amino acids.
-
Increase coupling time: Extending the reaction time can help drive the coupling to completion.
-
Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of activated this compound.
-
Address peptide aggregation: If you suspect aggregation, consider using a more polar solvent like NMP or adding chaotropic salts to your washing steps.
Q5: Is there a risk of the dimethyl phosphonate group being cleaved during Fmoc deprotection?
A5: While the dimethyl phosphonate group is generally stable to the standard 20% piperidine in DMF used for Fmoc deprotection, some studies suggest that partial dealkylation of methyl-protected phosphotyrosine can occur with prolonged or repeated exposure to piperidine.[1] To minimize this risk, it is advisable to:
-
Use the minimum necessary Fmoc deprotection times.
-
For particularly sensitive sequences, consider using a less nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal, although this requires careful optimization as DBU can promote other side reactions.[1]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final phosphopeptide | Incomplete coupling of this compound. Incomplete final deprotection of the dimethyl phosphonate group. Peptide aggregation. | Double couple this compound using a stronger coupling reagent like HATU. Optimize the final cleavage and deprotection conditions (see Experimental Protocols). Switch to NMP as the synthesis solvent. |
| Presence of a deletion sequence lacking phosphotyrosine | Incomplete coupling of this compound. | See solutions for "Low yield of the final phosphopeptide". Monitor coupling completion with a Kaiser test. |
| Unexpected mass corresponding to loss of one or two methyl groups in the final peptide | Partial demethylation during repeated Fmoc deprotection steps. | Minimize Fmoc deprotection times. Consider using DBU for Fmoc removal for sensitive sequences.[1] |
| Difficulty in purifying the final phosphopeptide | Presence of closely eluting side products from incomplete coupling or deprotection. | Optimize coupling and deprotection protocols. Consider a different protecting group strategy if issues persist. |
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | 2-8°C | Long-term | Keep in a tightly sealed container, protected from moisture. |
| Solution in DMF | Room Temperature | < 24 hours | Prepare fresh for best results. |
| Solution in DMF | -20°C | Short-term | Use as soon as possible; repeated freeze-thaw cycles should be avoided. |
Table 2: Qualitative Stability of this compound in Solution
| Solvent | Condition | Relative Stability | Potential Degradation Products |
| DMF | Room temperature, > 24 hours | Moderate | Free Tyr(PO3Me2)-OH, dibenzofulvene-piperidine adduct |
| NMP | Room temperature, > 24 hours | Moderate | Similar to DMF |
| Dichloromethane (DCM) | Room temperature | Good | Less prone to degradation than in polar aprotic solvents. |
Experimental Protocols
Protocol 1: Coupling of this compound in SPPS
This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes. Drain the DMF.
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to prepare for the next Fmoc deprotection step.
Protocol 2: Final Cleavage and Deprotection of the Dimethyl Phosphonate Group
A two-step deprotection methodology is often required for the complete removal of the dimethyl phosphonate group.[2]
-
Initial Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. This will cleave the peptide from the resin and remove most acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Dimethyl Phosphonate Deprotection:
-
The complete removal of the methyl groups from the phosphate can be challenging and may require stronger acidic conditions or specific reagents. A common approach involves treatment with a solution of trimethylsilyl bromide (TMSBr) or a mixture of TFA and thioanisole.
-
Option A (TMSBr): After initial cleavage and precipitation of the peptide, dissolve the crude peptide in a solution of TMSBr in TFA/thioanisole. The reaction is typically monitored by HPLC and mass spectrometry.
-
Option B (TFA/Thioanisole): After the initial cleavage, the peptide can be subjected to a prolonged treatment with a TFA/thioanisole mixture at room temperature or slightly elevated temperatures.
-
-
Work-up:
-
After deprotection, precipitate the crude peptide by adding the acidic solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purify the crude phosphopeptide by reverse-phase HPLC.
-
Mandatory Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
Modifying coupling times and temperatures for hindered Fmoc-Tyr(PO3Me2)-OH couplings
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Tyr(PO3Me2)-OH during solid-phase peptide synthesis (SPPS). The bulky dimethylphosphonate side chain presents significant steric hindrance, often requiring modifications to standard coupling protocols.
Troubleshooting Guide: Overcoming Hindered Couplings
This guide addresses common issues observed during the coupling of this compound and provides systematic solutions in a question-and-answer format.
Symptom: Positive Kaiser test (blue beads) after a standard coupling cycle.
-
Question: My Kaiser test is positive after coupling this compound using standard conditions (e.g., 1-2 hours at room temperature). What does this mean and what should I do first?
-
Answer: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction was incomplete. This is a common issue with sterically hindered amino acids like this compound. The first step is to review your initial strategy and consider immediate, straightforward modifications.
-
Extend Coupling Time: The simplest first step is to allow the reaction to proceed for a longer duration. Instead of the standard 1-2 hours, extend the coupling time to 4 hours, or even overnight, and re-test.[1][2]
-
Double Coupling: If extending the time is insufficient, performing a second coupling is a highly effective method to drive the reaction to completion.[1][3] After the initial coupling, wash the resin thoroughly and repeat the coupling step with a fresh solution of activated amino acid and reagents.[3]
-
Symptom: Coupling remains incomplete even after extended time or a double coupling.
-
Question: I've tried a 4-hour coupling and a double coupling, but I'm still getting a positive Kaiser test. What are my next options?
-
Answer: If basic modifications fail, more significant changes to the reaction conditions are necessary. This involves optimizing your reagents, solvent, and temperature.
-
Change Coupling Reagent: Standard carbodiimide reagents (like DIC) may be too slow. Switch to a more potent onium salt-based reagent.[2] HATU, HCTU, and COMU are highly recommended for hindered couplings as they form more reactive activated esters.[4] PyBOP is also a very effective choice for such challenging residues.[5]
-
Increase Temperature: Elevating the temperature can help overcome the activation energy barrier of the reaction.[2] Moderate heating to 50°C for 30-60 minutes can significantly improve coupling efficiency.[6] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective, allowing for rapid heating to temperatures like 75°C for short durations (5-30 minutes), which can drive difficult couplings to completion.[7][8]
-
Modify Solvent: Peptide aggregation can block reactive sites on the resin. If you are using DMF, switching to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties, can disrupt aggregation and improve reaction efficiency.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a difficult amino acid to couple? A1: The difficulty arises from steric hindrance. The bulky dimethylphosphonate group, -P(O)(OMe)₂, on the tyrosine side chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows down the reaction kinetics, often leading to incomplete coupling under standard conditions.[8]
Q2: Which coupling reagents are most effective for this compound? A2: For sterically demanding residues, uronium/aminium or phosphonium salt-based reagents are superior to carbodiimides alone.[2]
-
HATU/HCTU: Among the most efficient reagents due to the high reactivity of the OAt/O-6-ClBt esters they form.[4]
-
COMU: Comparable or superior in reactivity to HATU, with an improved safety profile.[4]
-
PyBOP: A proven, effective reagent for coupling hindered amino acids, including those with phosphonate groups.[5]
Q3: Can I just increase the excess of amino acid and coupling reagents? A3: Yes, using a higher excess of reagents (e.g., 3-5 equivalents relative to the resin loading) is a common strategy to drive a difficult reaction to completion.[1][8] However, this should be combined with other optimization methods like extending the reaction time or using more potent reagents for best results, as simply increasing the excess may not be sufficient on its own.
Q4: Is there a risk of racemization when modifying coupling conditions? A4: Yes, prolonged reaction times at elevated temperatures, especially with strong bases like DIPEA, can increase the risk of racemization.[7] To mitigate this, use the shortest time necessary to achieve complete coupling. When using onium salt reagents, avoid long pre-activation times. For particularly sensitive residues, using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[1][7]
Data Presentation: Coupling Parameter Optimization
The following table summarizes recommended modifications to standard SPPS protocols for the successful incorporation of this compound.
| Parameter | Standard Conditions | Optimized Range for Hindered Coupling | Notes |
| Fmoc-Amino Acid Equivalents | 2 - 3 | 3 - 5 | A higher excess helps drive the reaction equilibrium toward the product.[1][8] |
| Coupling Reagent | DIC / HOBt | HATU, HCTU, COMU, PyBOP | Onium salt reagents are more potent and effective for sterically hindered residues.[4][5] |
| Base Equivalents (e.g., DIPEA) | 4 - 6 | 6 - 10 | A sufficient excess of non-nucleophilic base is critical for efficient activation.[8] |
| Reaction Time (Room Temp) | 1 - 2 hours | 2 - 24 hours | Extending the time is a simple and effective initial troubleshooting step.[1][7] |
| Reaction Temperature (°C) | 20 - 25 °C | 50 - 75 °C | Increased temperature, especially with microwave assistance, can overcome the activation barrier.[2][7] |
| Solvent | DMF | NMP or DMF/DCM mixtures | NMP can improve solvation and disrupt peptide chain aggregation.[7] |
| Coupling Strategy | Single Coupling | Double Coupling | Repeating the coupling step with fresh reagents is a robust method to ensure completion.[3][9] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is recommended for situations where standard coupling methods have failed.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in high-quality, amine-free DMF or NMP for at least 30 minutes.
-
Activation Mixture: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.
-
Activation: Add a non-nucleophilic base such as DIPEA (8 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction can be heated to 50°C for 60 minutes.[6]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[7] If the test is positive, proceed to Protocol 2.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF or NMP (5-7 times) to remove excess reagents.
Protocol 2: Double Coupling Procedure
Perform this procedure if the Kaiser test is positive after the initial coupling attempt (e.g., Protocol 1, step 5).
-
Initial Wash: After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.[3]
-
Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, steps 2 and 3.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours at room temperature.[3]
-
Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin thoroughly with DMF (5-7 times) before proceeding to the next Fmoc-deprotection step.
-
(Optional) Capping: If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted amines with a solution of acetic anhydride and a base (e.g., DIPEA or NMM) in DMF to prevent the formation of deletion sequences.[10][11]
Visual Workflow
The following diagram illustrates a logical troubleshooting workflow for incomplete this compound coupling.
Caption: Troubleshooting workflow for incomplete this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-Tyr(PO3Me2)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phosphopeptides is a critical tool for studying cellular signaling, developing kinase inhibitors, and creating new therapeutic agents. The incorporation of phosphotyrosine (pTyr) into peptides requires specialized, protected amino acid building blocks compatible with solid-phase peptide synthesis (SPPS). Among the available options, Fmoc-Tyr(PO(OBzl)OH)-OH has been a mainstay, while Fmoc-Tyr(PO3Me2)-OH offers an alternative with distinct characteristics. This guide provides an objective comparison of these two reagents, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal building block for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Fmoc-Tyr(PO(OBzl)OH)-OH |
| Phosphate Protection | Dimethyl ester (fully protected) | Monobenzyl ester (partially protected) |
| Coupling | Standard coupling protocols applicable | Requires optimized conditions (uronium reagents, excess base) |
| Deprotection | Two-step, harsher conditions (TMSOTf/TFA) | Standard single-step TFA cleavage |
| Side Reaction Risk | Potential for incomplete deprotection | Potential for side reactions during coupling due to free phosphate hydroxyl |
| Commonality of Use | Less common | Most frequently used derivative for pTyr incorporation[1] |
Performance Comparison
The choice between the dimethyl and monobenzyl protected versions of Fmoc-pTyr-OH hinges on a trade-off between ease of coupling and the conditions required for final deprotection.
This compound: The Fully Protected Advantage
The dimethyl ester protection of the phosphate group in this compound renders it fully protected and uncharged. This allows for the use of standard coupling reagents and conditions, similar to other non-phosphorylated Fmoc-amino acids. This can be advantageous in preventing side reactions that can occur with a free phosphate hydroxyl group during activation.
However, the stability of the methyl protecting groups necessitates a more stringent deprotection strategy. Standard TFA cleavage is insufficient for complete removal. A two-step deprotection protocol is required, typically involving a hard acid cocktail containing trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a scavenger like thioanisole in TFA.[2][3]
Fmoc-Tyr(PO(OBzl)OH)-OH: The Established Workhorse
Fmoc-Tyr(PO(OBzl)OH)-OH is the most widely used building block for incorporating phosphotyrosine in Fmoc-SPPS.[1] Its primary advantage is the lability of the benzyl protecting group to standard TFA cleavage cocktails, allowing for simultaneous deprotection with other side-chain protecting groups and cleavage from the resin.[1]
The main challenge with this reagent lies in its partially protected phosphate, which possesses a free hydroxyl group. This acidic proton can interfere with coupling reactions, particularly when using carbodiimide-based activators. To overcome this, the use of uronium-based coupling reagents such as HBTU or HATU, in conjunction with an excess of a non-nucleophilic base like diisopropylethylamine (DIPEA), is recommended to ensure efficient incorporation.[1][4]
Quantitative Data Summary
Table 1: Coupling and Deprotection Parameters
| Parameter | This compound | Fmoc-Tyr(PO(OBzl)OH)-OH |
| Typical Coupling Reagents | PyBOP, HBTU, HATU | HBTU, HATU, TBTU[5] |
| Typical Base | DIPEA | DIPEA (often in excess)[4] |
| Coupling Time | Standard (e.g., 1-2 hours) | Can be sluggish; may require extended time[5] |
| Deprotection Reagent | 1. TMSOTf-thioanisole/TFA2. Modified TMSOTf-thioanisole/TFA with DMS[2] | 95% TFA with scavengers[1] |
| Deprotection Time | Multi-step, several hours | 2-4 hours |
Table 2: Reported Yields and Purity
| Peptide Sequence | Phospho-Tyr Derivative | Overall Yield | Purity | Reference |
| MAP-kinase peptide (19-mer) | Boc-Tyr(PO3Me2)-OH | 24% | High | [2] |
| Model peptides | Fmoc-Tyr(PO3Bzl2)-OH | Lower purity | Lower purity | [6] |
| CTEDQY(pS)LVED-NH2 | Fmoc-Ser(PO(OBzl)OH)-OH | - | 82% | [7] |
| CSDGG(pY)MDMSK-NH2 | Fmoc-Tyr(PO(OBzl)OH)-OH | - | 62% | [7] |
Note: The data for this compound is extrapolated from studies using the Boc-protected analogue, as specific Fmoc-based synthesis data with this derivative is limited. The purity of phosphopeptides can be highly sequence-dependent.
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol is based on the methodology for a similar dimethyl-protected phosphoamino acid, Fmoc-Abu(PO3Me2)-OH.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate a solution of this compound (3 eq.), PyBOP (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Coupling of Fmoc-Tyr(PO(OBzl)OH)-OH
This is a widely accepted protocol for this reagent.
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Confirmation: Perform a Kaiser test.
Protocol 3: Two-Step Deprotection of Dimethyl Phosphate Group
This protocol is adapted from the work of Otaka et al. for Boc-protected peptides and is expected to be effective for Fmoc-synthesized peptides.[2]
-
First Step (High Acidity): Treat the peptide-resin with a cocktail of 1 M TMSOTf-thioanisole in TFA, with m-cresol and ethanedithiol (EDT) as additional scavengers, for 1.5-2 hours at 0°C.
-
Second Step (Low Acidity): Add dimethyl sulfide (DMS) to the reaction mixture to reduce the acidity and facilitate the SN2 reaction for the second methyl group cleavage. Continue the reaction for several hours.
-
Peptide Precipitation: Precipitate the cleaved and deprotected peptide in cold diethyl ether.
Protocol 4: Deprotection of Monobenzyl Phosphate Group
This is a standard final cleavage and deprotection protocol in Fmoc-SPPS.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 7. kohan.com.tw [kohan.com.tw]
A Head-to-Head Comparison: The Advantages of Fmoc-Tyr(PO3Me2)-OH in Phosphopeptide Synthesis
In the intricate world of synthetic peptide chemistry, particularly for researchers engaged in cell signaling and drug development, the precise incorporation of phosphotyrosine (pTyr) residues is paramount. The choice of the protected phosphotyrosine building block can significantly impact the efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive, data-driven comparison between two key phosphotyrosine derivatives: the unprotected Fmoc-Tyr(PO3H2)-OH and the dimethyl-protected Fmoc-Tyr(PO3Me2)-OH, highlighting the clear advantages of the latter in modern SPPS workflows.
The synthesis of phosphopeptides is often challenging due to the inherent properties of the phosphate group. The unprotected phosphate moiety in Fmoc-Tyr(PO3H2)-OH introduces significant hurdles, including poor solubility and sluggish coupling reactions.[1] Furthermore, the free phosphate group can lead to undesirable side reactions, such as aggregation and pyrophosphate formation, especially in sequences with adjacent phosphotyrosine residues.[2][3] To circumvent these issues, protection of the phosphate group is a widely adopted strategy. The dimethylated version, this compound, offers a robust solution, enhancing both the handling of the amino acid derivative and its performance during peptide synthesis.
Performance Comparison: A Data-Driven Analysis
The advantages of utilizing this compound become evident when directly comparing its physicochemical and reactive properties to those of Fmoc-Tyr(PO3H2)-OH.
| Parameter | This compound | Fmoc-Tyr(PO3H2)-OH | Advantage |
| Solubility | Good solubility in common SPPS solvents (e.g., DMF, NMP). A similar fully protected derivative, Fmoc-Tyr(PO(NMe2)2)-OH, is described as "clearly soluble" at a concentration of 1 mmole in 2 ml of DMF. | Sparingly soluble. For instance, its solubility in DMSO is reported to be in the range of 1-10 mg/mL.[2] | This compound |
| Coupling Efficiency | Compatible with standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) leading to efficient incorporation. | Often exhibits sluggish and incomplete coupling, frequently requiring stronger and more costly coupling reagents like HATU to drive the reaction to completion.[1] | This compound |
| Side Reactions | The protected phosphate group minimizes the risk of side reactions. | Prone to side reactions, most notably the formation of pyrophosphate linkages between adjacent phosphotyrosine residues.[1][3] | This compound |
| Aggregation | Reduced tendency for peptide aggregation due to the neutral, protected phosphate group. | The free phosphate can contribute to inter-chain hydrogen bonding, leading to peptide aggregation and difficult synthesis. | This compound |
| Deprotection | Requires a specific final deprotection step to remove the methyl groups. | No additional deprotection step is needed for the phosphate group. | Fmoc-Tyr(PO3H2)-OH |
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Standard Coupling of this compound
This protocol outlines the coupling of this compound using HBTU as the coupling reagent on a 0.1 mmol scale.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 eq.)
-
HBTU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
In a separate vial, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method (e.g., Kaiser test).
-
After completion, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Final Deprotection of the Dimethyl Phosphate Group
This protocol describes the removal of the methyl protecting groups from the phosphotyrosine residue and the simultaneous cleavage of the peptide from the resin. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Peptide-resin with N-terminal Fmoc group removed and side-chain protected amino acids, including Tyr(PO3Me2)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
Trimethylsilyl bromide (TMSBr)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare a cleavage cocktail by combining TFA, thioanisole, and m-cresol. Cool the mixture to 0°C.
-
Slowly add TMSBr to the cooled cleavage cocktail.
-
Add the dry peptide-resin to the cleavage cocktail.
-
Stir the mixture at 0°C for 6 hours under a nitrogen atmosphere.[4]
-
Filter the resin and wash it with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the chemical structures, a simplified SPPS workflow, and the rationale behind the choice of the protected phosphotyrosine derivative.
Caption: Chemical structures of this compound and Fmoc-Tyr(PO3H2)-OH.
References
A Comparative Guide to the Analytical Validation of Phosphopeptides Synthesized with Fmoc-Tyr(PO₃Me₂)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phosphopeptides is a critical enabling technology for the study of cellular signaling pathways, kinase activity, and the development of novel therapeutics. The choice of the phosphorylated amino acid building block significantly impacts the yield, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of phosphopeptides synthesized using Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphosphoryl)-L-tyrosine (Fmoc-Tyr(PO₃Me₂)-OH) with other common alternatives, supported by experimental data and detailed analytical validation protocols.
Performance Comparison of Fmoc-Protected Phosphotyrosine Derivatives
The selection of the phosphate protecting group on the Fmoc-tyrosine derivative is a crucial parameter in phosphopeptide synthesis. The ideal protecting group should be stable to the basic conditions of Fmoc deprotection while allowing for efficient and clean removal during the final cleavage from the resin. This section compares the performance of Fmoc-Tyr(PO₃Me₂)-OH with other frequently used derivatives.
| Feature | Fmoc-Tyr(PO₃Me₂)-OH | Fmoc-Tyr(PO₃H₂)-OH | Fmoc-Tyr(PO(OBzl)OH)-OH | Fmoc-Tyr(PO₃tBu₂)-OH |
| Phosphate Protection | Dimethyl ester | Unprotected | Monobenzyl ester | Di-tert-butyl ester |
| Relative Cost | Moderate | Low | High | High |
| Coupling Efficiency | High | Sluggish, requires optimized conditions | Good, but can be problematic | High |
| Side Reactions | Minimal during coupling | Potential for pyrophosphate formation and side reactions at the phosphate group | Risk of benzyl group side reactions during cleavage | Minimal |
| Deprotection Conditions | Requires strong acid (e.g., TFA with scavengers) for cleavage of methyl groups | No phosphate deprotection needed | Benzyl group removed by TFA, but can be slow | t-Butyl groups removed by TFA |
| Crude Purity | Generally high | Lower, with potential for more side products | Moderate to high | High |
| Overall Yield | Good | Variable, often lower | Good | Good |
Experimental Protocols
Detailed methodologies for the synthesis and analytical validation of phosphopeptides are crucial for reproducibility and accurate interpretation of results.
Solid-Phase Peptide Synthesis (SPPS) of a Model Phosphopeptide
This protocol outlines the manual synthesis of a model phosphopeptide using Fmoc-Tyr(PO₃Me₂)-OH.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), isopropanol (IPA) (3x), and finally DMF (3x).
2. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
For the incorporation of Fmoc-Tyr(PO₃Me₂)-OH, use the same coupling conditions.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
After complete coupling, wash the resin as described in step 1.
3. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Wash the resin as described in step 1.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
HPLC Analysis and Purification
Instrumentation:
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column (e.g., 5 µm particle size, 100 Å pore size).
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
Protocol:
-
Dissolve the crude peptide in a small amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified phosphopeptide.
Mass Spectrometry (MS) Analysis
Instrumentation:
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Protocol:
-
Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% ACN/0.1% formic acid for ESI).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of the phosphopeptide to confirm its identity.
-
Perform tandem MS (MS/MS) to confirm the peptide sequence and the location of the phosphate group.
³¹P NMR Spectroscopy
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer equipped with a phosphorus probe.
Protocol:
-
Dissolve the purified phosphopeptide in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ³¹P NMR spectrum with proton decoupling.
-
The chemical shift of the phosphorus signal will confirm the presence of the phosphate group. The typical chemical shift for a phosphotyrosine residue is around -4 to 0 ppm, depending on the pH.[1]
-
For quantitative analysis, an internal standard can be used.
Mandatory Visualizations
Experimental workflow for phosphopeptide synthesis and validation.
Simplified EGFR signaling pathway leading to cell proliferation.
Simplified Insulin Receptor signaling pathway leading to glucose uptake.
References
Verifying the Phosphorylation State of Tyr(PO3Me2) Peptides: A Comparative Guide to 31P NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signaling, regulating a vast array of physiological and pathological processes. The study of synthetic peptides containing phosphorylated tyrosine (pTyr) and its analogs, such as the dimethylated phosphotyrosine [Tyr(PO3Me2)], is crucial for dissecting these pathways and for the development of novel therapeutics. 31P Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, non-destructive, and quantitative method to verify the phosphorylation state of these peptides. This guide provides a comprehensive comparison of 31P NMR with alternative analytical techniques, supported by experimental data and detailed protocols.
The Central Role of 31P NMR in Phosphopeptide Analysis
31P NMR spectroscopy is a powerful tool for the analysis of phosphorus-containing compounds. Due to the 100% natural abundance and spin-1/2 nucleus of the 31P isotope, it provides sharp signals with a wide chemical shift range, allowing for the unambiguous identification and quantification of different phosphorus environments. In the context of Tyr(PO3Me2) peptides, 31P NMR serves to:
-
Confirm the presence of the desired dimethylated phosphate group.
-
Distinguish the dimethylated species from the corresponding monomethylated and unmethylated phosphotyrosine.
-
Provide insights into the chemical environment of the phosphate group.
Comparative Analysis of Phosphorylation State Verification Methods
While 31P NMR is a robust technique, several other methods are commonly employed for the analysis of peptide phosphorylation. The following table provides a quantitative comparison of these methods.
| Feature | 31P NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) | Immunoassays (e.g., ELISA, Western Blot) | Affinity Chromatography (IMAC, TiO2) |
| Principle | Nuclear spin properties of 31P | Mass-to-charge ratio of ionized peptides and their fragments | Antibody-antigen recognition | Chelation or adsorption of phosphate groups |
| Quantitative? | Yes (with internal standard) | Relative and absolute (with isotopic labeling) | Semi-quantitative to quantitative | Primarily for enrichment, not direct quantification |
| Sensitivity | Micromolar to millimolar range | Femtomole to attomole range | Picomolar to nanomolar range | Nanomole to picomole range |
| Resolution | High (distinguishes different phosphate esters) | High (can resolve isobaric peptides) | Dependent on antibody specificity | Low (enriches all phosphopeptides) |
| Site Localization | Not directly applicable | Yes (via fragmentation analysis) | No (unless using site-specific antibodies) | No |
| Sample Prep | Minimal | More complex (digestion, desalting) | Requires specific antibodies | Requires optimization of binding/elution |
| Throughput | Low to medium | High | High | Medium |
| Key Advantage | Non-destructive, direct observation of phosphorus | High sensitivity and site localization | High specificity and throughput | Effective for phosphopeptide enrichment |
| Key Limitation | Lower sensitivity | Indirect detection, potential for ion suppression | Antibody availability and cross-reactivity | Non-specific binding can occur |
31P NMR Chemical Shift Data for Phosphorylated Amino Acids
The 31P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. The table below summarizes the expected chemical shifts for phosphotyrosine and its dimethylated analog, as well as for phosphoserine and phosphothreonine for comparative purposes. Chemical shifts are referenced to external 85% H3PO4.
| Phosphorylated Residue | Chemical Shift (δ) ppm | Notes |
| Phosphotyrosine (pTyr) | -3.8 (pH 4.0), 0.2 (pH 8.0)[1] | Chemical shift is pH-dependent. |
| Tyr(PO3Me2) | ~ -2 to -5 | Estimated based on data for dimethyl aryl phosphates. The precise chemical shift can vary depending on the peptide sequence and solvent conditions. |
| Phosphoserine (pSer) | 0.6 (pH 4.0), 4.9 (pH 8.0)[1] | |
| Phosphothreonine (pThr) | -0.1 (pH 4.0), 4.8 (pH 8.0)[1] |
Experimental Protocols
I. Synthesis and Purification of Tyr(PO3Me2) Peptides
This protocol outlines the solid-phase peptide synthesis (SPPS) of a generic Tyr(PO3Me2)-containing peptide using Fmoc chemistry, followed by purification.
A. Solid-Phase Peptide Synthesis (Fmoc Strategy)
-
Resin Swelling: Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (including Fmoc-Tyr(PO3Me2)-OH) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
B. Peptide Purification (RP-HPLC)
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.
-
Chromatography:
-
Equilibrate a C18 reverse-phase HPLC column with a mobile phase of 95% water, 5% acetonitrile, and 0.1% TFA.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% acetonitrile over 30-60 minutes).
-
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance at 214 nm and 280 nm.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
II. 31P NMR Analysis of Tyr(PO3Me2) Peptides
This protocol provides a step-by-step guide for acquiring a 31P NMR spectrum of a purified Tyr(PO3Me2) peptide.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified, lyophilized peptide in 500-600 µL of a suitable NMR solvent. For aqueous samples, a mixture of 90% H2O / 10% D2O is commonly used. D2O provides the lock signal for the NMR spectrometer.
-
The buffer composition should be chosen to maintain a stable pH, as the chemical shift of phosphate groups can be pH-dependent. A common choice is a phosphate-free buffer such as Tris or HEPES.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the 31P channel of the NMR probe.
-
Lock the spectrometer on the D2O signal.
-
Shim the magnetic field to achieve good homogeneity, typically by optimizing the 1H signal of water.
-
-
Data Acquisition:
-
Set up a 1D 31P NMR experiment with proton decoupling.
-
Key Parameters:
-
Spectral Width: A typical spectral width for 31P NMR is around 200 ppm, centered at approximately 0 ppm.
-
Pulse Width: Use a calibrated 90° pulse.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is usually sufficient.
-
Number of Scans: This will depend on the sample concentration. For a millimolar sample, a few hundred to a few thousand scans may be required to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential window function to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to an external standard of 85% H3PO4 at 0 ppm.
-
Visualizations
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow for 31P NMR Analysis
Caption: The experimental workflow for 31P NMR analysis of synthetic phosphopeptides.
References
Assessing the Stability of the Dimethyl Phosphate (DMP) Protecting Group During Fmoc-SPPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of phosphorylated amino acids into synthetic peptides is crucial for studying a vast array of biological processes, from signal transduction to protein regulation. In Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS), the choice of a phosphate protecting group is a critical parameter that dictates the success and purity of the final phosphopeptide. The dimethyl phosphate (DMP) group is one of the options for protecting the phosphate moiety of amino acids like phosphotyrosine. This guide provides a comprehensive assessment of the DMP group's stability throughout the Fmoc-SPPS workflow, compares its performance with other common phosphate protecting groups, and offers detailed experimental protocols for its use and stability evaluation.
Comparative Stability of Phosphate Protecting Groups in Fmoc-SPPS
The ideal phosphate protecting group for Fmoc-SPPS should be stable to the repetitive basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF) and be cleanly removable during the final cleavage from the resin, usually with a strong acid cocktail. The stability of the DMP group is a nuanced topic, with evidence suggesting a degree of lability under standard Fmoc-SPPS conditions.
| Protecting Group | Structure | Stability to Piperidine (Fmoc Deprotection) | Stability to TFA (Final Cleavage) | Deprotection Conditions | Key Advantages & Disadvantages |
| Dimethyl Phosphate (DMP) | -PO(OCH₃)₂ | Partial Lability: Susceptible to undesired removal of one or both methyl groups during repeated piperidine treatments.[1] Using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can decrease this side reaction.[1] | Stable: Requires strong acid cocktails (e.g., TMSOTf/TFA/thioanisole or TMSBr/TFA/thioanisole) for complete removal.[2] | Strong acid cocktails (e.g., TMSOTf/TFA/thioanisole)[2] | Advantage: Small size. Disadvantage: Partial lability to piperidine can lead to product heterogeneity. |
| Dibenzyl Phosphate (DBzP) | -PO(OCH₂Ph)₂ | Partial Lability: Similar to DMP, benzyl groups can be partially removed by piperidine during Fmoc deprotection.[1] | Labile: Cleaved by standard TFA cocktails.[3] | Standard TFA cleavage cocktails (e.g., 95% TFA with scavengers).[3] | Advantage: Cleavage under standard final deprotection conditions. Disadvantage: Partial lability to piperidine and potential for benzylation of sensitive residues. |
| Di-tert-butyl Phosphate (DtBP) | -PO(OC(CH₃)₃)₂ | Generally Stable: More resistant to piperidine-mediated cleavage compared to DMP and DBzP. | Highly Labile: Readily cleaved by standard TFA cocktails. | Standard TFA cleavage cocktails. | Advantage: Good orthogonality with the Fmoc group. Disadvantage: Can be sterically bulky. |
Experimental Protocols
Protocol 1: Synthesis of a Phosphotyrosine-Containing Peptide using Fmoc-Tyr(PO(OMe)₂)OH
This protocol outlines the manual solid-phase synthesis of a model phosphopeptide using the dimethyl phosphate protecting group.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids
-
Fmoc-Tyr(PO(OMe)₂)OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Thioanisole
-
m-Cresol
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Trimethylsilyl bromide (TMSBr)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple for another hour.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Incorporation of Fmoc-Tyr(PO(OMe)₂)OH: Follow the same coupling procedure as in step 3, using Fmoc-Tyr(PO(OMe)₂)OH as the amino acid.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF (5 x 1 min), DCM (5 x 1 min), and finally with methanol (3 x 1 min). Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection of the DMP Group:
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Prepare a cleavage cocktail of TMSOTf/TFA/thioanisole/m-cresol.
-
Treat the dry peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and wash the pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Protocol 2: Assessing the Stability of the DMP Group to Piperidine
This protocol describes an experiment to quantify the loss of the dimethyl phosphate group during repeated piperidine treatments.
Materials:
-
Fmoc-Tyr(PO(OMe)₂)OH loaded resin (e.g., Fmoc-Tyr(PO(OMe)₂)-Wang resin)
-
20% Piperidine in DMF
-
DMF
-
DCM
-
TFA/TIS/Water (95:2.5:2.5 v/v/v) cleavage cocktail
-
LC-MS system
Procedure:
-
Resin Preparation: Swell a known amount of Fmoc-Tyr(PO(OMe)₂)OH loaded resin in DMF.
-
Initial Sample (Cycle 0): Take a small aliquot of the resin, wash it thoroughly with DMF and DCM, and dry it. Cleave the protected amino acid from the resin using the TFA/TIS/Water cocktail and analyze the cleavage solution by LC-MS to confirm the initial mass corresponding to Fmoc-Tyr(PO(OMe)₂)-OH.
-
Piperidine Treatment Cycles:
-
Subject the remaining resin to a standard Fmoc deprotection cycle (20% piperidine in DMF for 3 min, drain, then 10 min).
-
After the desired number of cycles (e.g., 1, 5, 10, 20), take an aliquot of the resin.
-
Wash the resin aliquot thoroughly with DMF and DCM and dry it.
-
-
Cleavage and Analysis:
-
Cleave the amino acid from each resin aliquot using the TFA/TIS/Water cocktail.
-
Analyze each cleavage solution by LC-MS.
-
-
Data Analysis:
-
Quantify the peak areas for the masses corresponding to the fully protected Fmoc-Tyr(PO(OMe)₂)-OH, the monomethylated species (Fmoc-Tyr(PO(OMe)(OH))-OH), and the fully deprotected species (Fmoc-Tyr(PO(OH)₂)-OH).
-
Calculate the percentage of DMP group loss at each cycle.
-
Visualizing Experimental Workflows
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS).
Caption: Experimental workflow for assessing the stability of the DMP protecting group to piperidine.
Conclusion
The dimethyl phosphate protecting group offers a small and readily available option for the synthesis of phosphopeptides via Fmoc-SPPS. However, its notable lability to the standard piperidine conditions used for Fmoc deprotection presents a significant drawback, potentially leading to a heterogeneous mixture of final products. While the use of alternative, non-nucleophilic bases like DBU may mitigate this issue, it adds a layer of complexity to the synthetic protocol. The DMP group is, however, stable to standard TFA cleavage conditions, requiring stronger acid cocktails for its removal.
For syntheses where product purity is paramount and the peptide sequence is long, requiring numerous deprotection cycles, alternative phosphate protecting groups such as di-tert-butyl phosphate may offer a more robust and reliable strategy due to their enhanced stability towards piperidine. Careful consideration of the trade-offs between protecting group stability, ease of removal, and potential side reactions is essential for the successful synthesis of phosphopeptides.
References
Purity Analysis of Crude Peptides Synthesized with Fmoc-Tyr(PO₃Me₂)-OH: A Comparative Guide
For researchers engaged in cell signaling, drug discovery, and proteomics, the synthesis of phosphopeptides is a critical yet challenging endeavor. The introduction of phosphorylated amino acids, such as phosphotyrosine, requires robust protecting group strategies to ensure the integrity of the final product. Fmoc-Tyr(PO₃Me₂)-OH, with its dimethyl-protected phosphate group, offers a valuable building block for solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the purity of crude peptides synthesized using this derivative, alongside a discussion of analytical methodologies and alternative strategies.
Comparison of Analytical Methods for Purity Assessment
The initial assessment of a crude synthetic peptide is crucial for optimizing purification strategies and ensuring the final product's quality. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for this purpose.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Measurement | Purity based on UV absorbance (typically at 214 nm for the peptide backbone). | Purity based on ion abundance and provides mass-to-charge (m/z) ratio for identity confirmation. |
| Information Provided | Percentage of the target peptide relative to other UV-absorbing species. | Confirms the molecular weight of the target peptide and helps identify impurities by their mass. |
| Strengths | - Robust and reproducible.- Excellent for routine quality control and purity assessment.- Widely available. | - Provides definitive identification of the target peptide.- Enables characterization of impurities and side products.- High sensitivity. |
| Limitations | - Does not confirm the identity of the peaks.- Co-eluting impurities can lead to an overestimation of purity. | - Quantitative accuracy can be affected by differences in ionization efficiency between the peptide and impurities.- More complex instrumentation. |
| Typical Application | Rapid assessment of crude peptide purity and optimization of purification conditions. | Confirmation of synthesis success, identification of side-products, and detailed impurity profiling. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis of Crude Phosphopeptide
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and can be optimized based on the peptide's hydrophobicity.[1]
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the crude peptide as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Crude Phosphopeptide
-
Sample Preparation:
-
Follow the same procedure as for RP-HPLC analysis.
-
-
LC-MS Conditions:
-
LC System: Utilize a UHPLC or nano-LC system for optimal separation.
-
Column: C18 reversed-phase column suitable for mass spectrometry.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: Dependent on the LC system and column dimensions (e.g., 200-400 µL/min for UHPLC).
-
Gradient: Similar to the RP-HPLC gradient, optimized for the specific peptide.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode.
-
Scan Range: A range appropriate for the expected mass of the peptide and potential impurities (e.g., m/z 300-2000).
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to assess the overall complexity of the crude product.
-
Generate an extracted ion chromatogram (XIC) for the theoretical m/z of the target phosphopeptide to confirm its presence.
-
Analyze the mass spectra of the main peak and any significant impurity peaks to identify their molecular weights.
-
Comparison of Phosphate Protecting Groups for Fmoc-Tyr-OH
The choice of phosphate protecting group is critical in phosphopeptide synthesis, influencing both the coupling efficiency and the purity of the crude product.
| Feature | Fmoc-Tyr(PO₃Me₂)-OH | Fmoc-Tyr(PO(OBzl)OH)-OH |
| Protecting Group | Dimethyl phosphate | Monobenzyl phosphate |
| Cleavage | Requires a two-step deprotection, often involving a thioscavenger or a strong acid treatment to remove the methyl groups. | Benzyl group is typically removed concurrently with other side-chain protecting groups and resin cleavage using a standard TFA cocktail.[2] |
| Expected Crude Purity | Generally high, as the fully protected phosphate minimizes side reactions during synthesis. | Can be variable. The acidic proton on the phosphate can interfere with coupling reactions, potentially leading to lower purity.[3] |
| Common Impurities | - Incomplete deprotection leading to residual methyl groups on the phosphate.- Deletion sequences.- Side products from the harsh deprotection conditions. | - β-elimination of the phosphate group, especially during prolonged piperidine treatment for Fmoc removal.[2]- Pyrophosphate formation between adjacent phosphotyrosine residues.[3]- Deletion sequences. |
| Advantages | - Improved solubility and coupling efficiency due to the fully protected phosphate.- Reduced risk of side reactions during chain assembly. | - One-step deprotection and cleavage with standard TFA cocktails. |
| Disadvantages | - Requires a specific and potentially harsh two-step deprotection protocol. | - The free acidic proton can complicate coupling reactions, sometimes requiring specialized coupling reagents or protocols.[3] |
Common Impurities in Crude Phosphopeptide Synthesis
Beyond issues related to the phosphate protecting group, several other impurities can arise during solid-phase peptide synthesis.
| Impurity Type | Description | Common Cause |
| Deletion Sequences | Peptides missing one or more amino acid residues. | Incomplete coupling or deprotection reactions. |
| Insertion Sequences | Peptides with an extra amino acid residue. | Inefficient washing, leading to residual activated amino acids in the subsequent coupling step. |
| Truncated Sequences | Peptides that are shorter than the target sequence, typically due to capping of the growing chain. | Reactive impurities in solvents or reagents. |
| Racemization | Conversion of L-amino acids to D-amino acids. | Can occur during amino acid activation, particularly with certain residues like His and Cys. |
| Side-Product Adducts | Modification of the peptide by reactive species generated during cleavage. | Inefficient scavenging of reactive cations (e.g., from tert-butyl protecting groups) during TFA cleavage. |
| Oxidation | Oxidation of susceptible residues like Met and Trp. | Exposure to air or oxidative reagents. |
Mandatory Visualizations
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for crude phosphopeptide analysis.
References
A Comparative Guide to Phosphotyrosine Protection Strategies in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phosphopeptides, critical tools in signal transduction research and drug discovery, presents unique challenges in solid-phase peptide synthesis (SPPS). The lability of the phosphate group necessitates robust protection strategies to ensure high yield and purity of the final product. This guide provides an objective comparison of different phosphotyrosine protection strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their synthetic needs.
Introduction to Phosphotyrosine and its Importance
Tyrosine phosphorylation is a key post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and oncogenesis.[1] Protein tyrosine kinases (PTKs) catalyze the transfer of a phosphate group to tyrosine residues, creating docking sites for proteins containing Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[2] This intricate signaling network is fundamental to cellular communication, and its dysregulation is implicated in numerous diseases, particularly cancer. The chemical synthesis of phosphotyrosine-containing peptides is therefore essential for studying these pathways, developing kinase inhibitors, and creating tools for diagnostic and therapeutic applications.
The primary challenge in synthesizing phosphopeptides lies in protecting the phosphate moiety during the iterative steps of SPPS. An ideal protection strategy should be stable to the conditions of peptide chain elongation and deprotection of the temporary Nα-protecting group (typically the fluorenylmethyloxycarbonyl, Fmoc, group), while being readily removable during the final cleavage from the solid support without degrading the peptide.
Overview of Phosphotyrosine Protection Strategies
Two main strategies are employed for the synthesis of phosphotyrosine-containing peptides in Fmoc-SPPS: the Building Block Approach and the Global Phosphorylation Approach .
-
Building Block Approach: This is the most common strategy and involves the direct incorporation of a pre-phosphorylated and protected tyrosine residue during peptide synthesis. Several Fmoc-protected phosphotyrosine building blocks with different phosphate protecting groups are commercially available.
-
Global Phosphorylation Approach: In this method, a standard protected tyrosine residue is incorporated into the peptide chain, and the phosphorylation is carried out on the fully assembled peptide while it is still attached to the solid support.
This guide will focus on a comparative analysis of the most widely used building blocks and the global phosphorylation method.
Comparative Data on Phosphotyrosine Protection Strategies
The choice of phosphotyrosine protection strategy significantly impacts the overall yield and purity of the synthesized phosphopeptide. The following table summarizes the key characteristics and performance of different approaches based on available literature.
| Protection Strategy | Protecting Group(s) | Key Advantages | Key Disadvantages | Typical Coupling Conditions | Final Deprotection |
| Building Block | |||||
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl | Most commonly used, commercially available.[2][3] | Partially protected phosphate can lead to side reactions and requires excess coupling reagents.[2][3] | Uronium-based reagents (HBTU, HATU) with excess DIPEA.[4] | Standard TFA cleavage (e.g., TFA/TIS/H₂O 95:2.5:2.5).[4] |
| Fmoc-Tyr(PO₃H₂)-OH | None | Cost-effective, no protecting group removal issues.[4] | Sluggish coupling, potential for pyrophosphate formation with adjacent pTyr residues.[4] | HATU with at least three equivalents of DIPEA.[4] | Not applicable. |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | Bis(dimethylamide) | Fully protected phosphate avoids side reactions, good solubility.[3][4] | Requires a two-step acidic deprotection.[3][4] | Standard coupling methods (PyBOP/DIPEA, TBTU/DIPEA).[4] | 1. TFA/TIS/H₂O (95:2.5:2.5) for 3h. 2. Add 10% v/v water and react overnight.[4] |
| Fmoc-Tyr(PO₃tBu₂)-OH | Di-tert-butyl | Efficient coupling and simultaneous deprotection with cleavage.[5] | Less commonly used than the benzyl-protected version. | Standard coupling methods. | Acidolytic cleavage with TFA.[5] |
| Global Phosphorylation | None during SPPS | Allows for the synthesis of both phosphorylated and non-phosphorylated peptides from the same resin. | Risk of incomplete phosphorylation and side reactions during the on-resin phosphorylation step. | Standard Tyr(tBu) coupling. | 1. On-resin phosphorylation. 2. Standard TFA cleavage. |
Experimental Protocols
Detailed methodologies for the key phosphotyrosine protection strategies are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: SPPS using Fmoc-Tyr(PO(OBzl)OH)-OH
This protocol describes the manual solid-phase synthesis of a phosphotyrosine-containing peptide using the monobenzyl-protected building block.
1. Resin Swelling and Initial Fmoc Deprotection:
- Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat the piperidine treatment for 15 minutes to ensure complete Fmoc removal.
- Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Ala-OH, 4 equivalents), HATU (3.8 equivalents), and diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
- Wash the resin with DMF.
3. Incorporation of Fmoc-Tyr(PO(OBzl)OH)-OH:
- Dissolve Fmoc-Tyr(PO(OBzl)OH)-OH (5 equivalents), HATU (5 equivalents) in DMF.[2]
- Add DIPEA (15 equivalents) to the mixture and immediately add it to the deprotected peptide-resin.[2]
- Allow the coupling to proceed for 1-2 hours.[2]
- Perform a Kaiser test to check for completeness of the reaction. Wash the resin and repeat the coupling if necessary.[2]
4. Chain Elongation:
- Repeat the Fmoc deprotection and coupling steps until the desired peptide sequence is assembled.
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet under vacuum.
6. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: SPPS using Fmoc-Tyr(PO(NMe₂)₂)-OH
This protocol outlines the use of the fully protected bis(dimethylamide) phosphotyrosine building block.
1. Resin Swelling, Deprotection, and Coupling:
- Follow the same procedures as in Protocol 1 for resin swelling, Fmoc deprotection, and coupling of standard amino acids.
2. Incorporation of Fmoc-Tyr(PO(NMe₂)₂)-OH:
- This building block can be coupled using standard methods such as PyBOP/DIPEA or TBTU/DIPEA without the need for excess reagents.[4]
3. Cleavage and Deprotection:
- After assembling the peptide chain, treat the peptidyl-resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 3 hours to remove the acid-labile side-chain protecting groups.[4]
- To deprotect the phosphate group, add 10% v/v of water to the cleavage mixture and allow it to react overnight.[4]
- Work up the cleavage reaction as described in Protocol 1.
Protocol 3: Global Phosphorylation of Tyrosine On-Resin
This strategy involves phosphorylation after the peptide has been assembled.
1. Peptide Synthesis:
- Synthesize the peptide on a solid support using a standard Fmoc-Tyr(tBu)-OH building block following the general procedures in Protocol 1.
2. On-Resin Phosphorylation:
- After assembling the full peptide and while it is still on the resin, perform the following steps in a glovebox under an inert atmosphere.
- Swell the peptide-resin in anhydrous DCM.
- In a separate flask, dissolve dibenzyl N,N-diisopropylphosphoramidite (20 equivalents) and 1H-tetrazole (60 equivalents) in anhydrous DCM.
- Add the phosphitylating mixture to the resin and react for 2 hours.
- Wash the resin with anhydrous DCM.
- For oxidation, treat the resin with a solution of tert-butyl hydroperoxide (tBuOOH) in DCM for 1 hour.
- Wash the resin thoroughly with DCM and DMF.
3. Cleavage and Deprotection:
- Cleave the peptide from the resin and remove the protecting groups using a standard TFA cleavage cocktail as described in Protocol 1. The benzyl groups on the phosphate will also be cleaved during this step.
Visualizing Key Signaling Pathways and Workflows
To better understand the context of phosphotyrosine in cellular signaling and the experimental processes involved, the following diagrams are provided.
Signaling Pathways Involving Phosphotyrosine
Experimental Workflow
Conclusion
The synthesis of phosphotyrosine-containing peptides is a critical aspect of chemical biology and drug discovery. The choice of protection strategy in SPPS is paramount to achieving high yields and purity. The building block approach , particularly with Fmoc-Tyr(PO(OBzl)OH)-OH , remains the most widely used method due to its reliability and the commercial availability of the reagent. However, for peptides with multiple phosphorylation sites or those prone to side reactions, the fully protected Fmoc-Tyr(PO(NMe₂)₂)-OH offers a superior, albeit more costly, alternative. The unprotected Fmoc-Tyr(PO₃H₂)-OH is a cost-effective option for simple phosphopeptides but can be problematic for more complex sequences. The global phosphorylation approach provides flexibility but carries the risk of incomplete reactions and the introduction of impurities.
Ultimately, the optimal strategy depends on the specific peptide sequence, the scale of the synthesis, and the resources available. By carefully considering the advantages and disadvantages of each method and optimizing the reaction conditions, researchers can successfully synthesize high-quality phosphopeptides for their research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 5. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Phosphotyrosine Peptide Synthesis: Evaluating Fmoc-Tyr(PO3Me2)-OH in Automated Synthesizers
For researchers, scientists, and drug development professionals, the synthesis of phosphopeptides is a critical step in unraveling cellular signaling and developing novel therapeutics. The choice of the protected phosphotyrosine amino acid is paramount for a successful solid-phase peptide synthesis (SPPS). This guide provides an in-depth performance evaluation of Fmoc-Tyr(PO3Me2)-OH, a commonly used building block, and compares it with other commercially available alternatives, supported by experimental data and detailed protocols.
The incorporation of phosphotyrosine (pTyr) into peptides allows for the investigation of kinase-substrate interactions, the development of phosphatase inhibitors, and the generation of specific antibodies. In automated Fmoc-SPPS, the phosphate group of tyrosine must be protected to prevent side reactions. The dimethyl ester, this compound, offers a historically significant approach, but its performance in modern automated synthesizers warrants careful consideration against a landscape of alternative protecting group strategies.
Performance Comparison of Phosphotyrosine Protecting Groups
The ideal protected phosphotyrosine derivative for automated SPPS should exhibit high coupling efficiency, be stable to the repeated basic conditions of Fmoc deprotection, and allow for clean and complete deprotection of the phosphate group at the final cleavage step without significant side-product formation. The following table summarizes the performance of this compound against its main competitors.
| Derivative | Protecting Group | Stability to Piperidine | Deprotection Conditions | Coupling Efficiency | Key Advantages & Disadvantages |
| This compound | Dimethyl (Me) | Partial lability, risk of demethylation[1][2] | Strong acidolysis (e.g., TMSOTf, TMSBr)[2][3] | Generally high | Advantages: Historically used. Disadvantages: Partial instability to piperidine can lead to side products. Harsh final deprotection conditions. |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl (Bzl) | Good | Hydrogenolysis or strong acid (TFA)[4][5] | Good, but can be slow[6] | Advantages: Most commonly used building block.[6] Disadvantages: Partially protected phosphate can complicate coupling. |
| Fmoc-Tyr(PO3tBu2)-OH | Di-tert-butyl (tBu) | Excellent | Standard TFA cleavage[7] | High | Advantages: High stability to piperidine. Compatible with standard Fmoc/tBu strategy.[7] Disadvantages: Steric hindrance may slightly reduce coupling efficiency in some contexts. |
| Fmoc-Tyr(PO(NMe2)2)-OH | Phosphorodiamidate | Good | Mild acid-catalyzed hydrolysis[5][6] | High | Advantages: Improved solubility and circumvention of side reactions associated with unprotected phosphate hydroxyls.[5][6] Disadvantages: Requires an additional deprotection step. |
Experimental Protocols
To ensure a fair comparison, standardized protocols for automated peptide synthesis should be employed. Below are representative methodologies for coupling, deprotection, and cleavage.
Automated Peptide Synthesis Cycle
This protocol is a general guideline for an automated peptide synthesizer on a 0.1 mmol scale.
-
Resin Swelling: The appropriate resin (e.g., Rink Amide) is swelled in N,N-dimethylformamide (DMF) for 30 minutes.[8]
-
Fmoc Deprotection: The resin is treated with 20% (v/v) piperidine in DMF. This step is typically performed in two stages: a shorter initial treatment (e.g., 1-3 minutes) followed by a longer one (e.g., 7-15 minutes) to ensure complete removal of the Fmoc group.[8][9] For sequences prone to aggregation, a cocktail of 2% DBU and 5% piperazine in DMF can be used for more rapid deprotection.[9]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-piperidine adduct.[8]
-
Amino Acid Coupling: The protected amino acid (4 equivalents) is pre-activated with a coupling agent such as HBTU (3.9 eq.) and an activator base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.[10] This activated mixture is then added to the resin, and the reaction is allowed to proceed for 1-2 hours.[8][10] For bulky residues like protected phosphotyrosine, extended coupling times or the use of microwave energy can enhance efficiency.
-
Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[10]
This cycle is repeated for each amino acid in the sequence.
Final Cleavage and Deprotection
-
For this compound: Cleavage from the resin and removal of acid-labile side-chain protecting groups is achieved using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.[10] The methyl groups from the phosphate are subsequently cleaved using a stronger acid treatment, for example, with 1 M bromotrimethylsilane (TMSBr) and 1 M thioanisole in TFA.[3]
-
For other derivatives: For derivatives like Fmoc-Tyr(PO3tBu2)-OH, the standard TFA cleavage cocktail is sufficient to deprotect the phosphate group simultaneously with other side chains and cleavage from the resin.[7] Fmoc-Tyr(PO(OBzl)OH)-OH can also be deprotected with TFA, though hydrogenolysis is an alternative.[4][5]
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the application of these synthetic phosphopeptides and the processes involved in their creation, the following diagrams illustrate a key signaling pathway involving phosphotyrosine, the general workflow of automated peptide synthesis, and the decision-making process for selecting a phosphotyrosine derivative.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Cycle.
References
- 1. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 5. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. kohan.com.tw [kohan.com.tw]
Safety Operating Guide
Proper Disposal of Fmoc-Tyr(PO3Me2)-OH: A Safety and Operational Guide
For Immediate Implementation: This document provides essential safety protocols and step-by-step disposal procedures for Fmoc-Tyr(PO3Me2)-OH, a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and regulatory compliance within research and drug development environments.
Safety and Hazard Profile
While a comprehensive hazard profile for this compound is not fully established, the available data indicates it should be handled with the standard precautions for laboratory chemicals. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[1]
| Parameter | Information | Source |
| GHS Classification | No data available; no known hazard under GHS. | [1] |
| Appearance | Solid | - |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) respirator. | |
| First Aid - Skin Contact | Wash off with soap and plenty of water. | [1] |
| First Aid - Eye Contact | Flush eyes with water as a precaution. | [1] |
| First Aid - Inhalation | Move person into fresh air. | [1] |
| First Aid - Ingestion | Rinse mouth with water. | [1] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound be disposed of in regular trash or down the sanitary sewer.
1. Waste Segregation and Collection:
-
Solid Waste: All non-liquid materials contaminated with this compound, including residual powder, weighing papers, contaminated gloves, and bench protectors, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless compatible and permitted by your institution's waste management plan.
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for decontaminated glassware or plastic.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the full chemical name: "this compound Waste".
-
Indicate the physical state of the waste (solid or liquid).
-
Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.
3. Final Disposal:
-
Disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]
-
Always follow all federal, state, and local environmental control regulations.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety goggles. If the powder is airborne, a respirator is necessary.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Carefully sweep or wipe up the contained material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
References
Personal protective equipment for handling Fmoc-Tyr(PO3Me2)-OH
Essential Safety and Handling Guide for Fmoc-Tyr(PO3Me2)-OH
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this reagent in a laboratory setting.
Key Chemical Properties
A summary of the relevant physical and chemical properties of this compound is presented below. Understanding these properties is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₆H₂₆NO₈P |
| Molecular Weight | 511.46 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C[1] |
| Water Hazard Class (WGK) | WGK 3 |
Personal Protective Equipment (PPE)
Prior to handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields.[2][3][4] | Protects eyes from dust particles and chemical splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves.[4][5] | Prevents skin contact with the chemical.[4] |
| Body Protection | A laboratory coat.[4][5] | Protects clothing and skin from contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust or when handling large quantities.[6] | Prevents inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will ensure the safe handling of this compound in both solid and solution forms.
Handling Solid this compound
-
Preparation : Ensure all necessary PPE is donned correctly before entering the designated handling area. Work within a chemical fume hood to minimize inhalation risk.
-
Weighing : Use a clean, dry spatula and weigh boat to measure the desired amount of the solid compound. Avoid creating dust by handling the material gently.
-
Transfer : Carefully transfer the weighed solid to the reaction vessel. If any material is spilled, follow the spill cleanup procedure outlined below.
-
Storage : After use, ensure the container is tightly sealed and stored at the recommended temperature of 2-8°C.[1]
Handling Solutions Containing this compound
-
Dissolution : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. Common solvents in peptide synthesis include DMF (N,N-dimethylformamide).[7][8]
-
Mixing : Use a magnetic stirrer or gentle agitation to dissolve the solid. Ensure the vessel is securely capped or covered during mixing to prevent spills.
-
Transfer : Use appropriate volumetric glassware (e.g., pipettes) to transfer solutions.
-
Spills : In case of a liquid spill, absorb the material with a chemically inert absorbent and dispose of it as hazardous waste.
Disposal Plan: Waste Management Protocol
The proper disposal of this compound and its associated waste is crucial for environmental protection and laboratory safety. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[6][9][10]
Waste Segregation and Collection
-
Solid Waste :
-
Collect any unreacted this compound, contaminated weigh boats, gloves, and paper towels in a designated, clearly labeled, and sealed container for solid chemical waste.[6]
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[6]
-
Depending on the solvent used, this may be classified as halogenated or non-halogenated solvent waste.
-
-
Sharps Waste :
-
Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[11]
-
Container Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.[6]
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Final Disposal
-
All waste containers must be disposed of through your institution's certified chemical waste disposal program or a licensed hazardous waste disposal contractor.[6][9]
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 127633-36-7 [chemicalbook.com]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
